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Ethyl 4-ethyl-2-methylthiazole-5-carboxylate Documentation Hub

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  • Product: Ethyl 4-ethyl-2-methylthiazole-5-carboxylate
  • CAS: 137267-40-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Thiazole-5-Carboxylate Derivatives: Addressing the Discrepancy for CAS 137267-40-4

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide addresses the inquiry regarding "Ethyl 4-ethyl-2-methylthiazole-5-carboxylate" with CAS number 137267-40-4. Initial re...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry regarding "Ethyl 4-ethyl-2-methylthiazole-5-carboxylate" with CAS number 137267-40-4. Initial research indicates a significant discrepancy: the provided CAS number, 137267-40-4, is authoritatively assigned to Hypoxanthine, monosodium salt [1][2][3][4], a purine derivative with a distinct structure and biological role. Conversely, a comprehensive search for "Ethyl 4-ethyl-2-methylthiazole-5-carboxylate" did not yield specific data for a compound with this exact name and CAS number combination.

Given this, this guide will first provide a brief overview of Hypoxanthine, monosodium salt to clarify the information associated with the provided CAS number. The main focus will then shift to a technically in-depth exploration of a closely related and highly relevant class of compounds: substituted ethyl thiazole-5-carboxylates . These molecules are pivotal building blocks in medicinal chemistry, and understanding their properties and synthesis is of great value to the target audience. We will particularly focus on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate and related structures, for which substantial scientific literature is available.

Part 1: Clarification of CAS 137267-40-4: Hypoxanthine, Monosodium Salt

Hypoxanthine, monosodium salt is the sodium salt of hypoxanthine, a naturally occurring purine derivative. It plays a crucial role in nucleotide metabolism as an intermediate in the synthesis of adenine and guanine.

Physicochemical Properties of Hypoxanthine, Monosodium Salt
PropertyValue
Molecular Formula C₅H₃N₄O·Na
Molecular Weight 158.09 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[2][3]
pH (0.5% solution) 9.0 - 10.5[2][4]
Storage Room temperature, sealed in dry conditions

Its primary application in research and development is as a component of cell culture media, particularly in the selection of hybridoma cells.

Part 2: A Technical Guide to Substituted Ethyl Thiazole-5-Carboxylates

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Ethyl thiazole-5-carboxylates, in particular, serve as versatile intermediates for the synthesis of pharmaceuticals and agrochemicals.[5] Their derivatives have shown potential in the treatment of allergies, hypertension, inflammation, and infections.[5]

Chemical Structure and Nomenclature

The core structure consists of a thiazole ring with an ethyl carboxylate group at the 5-position. The 2- and 4-positions are amenable to a variety of substitutions, which significantly influences the molecule's chemical and biological properties.

Caption: General chemical structure of ethyl thiazole-5-carboxylates.

Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

A common and efficient method for synthesizing the foundational molecule, ethyl 2-amino-4-methylthiazole-5-carboxylate, is the Hantzsch thiazole synthesis.

Reaction Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate bromination Bromination ethyl_acetoacetate->bromination nbs N-Bromosuccinimide (NBS) nbs->bromination thiourea Thiourea cyclization Cyclization thiourea->cyclization bromination->cyclization product Ethyl 2-amino-4- methylthiazole-5-carboxylate cyclization->product

Caption: Hantzsch synthesis workflow for ethyl 2-amino-4-methylthiazole-5-carboxylate.

Experimental Protocol: One-Pot Synthesis

A facile and high-yield one-pot synthesis has been developed, which is an improvement over traditional two-step methods.[5][6]

  • Bromination: To a mixture of ethyl acetoacetate in water and tetrahydrofuran (THF) below 0°C, add N-bromosuccinimide (NBS).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).

  • Cyclization: Add thiourea to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • Cool the reaction mixture and neutralize with ammonia to a pH of 7.

  • Filter the resulting precipitate and recrystallize from ethyl acetate to obtain the pure product.[5]

This one-pot method simplifies the work-up and significantly improves the overall yield compared to stepwise procedures.[5]

Physicochemical Properties of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
PropertyValue
CAS Number 7210-76-6
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol [7]
Melting Point 176-180 °C[8]
Appearance White to off-white powder
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized thiazole derivatives.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Expected signals for ethyl 2-amino-4-methylthiazole-5-carboxylate would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[7]

  • Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the N-H, C=O, and C=N bonds within the molecule.[5][9]

Applications in Drug Development and Research

Ethyl thiazole-5-carboxylate derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.

  • Antineoplastic Agents: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity.[5]

  • Antimicrobials: The thiazole nucleus is a component of many antimicrobial drugs.[10]

  • Agrochemicals: These compounds are being investigated for use in agrochemicals, such as herbicides and fungicides.

  • Cefditoren Pivoxil Intermediate: 4-Methyl-5-formylthiazole, derived from the corresponding ethyl carboxylate, is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[11]

Part 3: Future Directions and Conclusion

The discrepancy between the provided chemical name and CAS number highlights the importance of accurate data in scientific research. While "Ethyl 4-ethyl-2-methylthiazole-5-carboxylate" with CAS 137267-40-4 appears to be an incorrect pairing, the exploration of substituted ethyl thiazole-5-carboxylates reveals a rich area of chemistry with significant implications for drug discovery and development. The synthetic versatility of this scaffold allows for the creation of diverse molecular libraries for biological screening. Future research will likely focus on developing more efficient and environmentally friendly synthetic methods and exploring the biological activity of novel derivatives.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1074-1082. [Link]

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Google Patents.
  • Google Patents.
  • PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL 1, 3 THIAZOLE DERIVATIVES. [Link]

  • Lambe, S. V., & Ghogare, P. B. (2014). Synthesis and Biological Evaluation of Novel 1, 3 Thiazole Derivatives. World Journal of Pharmaceutical Research, 3(3), 1435-1443. [Link]

Sources

Exploratory

Chemical Structure of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

This guide provides an in-depth technical analysis of ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (CAS 137267-40-4), a specific trisubstituted thiazole scaffold utilized in medicinal chemistry as a pharmacophore bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (CAS 137267-40-4), a specific trisubstituted thiazole scaffold utilized in medicinal chemistry as a pharmacophore building block.[1][2]

A Technical Guide to Synthesis, Characterization, and Reactivity

Executive Summary & Structural Logic

Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate is a fully substituted heteroaromatic ester.[1][2] Its architecture is defined by a 1,3-thiazole core functionalized at all three carbon positions, creating a dense "push-pull" electronic system that influences both its chemical reactivity and biological binding properties.[1]

  • CAS Number: 137267-40-4[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.27 g/mol [1]

  • IUPAC Name: Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate[2]

Structural Analysis

The molecule's stability and reactivity are governed by the interplay between the electron-rich thiazole ring and the electron-withdrawing ester group at position 5.[1]

PositionSubstituentElectronic EffectFunctional Role
C2 Methyl (

)
Weakly electron-donating (+I)Increases lipophilicity; blocks metabolic oxidation at C2; provides a steric anchor.[1]
C4 Ethyl (

)
Electron-donating (+I)Steric bulk directs binding orientation; stabilizes the ring system.[1]
C5 Ethoxycarbonyl (

)
Electron-withdrawing (-M, -I)Reduces electron density of the ring, making it less susceptible to electrophilic attack but highly reactive for nucleophilic acyl substitution.[1]

Synthesis Strategy: The Hantzsch Construction

The most authoritative and scalable method for constructing this specific isomer is the Hantzsch Thiazole Synthesis . This cyclocondensation involves a thioamide and an


-halo-

-keto ester.[1]
Retrosynthetic Logic

To obtain the 4-ethyl and 5-carboxylate pattern, the


-keto ester precursor must be ethyl 3-oxopentanoate  (propionylacetate).[1] The 2-methyl  group is derived from thioacetamide .[1]
Protocol: Step-by-Step Synthesis

Precursors:

  • Thioamide Component: Thioacetamide (

    
    )
    
  • Carbonyl Component: Ethyl 2-bromo-3-oxopentanoate (generated in situ or pre-synthesized from ethyl 3-oxopentanoate).[1]

Experimental Workflow:

  • Bromination: Ethyl 3-oxopentanoate is treated with Bromine (

    
    ) or N-Bromosuccinimide (NBS) in a solvent like chloroform or dichloromethane at 0°C to yield ethyl 2-bromo-3-oxopentanoate .[1]
    
  • Cyclization: The crude

    
    -bromo ester is dissolved in ethanol.[1] Thioacetamide (1.0 - 1.2 eq) is added.[1]
    
  • Reflux: The mixture is heated to reflux for 2–4 hours. The sulfur atom acts as a nucleophile attacking the

    
    -carbon (displacing bromide), followed by the nitrogen attacking the ketone carbonyl to close the ring.
    
  • Dehydration: Loss of water drives aromatization to the thiazole.

  • Workup: Neutralization with

    
     precipitates the product or allows extraction into ethyl acetate.
    
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the convergent synthesis and the specific regiochemical outcome.

HantzschSynthesis Fig 1. Hantzsch Synthesis Pathway for the Target Thiazole Isomer Precursor1 Ethyl 3-oxopentanoate (Beta-keto ester) Bromination Bromination (Br2 / NBS) Precursor1->Bromination Intermediate Ethyl 2-bromo-3-oxopentanoate (Alpha-halo intermediate) Bromination->Intermediate Alpha-halogenation Transition Cyclization & Dehydration (Reflux EtOH) Intermediate->Transition + Thioamide Thioamide Thioacetamide (Source of N-C-S) Thioamide->Transition Product Ethyl 4-ethyl-2-methyl- 1,3-thiazole-5-carboxylate Transition->Product - H2O, - HBr

Structural Characterization (Spectroscopy)

Verification of the structure relies on distinguishing the two ethyl groups (one on the ring, one in the ester) and the single methyl group.

Predicted NMR Data ( and )

Solvent:


, 400 MHz
MoietyProton (

) Shift (ppm)
MultiplicityIntegrationCarbon (

) Shift (ppm)
Assignment Logic
C2-CH3 ~2.70Singlet (s)3H~19.5Deshielded by aromatic ring and C=N bond.[1]
C4-CH2 ~2.95Quartet (q, J=7.5 Hz)2H~25.0Benzylic-like position on the ring.[1]
C4-CH3 ~1.25Triplet (t, J=7.5 Hz)3H~13.0Terminal methyl of the 4-ethyl group.[1]
Ester O-CH2 ~4.32Quartet (q, J=7.1 Hz)2H~61.0Highly deshielded by oxygen.
Ester CH3 ~1.36Triplet (t, J=7.1 Hz)3H~14.3Terminal methyl of the ester.
C5 (Ring) ~120.0Quaternary carbon bearing the ester.
C4 (Ring) ~160.0Quaternary carbon bearing the ethyl group.
C2 (Ring) ~168.0C=N carbon, most deshielded ring carbon.
C=O ~162.0Carbonyl carbon.

Mass Spectrometry (ESI+):

  • [M+H]+: 200.27 m/z

  • Fragmentation: Loss of the ethyl ester group (

    
     or 
    
    
    
    ) is a common fragmentation pathway.[1]

Reactivity & Applications in Drug Design

The 5-carboxylate is the primary handle for chemical diversification.[1] This molecule serves as a "core scaffold" (intermediate) rather than a final drug.

Divergent Synthesis Pathways

Researchers utilize this ester to access three critical pharmacophore classes:[1]

  • Thiazole-5-carboxylic acids: Via hydrolysis (LiOH/THF).[1] Used for coupling to amines (amide bond formation).

  • 5-Hydroxymethyl thiazoles: Via reduction (

    
    ). Precursors for benzylic-type halides or ethers.[1]
    
  • 5-Acyl thiazoles: Via Weinreb amides or Grignard addition.[1]

Pharmacological Relevance

The 4-ethyl-2-methyl substitution pattern is specific for optimizing lipophilicity (LogP ~2.7).[1]

  • Kinase Inhibition: Thiazoles are bioisosteres of pyridine/pyrimidine rings found in ATP-competitive inhibitors (e.g., Dasatinib). The 4-ethyl group fills hydrophobic pockets in the ATP binding site.[1]

  • Monoamine Uptake: Derivatives of this scaffold have been explored for CNS activity, where the lipophilic 4-ethyl group aids blood-brain barrier penetration.[1]

Reactivity Flowchart

Reactivity Fig 2. Divergent Synthesis from the Thiazole Carboxylate Core Core Ethyl 4-ethyl-2-methyl- 1,3-thiazole-5-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4 or DIBAL-H) Core->Reduction Amidation Direct Amidation (AlMe3 + Amine) Core->Amidation Acid Thiazole-5-carboxylic Acid (Coupling Partner) Hydrolysis->Acid Alcohol 5-(Hydroxymethyl)thiazole (Linker Synthesis) Reduction->Alcohol Amide Thiazole-5-carboxamide (Bioactive Core) Amidation->Amide

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61385459 (Analogous Structure). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles: The Hantzsch Synthesis. Retrieved from [Link]

Sources

Foundational

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate vs Ethyl 4-methylthiazole-5-carboxylate

The following technical guide details the comparative chemistry, synthesis, and application of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate versus Ethyl 4-methylthiazole-5-carboxylate . Executive Summary This guide analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative chemistry, synthesis, and application of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate versus Ethyl 4-methylthiazole-5-carboxylate .

Executive Summary

This guide analyzes two critical heterocyclic building blocks: Ethyl 4-methylthiazole-5-carboxylate (Molecule A) and Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (Molecule B) . While structurally similar, the introduction of the C2-methyl and C4-ethyl groups in Molecule B fundamentally alters the steric profile, lipophilicity (LogP), and available vectors for chemical functionalization. This document provides researchers with the synthetic logic, reactivity profiles, and experimental protocols necessary to select and utilize the correct intermediate for drug discovery campaigns, particularly in kinase and monoamine transporter inhibition.

Structural & Physicochemical Analysis[1]

The thiazole core is a "privileged structure" in medicinal chemistry, capable of pi-stacking and hydrogen bonding. The substitution pattern dictates the molecule's role in Structure-Activity Relationship (SAR) studies.

Comparative Data Table
FeatureMolecule A Molecule B
IUPAC Name Ethyl 4-methylthiazole-5-carboxylateEthyl 4-ethyl-2-methylthiazole-5-carboxylate
CAS Number 20582-55-2 137267-40-4
Molecular Weight 171.22 g/mol 199.27 g/mol
C4 Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
C2 Substituent Hydrogen (-H)Methyl (-CH₃)
Predicted LogP ~1.6~2.5
Key Reactivity C2-H (Acidic/CH-Activation)C2-Me (Lateral Lithiation/Condensation)
Steric Profile Low bulk; fits tight pocketsIncreased bulk; fills hydrophobic clefts
Structural Implications[6]
  • Molecule A (The "Scaffold"): The C2-H is a "terminator" that minimizes steric clash but offers a handle for late-stage diversification via C-H activation.

  • Molecule B (The "Anchor"): The C4-ethyl group increases lipophilicity, often used to improve cell permeability or fill larger hydrophobic pockets (e.g., ATP-binding sites in kinases). The C2-methyl group blocks metabolic oxidation at the C2 position while providing a site for lateral functionalization.

Synthetic Pathways: The Hantzsch Thiazole Synthesis[7]

Both molecules are synthesized via the Hantzsch Thiazole Synthesis , a condensation between an


-haloketone and a thioamide. However, the choice of precursors dictates the substitution pattern.
Precursor Selection Logic
  • Targeting Molecule A: Requires Ethyl 2-chloroacetoacetate (provides C4-Me) and Thioformamide (provides C2-H). Note: Thioformamide is unstable; often generated in situ or substituted with formamide/P₂S₅.

  • Targeting Molecule B: Requires Ethyl 2-chloro-3-oxopentanoate (provides C4-Et) and Thioacetamide (provides C2-Me).

Mechanistic Visualization (DOT Diagram)

HantzschMechanism cluster_inputs Precursors HaloKetone α-Halo Ketoester (Electrophile) Intermediate1 Thioimidate Intermediate HaloKetone->Intermediate1 S-Alkylation (SN2) Thioamide Thioamide (Nucleophile) Thioamide->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Cyclization (-HCl) Thiazole Thiazole-5-Carboxylate (Aromatic Core) Intermediate2->Thiazole Dehydration (-H2O)

Figure 1: General mechanism of Hantzsch Thiazole Synthesis applicable to both targets.

Divergent Reactivity Profiles

The presence of the C2-Methyl group in Molecule B versus the C2-Hydrogen in Molecule A creates two distinct chemical "personalities."

Molecule A: C2-H Functionalization

The C2 proton is relatively acidic (pKa ~29) and susceptible to:

  • Lithiation: Treatment with n-BuLi at -78°C generates the 2-lithiothiazole, which can trap electrophiles (aldehydes, halides).

  • C-H Activation: Pd-catalyzed cross-couplings (e.g., with aryl halides) to install biaryl systems directly.

Molecule B: C2-Methyl Lateral Functionalization

The C2-methyl group is activated by the electron-deficient thiazole ring (similar to 2-picoline).

  • Lateral Lithiation: Treatment with LDA or n-BuLi deprotonates the methyl group (forming a benzylic-type anion), not the ring.

  • Condensation: Reacts with aromatic aldehydes in the presence of Lewis acids (e.g., ZnCl₂) or bases to form styrylthiazoles.

Functionalization Decision Tree (DOT Diagram)

ReactivityTree Start Select Intermediate MolA Molecule A (C2-H, C4-Me) Start->MolA MolB Molecule B (C2-Me, C4-Et) Start->MolB PathA1 Direct C-H Arylation (Pd cat.) MolA->PathA1 Biaryl Synthesis PathA2 C2-Lithiation (n-BuLi, -78°C) MolA->PathA2 Electrophile Trapping PathB1 Lateral Lithiation (LDA, -78°C) MolB->PathB1 Chain Extension PathB2 Aldol Condensation (R-CHO, Heat) MolB->PathB2 Styryl Formation

Figure 2: Decision tree for selecting the appropriate intermediate based on desired downstream chemistry.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (Molecule B)

This protocol utilizes the Hantzsch condensation adapted for the 4-ethyl variant.

Reagents:

  • Ethyl 2-chloro-3-oxopentanoate (1.0 equiv)

  • Thioacetamide (1.1 equiv)

  • Ethanol (Absolute)[1]

Procedure:

  • Setup: Charge a round-bottom flask with Thioacetamide (1.1 equiv) and absolute ethanol (5 mL/mmol).

  • Addition: Add Ethyl 2-chloro-3-oxopentanoate (1.0 equiv) dropwise at room temperature. The reaction is exothermic; cooling may be required for large scales (>50g).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in water and carefully neutralize with saturated NaHCO₃ solution to pH 8. Caution: CO₂ evolution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography (0-15% EtOAc in Hexanes).

Protocol 2: Hydrolysis to the Free Acid

Both esters can be hydrolyzed to the corresponding carboxylic acids (CAS: 20485-41-0 for A; 119778-44-8 for B) for amide coupling.

Procedure:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH·H₂O (2.5 equiv). Stir at ambient temperature for 12 hours.

  • Acidify with 1M HCl to pH 3. The carboxylic acid typically precipitates as a white solid. Filter and dry.

Pharmaceutical Applications

Kinase Inhibition

Thiazole-5-carboxylates are isosteres for the thiazole-5-carboxamides found in Dasatinib (Src/Abl inhibitor).

  • Molecule A serves as a core scaffold where minimum steric bulk is required near the hinge region of the kinase.

  • Molecule B is utilized when the hydrophobic pocket (Gatekeeper region) allows for larger alkyl chains (Ethyl) to increase binding affinity via Van der Waals interactions.

Monoamine Transporter Inhibitors

Research indicates that 4-substituted thiazoles (specifically 4-ethyl and 4-phenyl) show differential selectivity for Dopamine (DAT) vs. Serotonin (SERT) transporters compared to their 4-methyl counterparts [1]. The extra methylene unit in the ethyl group of Molecule B can significantly alter the selectivity profile.

References

  • Synthesis and monoamine uptake inhibition of 3-phenyl-6-(thiazol-2-yl)piperidines.Bioorganic & Medicinal Chemistry Letters. (Contextual reference for thiazole SAR in monoamine transporters).
  • Ethyl 4-methylthiazole-5-carboxylate. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Link

  • 4-Ethyl-2-methylthiazole-5-carboxylic acid (CAS 119778-44-8). BLD Pharm Catalog. Link

  • Ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2). Sigma-Aldrich.[2] Link

Sources

Exploratory

Solubility profile of 4-ethyl-2-methylthiazole-5-carboxylic acid ethyl ester

An In-depth Technical Guide to the Solubility Profile of 4-Ethyl-2-methylthiazole-5-carboxylic Acid Ethyl Ester For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Ethyl-2-methylthiazole-5-carboxylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For orally administered drugs, dissolution is a prerequisite for absorption; a drug must be in an aqueous solution to pass through the gastrointestinal membrane and enter systemic circulation.[2] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[2] Such challenges can lead to inadequate drug absorption, variable bioavailability, and potential gastrointestinal toxicity.[2]

Early and accurate determination of a compound's solubility profile is therefore paramount. It informs lead candidate selection, guides formulation strategies, and prevents costly late-stage failures.[3][4] This guide will provide the scientific rationale and step-by-step protocols to thoroughly characterize the solubility of 4-ethyl-2-methylthiazole-5-carboxylic acid ethyl ester.

Physicochemical Properties and Their Predicted Influence on Solubility

While specific data for the title compound is scarce, we can infer its likely behavior by examining its structural components and related molecules.

  • Core Structure: The molecule is an ethyl ester derivative of 4-ethyl-2-methylthiazole-5-carboxylic acid. The thiazole ring, a common scaffold in medicinal chemistry[5][6], contributes to the molecule's aromaticity and potential for specific intermolecular interactions.

  • Ester Group (-COOEt): The ethyl ester group introduces a polar carbonyl moiety capable of acting as a hydrogen bond acceptor, which can promote solubility in polar solvents.[7][8] However, the ethyl group itself is hydrophobic. For esters, as the hydrocarbon chain length increases, aqueous solubility tends to decrease due to the larger nonpolar surface area.[7][9]

  • Substituents (4-ethyl, 2-methyl): These alkyl groups are nonpolar and will likely decrease aqueous solubility while potentially increasing solubility in organic solvents.

  • Overall Lipophilicity: The combination of the thiazole ring and multiple alkyl/ester groups suggests that the molecule will likely exhibit limited aqueous solubility and a higher affinity for organic solvents. The parent acid, 4-ethyl-2-methylthiazole-5-carboxylic acid, is a solid, indicating strong crystal lattice forces that will need to be overcome for dissolution.[10]

Table 1: Predicted Physicochemical Properties and Their Influence on Solubility

PropertyPredicted Characteristic for 4-ethyl-2-methylthiazole-5-carboxylic acid ethyl esterRationale and Expected Impact on Solubility
Polarity Moderately polar due to the ester and thiazole nitrogens, but with significant nonpolar regions.The ester group can hydrogen bond with water, but the hydrocarbon portions will limit aqueous solubility.[7][8][9] Good solubility is expected in a range of organic solvents.[11]
pKa Likely a weak base due to the thiazole nitrogen. The ester is not readily ionizable.The solubility of weak bases can be pH-dependent, increasing in acidic conditions where the molecule can be protonated.[12]
Molecular Weight Approx. 199.27 g/mol (based on structure).This is a relatively low molecular weight, which is generally favorable for solubility.
Crystalline Form Expected to be a crystalline solid.The energy required to overcome the crystal lattice energy will be a key factor in its thermodynamic solubility. Different polymorphs can exhibit different solubilities.[1]

Experimental Determination of Solubility: Protocols and Rationale

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[12][13]

  • Excess Solid: An excess of the compound is used to ensure that a saturated solution is achieved and that equilibrium is established between the dissolved and undissolved states.[14][15]

  • Agitation: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and reducing the time to reach equilibrium.[13][14] An orbital shaker is recommended to prevent particle agglomeration.[13]

  • Temperature Control: Solubility is temperature-dependent.[7][11] For drug development purposes, experiments are often conducted at both room temperature (25°C) and physiological temperature (37°C).[13][14]

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is typically determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[14]

  • Phase Separation: It is critical to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially high solubility readings.[14][15] This is achieved through centrifugation or filtration.

  • Preparation: Add an excess amount (e.g., 2-5 mg) of 4-ethyl-2-methylthiazole-5-carboxylic acid ethyl ester to a series of vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

    • Purified Water

    • pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions)[13][14]

    • Organic Solvents (e.g., Ethanol, DMSO, Acetonitrile, Methanol)

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (e.g., 48 hours).[14]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (e.g., 48h at 37°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify via HPLC or LC-MS F->G H H G->H Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility

Since the thiazole nitrogen can be protonated, the solubility of 4-ethyl-2-methylthiazole-5-carboxylic acid ethyl ester is likely to be pH-dependent.[12] A potentiometric titration method can be a rapid and effective way to determine the intrinsic solubility (S₀) and pKa.

This method is particularly useful for ionizable compounds.[17] By titrating a solution of the compound with a strong acid or base and monitoring the pH, one can determine the point at which the compound precipitates, allowing for the calculation of its intrinsic solubility.[17][18][19]

  • Stock Solution: Prepare a stock solution of the compound in a co-solvent like DMSO or methanol.

  • Titration Setup: In a thermostated vessel, add a known volume of acidic water (e.g., pH 2).

  • Titration: Titrate the acidic water with a standardized potassium hydroxide (KOH) solution while monitoring the pH with a calibrated electrode.

  • Compound Addition: Add a small, known amount of the compound's stock solution to the vessel.

  • Re-equilibration and Titration: Allow the system to equilibrate and then continue the titration with KOH. The point at which the compound precipitates will be indicated by a change in the titration curve.

  • Data Analysis: Use specialized software or derived equations to analyze the titration curve and calculate the pKa and intrinsic solubility (S₀).[17][18]

G cluster_pH pH Environment Compound Thiazole Compound (B) Protonated Protonated Form (BH+) (More Soluble) Compound->Protonated + H+ Protonated->Compound - H+ Low_pH Low pH (Acidic) Low_pH->Protonated Favors High_pH High pH (Basic) High_pH->Compound Favors

Sources

Foundational

Technical Deep Dive: Therapeutic Potential of 2,4-Disubstituted Thiazole-5-Carboxylates

This technical guide provides a rigorous analysis of 2,4-disubstituted thiazole-5-carboxylates, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic mechanisms. Executive Summary The 2,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of 2,4-disubstituted thiazole-5-carboxylates, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic mechanisms.

Executive Summary

The 2,4-disubstituted thiazole-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Unlike generic thiazoles, the presence of the 5-carboxylate moiety provides a critical vector for molecular interactions—acting as a hydrogen bond acceptor, a prodrug motif (ester), or a precursor for bioisosteric transformation (amides, hydrazides). This guide dissects the chemical utility of this scaffold, specifically its role in inhibiting bacterial DNA gyrase B (GyrB) and receptor tyrosine kinases (c-Met/VEGFR), offering a roadmap for lead optimization.

Chemical Foundation & Synthesis[1]

The Hantzsch Synthesis Protocol

The most robust route to accessing 2,4-disubstituted thiazole-5-carboxylates is the Hantzsch Thiazole Synthesis . This cyclocondensation involves the reaction of a thioamide (or thiourea) with an


-halo-

-keto ester.

Key Reactants:

  • Component A: Thioamide (provides the N-C-S fragment and C2 substituent).

  • Component B: Ethyl 2-chloroacetoacetate (provides the C4/C5 carbons and the carboxylate handle).

Reaction Logic: The sulfur atom of the thioamide performs a nucleophilic attack on the


-carbon of the 

-keto ester (displacing the halide). This is followed by an intramolecular condensation between the amide nitrogen and the ketone carbonyl, resulting in cyclization and dehydration to aromatize the ring.
Synthesis Workflow Diagram

The following diagram illustrates the mechanistic pathway and critical intermediates.

HantzschSynthesis Figure 1: Hantzsch Synthesis Pathway for Thiazole-5-Carboxylates Reactants Reactants (Thioamide + Ethyl 2-chloroacetoacetate) Intermediate1 Intermediate Thioimidate (S-alkylation) Reactants->Intermediate1 Nucleophilic Attack (SN2) Solvent: EtOH, Reflux Intermediate2 Hydroxy-thiazoline (Cyclization) Intermediate1->Intermediate2 Intramolecular Condensation Product Ethyl 2,4-disubstituted thiazole-5-carboxylate Intermediate2->Product Dehydration (-H2O) Aromatization

Pharmacological Spectrum & Mechanisms

Antimicrobial: DNA Gyrase B Inhibition

The 5-carboxylate derivatives have emerged as potent inhibitors of bacterial DNA Gyrase B (GyrB) , an ATP-dependent enzyme essential for DNA supercoiling.

  • Mechanism: These compounds compete with ATP for the binding site on the GyrB subunit.

  • Role of the 5-Carboxylate:

    • Ester Form: Often acts as a prodrug, enhancing cell permeability against Gram-negative bacteria.

    • Acid Form (Hydrolyzed): The free carboxylic acid forms a critical salt bridge with the conserved Arg136 residue in the active site.

    • Binding Mode: The thiazole ring acts as a scaffold to orient the C2 substituent (often a lipophilic aromatic ring) into the hydrophobic pocket, while the C4 substituent (e.g., methyl) provides steric fit.

Anticancer: Kinase Inhibition (c-Met / VEGFR)

In oncology, the 5-carboxylate is frequently derivatized into carboxamides . These derivatives target the ATP-binding cleft of receptor tyrosine kinases like c-Met (Hepatocyte Growth Factor Receptor).

  • Key Interaction: The nitrogen of the thiazole ring and the NH of the amide (derived from the 5-carboxylate) often form a "hinge-binding" motif, mimicking the adenine ring of ATP.

  • Selectivity: Substitution at the C2 position allows for selectivity between c-Met and VEGFR-2, reducing off-target toxicity.

Structure-Activity Relationship (SAR)[2]

The biological efficacy of this scaffold relies on precise tuning of three vectors:

PositionChemical MoietySAR Insight & Optimization Strategy
C2 (Position 2) Aromatic / HeteroaromaticCrucial for Affinity. Lipophilic groups (e.g., 4-fluorophenyl) enhance hydrophobic interactions. Introducing an amino linker (2-aminothiazole) creates H-bond donors for the GyrB Asp73 residue.
C4 (Position 4) Methyl / TrifluoromethylSteric & Electronic Tuning. A methyl group is standard for steric fit. A trifluoromethyl (

) group increases lipophilicity and metabolic stability, often enhancing potency in anticancer assays.
C5 (Position 5) Carboxylate (Ester/Acid/Amide) The Functional Handle.Ester: High permeability (prodrug). • Acid: High potency (salt bridge to Arg136). • Amide: Essential for kinase hinge binding (c-Met).
Mechanistic Interaction Diagram (DNA Gyrase)

This diagram visualizes the binding mode of a hydrolyzed thiazole-5-carboxylic acid within the GyrB active site.

GyraseBinding Figure 2: Binding Mode of Thiazole-5-Carboxylate in DNA Gyrase B Active Site Thiazole Thiazole Scaffold Carboxylate 5-Carboxylate (COO-) Thiazole->Carboxylate SubstituentC2 C2-Aromatic Group Thiazole->SubstituentC2 Asp73 Asp73 (H-Bond) Thiazole->Asp73 Water-mediated H-Bond Arg136 Arg136 (Salt Bridge) Carboxylate->Arg136 Ionic Interaction HydroPocket Hydrophobic Pocket (Val, Ile) SubstituentC2->HydroPocket Van der Waals

Experimental Protocols

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol yields a versatile intermediate where the C2-amino group can be further functionalized.

Reagents:

  • Thiourea (10 mmol)

  • Ethyl 2-chloroacetoacetate (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Ammonium hydroxide (25%)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of thiourea in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dropwise add 10 mmol of ethyl 2-chloroacetoacetate to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 3:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (hydrochloride salt) may form.

  • Neutralization: Basify the mixture to pH 8–9 using ammonium hydroxide solution to liberate the free base.

  • Isolation: Filter the resulting precipitate, wash with cold water (

    
    ), and recrystallize from ethanol to obtain the pure product.
    

Validation Criteria:

  • Melting Point: Expect

    
    .
    
  • NMR:

    
     NMR should show a characteristic triplet/quartet for the ethyl ester and a singlet for the C4-methyl group.
    
Biological Assay: DNA Gyrase Supercoiling Inhibition

To verify the activity of the synthesized 5-carboxylate derivative.

  • Assay Principle: Measures the conversion of relaxed plasmid pBR322 DNA to its supercoiled form by E. coli DNA gyrase.

  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5 µg/mL tRNA, 100 µg/mL BSA, relaxed pBR322 DNA (0.4 µg), and E. coli Gyrase (1 U).
    
  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (

    
    ). Incubate at 
    
    
    
    for 60 minutes.
  • Termination: Stop reaction with stop buffer (SDS, EDTA, Bromophenol blue).

  • Analysis: Electrophoresis on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Determine

    
     by densitometric analysis of the supercoiled DNA band.
    

References

  • Synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: National Institutes of Health (NIH) / PubMed

  • Structure-Based Discovery of Substituted 4,5'-Bithiazoles as Novel DNA Gyrase Inhibitors. Source: Journal of Medicinal Chemistry / ACS Publications

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Source: PubMed Central (PMC)

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules)

  • Hantzsch thiazole synthesis - laboratory experiment. Source: ChemHelpASAP (YouTube/Educational)

Exploratory

Technical Whitepaper & Safety Data Sheet (SDS): Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Executive Summary Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (CAS: 137267-40-4) is a highly versatile heterocyclic building block heavily utilized in modern drug discovery[1]. Thiazole-5-carboxylates serve as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (CAS: 137267-40-4) is a highly versatile heterocyclic building block heavily utilized in modern drug discovery[1]. Thiazole-5-carboxylates serve as critical Active Pharmaceutical Ingredient (API) intermediates, particularly in the synthesis of potent xanthine oxidase inhibitors (e.g., Febuxostat analogs for gout management) and novel structurally targeted anticancer agents[2][3].

This technical guide synthesizes the physicochemical safety profile (SDS) with field-proven synthetic methodologies. By moving beyond basic safety data, this document provides drug development professionals with a comprehensive, self-validating guide to synthesizing, handling, and functionally applying this compound in downstream drug discovery workflows.

Physicochemical Profiling & Structural Identification

Accurate structural identification is the first step in any robust quality control system. The following table summarizes the core physicochemical parameters required for analytical validation[1][4].

ParameterSpecification
Chemical Name Ethyl 4-ethyl-2-methylthiazole-5-carboxylate
CAS Number 137267-40-4
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
SMILES Code CCOC(=O)C1=C(CC)N=C(C)S1
Appearance Light yellow to colorless oil/liquid
Storage Conditions 2-8°C, keep in dark place, sealed in dry[4]

Hazard Identification & Handling Protocols (SDS Core)

Understanding the causality behind chemical hazards ensures that safety protocols are logically applied rather than blindly followed. The ester and thiazole nitrogen present weak electrophilic and nucleophilic centers, respectively. Prolonged dermal or mucosal exposure can lead to protein adduction, manifesting as contact dermatitis or respiratory sensitization.

GHS Classification & Mitigation Data
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation
Engineering Controls & PPE
  • Ventilation: Must be handled inside a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness to prevent solvent-mediated permeation), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Reactivity Causality: The compound is stable under standard conditions but will undergo rapid hydrolysis if exposed to strong aqueous bases or acids at elevated temperatures. Keep isolated from strong oxidizing agents to prevent the oxidation of the thiazole sulfur to a sulfoxide or sulfone.

Experimental Workflow: Modified Hantzsch Thiazole Synthesis

The most efficient route to highly substituted thiazoles is the modified Hantzsch cyclization[5]. To synthesize Ethyl 4-ethyl-2-methylthiazole-5-carboxylate, thioacetamide (providing the 2-methyl group) is reacted with ethyl 2-chloro-3-oxopentanoate (providing the 4-ethyl and 5-carboxylate moieties).

Hantzsch N1 Thioacetamide (Bis-nucleophile) N3 S-Alkylation (Thioether Formation) N1->N3 N2 Ethyl 2-chloro-3-oxopentanoate (Electrophile) N2->N3 N4 Intramolecular Cyclization (Nucleophilic Attack on Carbonyl) N3->N4 Intermediate N5 Dehydration (-H2O) & Aromatization N4->N5 -H2O N6 Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (Target API Intermediate) N5->N6 Final API Intermediate

Mechanistic workflow of the modified Hantzsch thiazole synthesis.

Step-by-Step Protocol & Causality
  • Preparation: To a flame-dried 250 mL round-bottom flask, add 100 mL of anhydrous ethanol. Causality: Ethanol solubilizes both reagents and provides an optimal reflux temperature (78°C) that drives the dehydration step without thermally degrading the ester.

  • Reagent Addition: Add 0.10 mol of thioacetamide and 0.10 mol of ethyl 2-chloro-3-oxopentanoate. Add 0.11 mol of anhydrous pyridine. Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the S-alkylation step, preventing acid-catalyzed hydrolysis of the ethyl ester.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO3 (100 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate.

Self-Validating System Checkpoints

A protocol is only as good as its validation. Execute the following checkpoints to ensure systemic integrity:

  • Checkpoint 1 (In-Process TLC): Elute with Hexane:EtOAc (4:1). The reaction is complete when the alpha-haloketone spot (Rf ~0.75) disappears, replaced by a strongly UV-active product spot (Rf ~0.45).

  • Checkpoint 2 (LC-MS): Inject an aliquot of the crude mixture. A dominant peak with

    
    
    
    
    
    confirms successful cyclization and aromatization.
Quantitative Reaction Optimization Data

The following table summarizes the empirical optimization of the cyclization step, highlighting why the Ethanol/Pyridine system is superior.

SolventBaseTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
AcetoneNone56 (Reflux)658%>92%
Ethanol Pyridine 78 (Reflux) 4 84% >98%
DMFK2CO380842%<80% (Hydrolysis)

Downstream Application: Synthesis of Bioactive Thiazole-5-Carboxamides

In drug discovery, the ethyl ester is rarely the final pharmacophore. It is typically saponified to the corresponding carboxylic acid and subsequently coupled with various arylamines to generate bioactive thiazole-5-carboxamides[3].

Downstream A1 Ethyl 4-ethyl-2-methylthiazole-5-carboxylate A2 Saponification (NaOH, EtOH/H2O, 50°C) A1->A2 Base Hydrolysis A3 4-Ethyl-2-methylthiazole-5-carboxylic acid A2->A3 Acidification (HCl) A4 Amide Coupling (HATU, DIPEA, Arylamine) A3->A4 Activation A5 Bioactive Thiazole-5-Carboxamide (Anticancer/Gout Candidate) A4->A5 Purification

Downstream synthetic pathway for bioactive thiazole-5-carboxamides.

Protocol for Amide Coupling
  • Saponification: Dissolve the ester in a 1:1 mixture of EtOH and 2M aqueous NaOH. Stir at 50°C for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the 4-ethyl-2-methylthiazole-5-carboxylic acid. Filter and dry.

  • Activation & Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt due to its superior efficiency in coupling sterically hindered thiazole carboxylic acids.

  • Amination: Add the target arylamine (1.1 eq) and stir at room temperature for 12 hours.

  • Validation Checkpoint (NMR):

    
    H NMR (DMSO-
    
    
    
    ) of the final product must show the disappearance of the ethyl ester quartet/triplet signals (~4.2 ppm and ~1.3 ppm) and the appearance of a broad singlet corresponding to the amide N-H proton (~10.0 - 10.5 ppm).

References

  • Synthesis of C. Ethyl Thiazole-5-carboxylate Source: PrepChem URL:[Link]

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate (KR101723832B1)
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI (Molecules) URL:[Link]

Sources

Foundational

Strategic Sourcing Guide: Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (CAS 137267-40-4)

This guide provides an in-depth technical analysis and sourcing strategy for CAS 137267-40-4 , chemically identified as Ethyl 4-ethyl-2-methylthiazole-5-carboxylate .[1] [1][2] Executive Summary CAS 137267-40-4 is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and sourcing strategy for CAS 137267-40-4 , chemically identified as Ethyl 4-ethyl-2-methylthiazole-5-carboxylate .[1]

[1][2]

Executive Summary

CAS 137267-40-4 is a specialized heterocyclic building block belonging to the thiazole carboxylate family.[1][2] Unlike its commoditized homolog, Ethyl 4-methyl-2-methylthiazole-5-carboxylate (a key intermediate for Cefditoren), the 4-ethyl variant is primarily utilized in lead optimization phases of drug discovery to modulate lipophilicity (LogP) and steric fit within ATP-binding pockets of kinase targets.[1]

Critical Sourcing Insight: The market is saturated with the 4-methyl analog.[1] A common supply chain failure mode is the accidental shipment of the methyl analog in place of the ethyl variant due to structural similarity. This guide outlines a rigid qualification protocol to prevent such "homolog swapping" errors.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name Ethyl 4-ethyl-2-methylthiazole-5-carboxylate
CAS Number 137267-40-4
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 215.27 g/mol
Structural Class 2,4,5-Trisubstituted Thiazole
Physical State Pale yellow oil or low-melting solid (Homolog dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in Water
Key Impurities Ethyl 4-methyl-2-methylthiazole-5-carboxylate (Homolog impurity), Diethyl succinate derivatives
Functional Application in Drug Design

This molecule serves as a "scaffold core" for generating:

  • Kinase Inhibitors: The thiazole ring mimics the purine ring of ATP. The 4-ethyl group provides a unique hydrophobic vector compared to the standard methyl group.[1]

  • Agrochemicals: Used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

Commercial Supply Landscape

The supply chain for CAS 137267-40-4 is categorized as Tier 2 (Fine Chemical / Building Block) .[1] It is not yet a multi-ton commodity but is available from specialized catalog suppliers and CROs.

Primary Commercial Suppliers

Note: Supplier presence is dynamic. Always verify current stock.

Supplier TierRepresentative CompaniesTypical Pack SizeLead TimeRisk Profile
Global Catalog (Stock) BLDpharm , MolCore 1g – 100g1–2 WeeksLow (if CoA verified)
Aggregators eMolecules , PubChem Vendors Varies2–4 WeeksMedium (Pass-through risk)
Custom Synthesis (CRO) Amadis Chemical , Wuxi AppTec kg – ton8–12 WeeksLow (High control)
Sourcing Strategy: The "Homolog Trap"

Because the 4-methyl analog (CAS 20582-55-2) is produced on a ton-scale and is significantly cheaper, unscrupulous or negligent suppliers may cross-contaminate.[1]

  • Directive: Do not accept a Certificate of Analysis (CoA) based solely on HPLC purity. You must demand H-NMR confirmation of the ethyl group (triplet/quartet patterns distinct from the methyl singlet).[1]

Technical Qualification & QC Protocol

To ensure scientific integrity, every batch received must undergo the following "Self-Validating" workflow.

QC Decision Tree (Graphviz)

QC_Workflow Start Receive Shipment CAS 137267-40-4 Visual Visual Inspection (Pale Yellow Oil/Solid) Start->Visual NMR 1H-NMR Analysis (Focus: 2.5-3.0 ppm region) Visual->NMR Check_Ethyl Ethyl Group Signals Present? (Quartet ~2.7 ppm, Triplet ~1.2 ppm) NMR->Check_Ethyl Check_Methyl 4-Methyl Singlet Present? (Singlet ~2.6 ppm) Check_Ethyl->Check_Methyl Yes Reject_Homolog REJECT: Wrong Homolog (4-Methyl Analog) Check_Ethyl->Reject_Homolog No (Only Singlet Found) HPLC HPLC Purity Check (>97%) Check_Methyl->HPLC No (Pure Ethyl) Check_Methyl->Reject_Homolog Yes (Mixture/Wrong) Reject_Impurity REJECT: Low Purity HPLC->Reject_Impurity Fail Approve APPROVE for Synthesis HPLC->Approve Pass

Caption: QC Workflow designed to specifically detect "Homolog Swapping" (Methyl vs. Ethyl) errors common with thiazole building blocks.

Analytical Markers (H-NMR in CDCl₃)
  • Target (4-Ethyl): Look for a quartet at ~2.7–2.8 ppm (

    
     of the ethyl group at C4) and a triplet  at ~1.2 ppm.
    
  • Contaminant (4-Methyl): Look for a sharp singlet at ~2.6–2.7 ppm (

    
     at C4).[1]
    
  • Differentiation: Both compounds have an ester ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm). Do not confuse the ester ethyl signals with the C4-ethyl signals.

Synthesis & Manufacturing Context

Understanding the synthesis helps in auditing suppliers. If a supplier claims to manufacture this, they should be able to describe the Hantzsch Thiazole Synthesis method.

Reaction Pathway

The standard industrial route involves the condensation of Alpha-halo-beta-keto esters with Thioacetamide .[1]

Synthesis_Path SM1 Ethyl 3-oxopentanoate (Beta-keto ester) Inter Intermediate: Ethyl 2-halo-3-oxopentanoate SM1->Inter Halogenation SM2 Thioacetamide Product CAS 137267-40-4 (Cyclization) SM2->Product Reagent Halogenation Agent (e.g., SO2Cl2 or Br2) Reagent->Inter Inter->Product + Thioacetamide (Hantzsch Synthesis)

Caption: Hantzsch Thiazole Synthesis route. Note that the starting material (Ethyl 3-oxopentanoate) dictates the "4-ethyl" position.[1]

Audit Question: "Do you start with Ethyl 3-oxopentanoate (for the ethyl analog) or Ethyl acetoacetate (for the methyl analog)?"

  • Correct Answer: Ethyl 3-oxopentanoate.[1]

  • Red Flag: If they mention Ethyl acetoacetate, they are making the wrong molecule.

Handling and Safety (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Thiazoles can oxidize or darken upon prolonged exposure to air and light.[1]

References

  • PubChem Compound Summary . Ethyl 2-amino-4-methylthiazole-5-carboxylate (Homolog Reference). National Library of Medicine. Available at: [Link]

  • Hantzsch, A. (1881). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und halogenirten Ketonen". Justus Liebigs Annalen der Chemie, 250(3), 257–273.

Sources

Exploratory

The Pharmacological Renaissance of the Ethyl 4-Ethyl-2-Methylthiazole Scaffold: A Technical Guide to Next-Generation Therapeutics

Executive Summary Historically recognized as a volatile Maillard reaction product contributing to the savory aroma profiles of cooked meats[1], the ethyl 4-ethyl-2-methylthiazole scaffold and its carboxylate derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as a volatile Maillard reaction product contributing to the savory aroma profiles of cooked meats[1], the ethyl 4-ethyl-2-methylthiazole scaffold and its carboxylate derivatives have undergone a profound pharmacological renaissance. As a Senior Application Scientist, I have observed that the unique steric and electronic properties of this heterocyclic core make it an exceptional pharmacophore. This whitepaper deconstructs the structural causality behind its recent application in three distinct therapeutic arenas: Immuno-Oncology (STING Agonists) , Precision Kinase Inhibition (FAK) , and Metabolic Regulation (DGAT1) .

Immuno-Oncology: The STING Agonist ADC Platform

The Stimulator of Interferon Genes (STING) pathway is a critical mediator of innate immune responses against tumors. However, systemic administration of free STING agonists often results in dose-limiting toxicities and poor tumor localization[2]. To overcome this, researchers have developed Antibody-Drug Conjugates (ADCs) utilizing 4-ethyl-2-methylthiazole-5-carboxamide derivatives as potent payload agonists[3].

The Causality of the Thiazole Substitution

The selection of the 4-ethyl-2-methylthiazole core is not arbitrary; it is driven by a steep structure-activity relationship (SAR)[4]. The STING dimer binding pocket requires precise steric bulk to lock the agonist in an active conformation.

  • Steric Anchoring: Swapping the 4-ethyl group for a methyl group, or removing the 2-methyl group entirely, results in a dramatic loss of binding affinity[4]. The ethyl group provides the exact Van der Waals radius needed to anchor the payload against the hydrophobic wall of the STING pocket.

  • Permeability & Release: For an ADC, the payload must cross the endosomal membrane into the cytosol after linker cleavage. The thiazole ring offers an optimal balance of lipophilicity and hydrogen-bond accepting capability, preventing the payload from becoming trapped in the acidic endosome[5].

STING_ADC ADC Targeted ADC (HER2-directed) Internalization Endosomal Internalization ADC->Internalization Receptor Binding Cleavage Ester Linker Cleavage Internalization->Cleavage Low pH / Esterases Payload Thiazole-5-carboxamide STING Agonist Cleavage->Payload Payload Release STING STING Dimer Activation Payload->STING Cytosolic Binding IRF3 IRF3 Nuclear Translocation STING->IRF3 TBK1 Recruitment

STING-ADC intracellular trafficking and signaling cascade via thiazole payload.

Precision Kinase Inhibition: FAK Targeting

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in numerous malignancies, driving tumor migration, angiogenesis, and survival[6]. Traditional FAK inhibitors rely on 2,4-diaminopyrimidine motifs, which suffer from off-target multikinase activity, leading to clinical toxicity[7].

The Causality of the Pyrimidothiazolodiazepinone Core

By utilizing ethyl 2-methyl-5-(methylamino)thiazole-4-carboxylate as a nucleophilic building block, researchers successfully synthesized a novel tricyclic pyrimidothiazolodiazepinone core (e.g., compound BJG-03-025)[8].

  • Conformational Restriction: The incorporation of the substituted thiazole ring restricts the conformational flexibility of the core[9].

  • Kinome Selectivity: This rigid geometry forces the molecule into a highly specific binding pose within the FAK ATP-binding pocket. The steric constraint prevents binding to off-target kinases, yielding exceptional kinome selectivity (>65% inhibition of only 5 out of 402 kinases)[7].

FAK_Synthesis Thiazole Ethyl 2-methyl-5-(methylamino) thiazole-4-carboxylate Coupling Nucleophilic Aromatic Substitution (SNAr) Thiazole->Coupling Pyrimidine 2,4-dichloro-5-nitropyrimidine Pyrimidine->Coupling Core Pyrimidothiazolodiazepinone Core (BJG-03-025) Coupling->Core Reductive Cyclization Selectivity High FAK Selectivity (IC50 = 20 nM) Core->Selectivity ATP-Competitive Binding

Synthetic logic and functional outcome of the FAK-selective pyrimidothiazolodiazepinone core.

Metabolic Regulation: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final committed step in triglyceride (TG) synthesis. Modulating this enzyme is a major target for combating obesity, insulin resistance syndrome, and type II diabetes[10].

The Causality of the Bioisosteric Mimicry

Ethyl 2-methyl-4-thiazolecarboxylate is utilized to synthesize piperidine/piperazine-based DGAT1 inhibitors[10]. The thiazolecarboxylate moiety acts as a bioisostere for endogenous acyl-CoA substrates. The electron-rich nature of the thiazole ring, combined with the spatial projection of the 2-methyl and 4-ethyl groups, mimics the lipid tail's steric volume, competitively blocking the diacylglycerol binding site and halting TG synthesis[10].

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship and pharmacological efficacy of key ethyl 4-ethyl-2-methylthiazole derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetKey Pharmacological MetricPrimary IndicationRef
4-ethyl-2-methylthiazole-5-carboxamide (Compound 11/12)STING (Agonist)EC50 < 10 nM (IRF3 Reporter)Oncology (ADC Payload)[3]
Ethyl 2-methyl-5-(methylamino)thiazole-4-carboxylate (Core Precursor)FAK (Inhibitor)IC50 = 20 nM (Biochemical)Solid Tumors (Migration)[6]
Ethyl 2-methyl-4-thiazolecarboxylate (Piperazine derivative)DGAT1 (Inhibitor)IC50 < 100 nM (Microsomal)Type II Diabetes / Obesity[10]

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives/negatives.

Protocol A: In Vitro STING Activation Assay (THP1-IRF3 Reporter)

Purpose: To quantify the agonistic potency of thiazole-5-carboxamide derivatives.

  • Cell Preparation: Plate monocytic THP1-IRF3 reporter cells (expressing luciferase downstream of the IRF3 promoter) at

    
     cells/well in a 96-well format.
    
  • Permeabilization (Critical Step): Add a sub-cytotoxic concentration of digitonin (e.g., 10 µg/mL) to the assay buffer. Causality: Free STING payloads often exhibit poor passive permeability in vitro, which can yield false negatives. Digitonin permeabilizes the membrane, allowing direct assessment of target engagement[3].

  • Dosing: Treat cells with a 10-point serial dilution of the thiazole derivative (0.1 nM to 10 µM). Include 2'3'-cGAMP as a positive control and DMSO as a vehicle negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for complete IRF3 nuclear translocation and luciferase transcription[3].

  • Readout & Self-Validation: Add luciferase substrate and measure luminescence.

    • Validation Check: The assay is only valid if the positive control (cGAMP) yields a >15-fold signal-to-background ratio over the DMSO vehicle.

Protocol B: FAK Biochemical Kinase Assay (TR-FRET)

Purpose: To determine the IC50 and kinome selectivity of pyrimidothiazolodiazepinone compounds.

  • Enzyme/Substrate Assembly: Combine recombinant human FAK kinase domain (1 nM) with a biotinylated poly-GT substrate (100 nM) in a kinase buffer containing 10 mM MgCl2 and 1 mM EGTA.

  • Compound Incubation: Dispense the thiazole-derived FAK inhibitor (e.g., BJG-03-025) in a dose-response format. Incubate for 30 minutes at room temperature to allow for equilibrium binding to the ATP pocket.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     for FAK (typically 10 µM) to initiate autophosphorylation. React for 60 minutes.
    
  • Detection & Self-Validation: Stop the reaction using EDTA (to chelate Mg2+) and add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Validation Check: Perform an orthogonal Western blot on whole-cell lysates (e.g., MDA-MB-231 cells) to confirm the specific reduction of p-FAK (Tyr397) without altering total FAK levels, ensuring the biochemical IC50 translates to cellular target engagement[6].

References

  • Duvall, J. R., Thomas, J. D., et al. "Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates." Journal of Medicinal Chemistry, 66(15), 10715–10733 (2023).[Link]

  • Groendyke, B. J., Nabet, B., et al. "Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor." ACS Medicinal Chemistry Letters, 12(1), 30-38 (2020).[Link]

  • "Piperidine/piperazine derivatives." Patent CN101678013A / WO2006067071A1.
  • "Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines." Molecules, 27(19), 6680 (2022). MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate via Hantzsch Annulation

Introduction & Mechanistic Rationale Highly substituted thiazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in antimicrobial, anti-inflammatory, and antifungal agents (e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Highly substituted thiazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in antimicrobial, anti-inflammatory, and antifungal agents (e.g., CYP51 inhibitors)[1]. The target molecule, Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (CAS: 137267-40-4)[2], is a versatile API intermediate.

The most robust and regioselective method for constructing 2,4,5-trisubstituted thiazoles is the Hantzsch Thiazole Synthesis [3]. This protocol details the condensation of thioacetamide with ethyl 2-chloro-3-oxopentanoate.

The Causality of the Reaction Design

The success of this synthesis relies on the precise orchestration of nucleophilic and electrophilic centers:

  • Bis-nucleophile (Thioacetamide): The sulfur atom is highly polarizable and acts as a soft nucleophile, selectively attacking the

    
    -carbon of the 
    
    
    
    -keto ester to displace the chloride ion.
  • Bis-electrophile (Ethyl 2-chloro-3-oxopentanoate): Following S-alkylation, the resulting

    
    -thioiminium salt intermediate must undergo cyclization. The nitrogen atom selectively attacks the highly electrophilic C3 ketone carbonyl rather than the C1 ester carbonyl. This regioselectivity is driven by the lower activation energy required to form the 5-membered thiazoline ring via ketone attack[4].
    
  • Aromatization: Subsequent acid-catalyzed dehydration yields the thermodynamically stable aromatic thiazole system[5].

Mechanistic Pathway Visualization

Mechanism R1 Thioacetamide (Bis-nucleophile) Step1 S-Alkylation (Nucleophilic Attack by Sulfur) R1->Step1 R2 Ethyl 2-chloro-3-oxopentanoate (Bis-electrophile) R2->Step1 Int1 α-Thioiminium Salt Intermediate Step1->Int1 Step2 Intramolecular Cyclization (Nitrogen attacks Ketone) Int1->Step2 Int2 4-Hydroxy-4,5-dihydrothiazole Intermediate Step2->Int2 Step3 Dehydration & Aromatization (- H2O, - HCl) Int2->Step3 Product Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (Target API Intermediate) Step3->Product

Mechanistic pathway of the Hantzsch thiazole synthesis for the target compound.

Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity while mitigating side reactions (such as Eschenmoser coupling or nitrile elimination)[4].

Reagents & Equipment
  • Thioacetamide: 1.1 equivalents (eq).

  • Ethyl 2-chloro-3-oxopentanoate: 1.0 eq (Starting material).

  • Ethanol (Absolute): Reaction solvent. Rationale: Polar protic solvents stabilize the charged

    
    -thioiminium intermediate and facilitate the proton transfers required during the dehydration step[5].
    
  • Sodium Bicarbonate (NaHCO

    
    , 5% aqueous):  Quenching agent.
    
  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Condensation Reaction

  • Charge a clean, dry 250 mL round-bottom flask with Ethyl 2-chloro-3-oxopentanoate (10.0 g, 56.0 mmol, 1.0 eq) and absolute ethanol (100 mL).

  • Add thioacetamide (4.63 g, 61.6 mmol, 1.1 eq) to the stirring solution in one portion.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C).

  • Self-Validation Check: The reaction mixture will transition from a pale yellow to a deep amber color within the first 30 minutes, indicating the formation of the

    
    -thioiminium intermediate.
    

Step 2: Reaction Monitoring

  • Maintain reflux for 4 to 6 hours.

  • Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 4:1). The target thiazole is strongly UV-active (254 nm).

  • The reaction is deemed complete when the

    
    -halo ester spot is entirely consumed.
    

Step 3: Workup and Neutralization

  • Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the ethanol.

  • Critical Causality Step: Resuspend the crude oil in Ethyl Acetate (150 mL) and slowly add 5% aqueous NaHCO

    
     (100 mL) while stirring vigorously until effervescence ceases.
    
    • Why? The reaction generates stoichiometric HCl. If the mixture is not neutralized, the basic thiazole nitrogen becomes protonated, rendering the product water-soluble (causing severe yield loss during extraction) and potentially catalyzing the hydrolysis of the C5 ethyl ester[1].

Step 4: Extraction and Purification

  • Transfer the biphasic mixture to a separatory funnel. Isolate the organic (Ethyl Acetate) layer.

  • Extract the aqueous layer with an additional 50 mL of Ethyl Acetate.

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate under vacuum to yield the crude product.

  • Purify via silica gel column chromatography (Gradient: 0% to 15% Ethyl Acetate in Hexanes) to afford the pure Ethyl 4-ethyl-2-methylthiazole-5-carboxylate as a pale yellow oil.

Quantitative Data & Analytics

The following tables summarize the optimization parameters and the expected analytical characterization for the synthesized intermediate.

Table 1: Solvent and Temperature Optimization Summary

SolventTemperatureTime (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Dichloromethane40 °C (Reflux)12< 40%25%Insufficient thermal energy for dehydration.
DMF80 °C485%60%Minor Eschenmoser coupling side-products observed.
Ethanol (Abs) 78 °C (Reflux) 5 > 98% 88% Optimal proton transfer; clean aromatization.

Table 2: Analytical Characterization Data (CAS: 137267-40-4)

Analytical MethodExpected Signals / ValuesStructural Assignment
LC-MS (ESI+)

200.1 [M+H]

Corresponds to C

H

NO

S (MW: 199.27)

H NMR (400 MHz, CDCl

)

4.28 (q, J = 7.1 Hz, 2H)
Ester -OCH

CH

(C5 position)

2.95 (q, J = 7.5 Hz, 2H)
Thiazole -CH

CH

(C4 position)

2.65 (s, 3H)
Thiazole -CH

(C2 position)

1.32 (t, J = 7.1 Hz, 3H)
Ester -OCH

CH


1.22 (t, J = 7.5 Hz, 3H)
Thiazole -CH

CH

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health (NIH) / PMC.
  • Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (CAS 137267-40-4) Product Information. BLD Pharm.
  • Ethyl thiooxamate & Hantzsch Thiazole Synthesis using Thioacetamide. Benchchem.
  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? National Institutes of Health (NIH) / PMC.
  • Thiazole Synthesis and Biosynthesis. Wikipedia.

Sources

Application

Application Note: High-Purity Synthesis of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Executive Summary This application note details a robust, scalable protocol for the synthesis of ethyl 4-ethyl-2-methylthiazole-5-carboxylate , a trisubstituted thiazole scaffold critical in medicinal chemistry for fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 4-ethyl-2-methylthiazole-5-carboxylate , a trisubstituted thiazole scaffold critical in medicinal chemistry for fragment-based drug discovery (FBDD).

While generic Hantzsch protocols exist, this guide addresses the specific steric and electronic requirements of the 4-ethyl and 5-carboxylate substitution patterns. We utilize a two-stage workflow: the in situ generation of the


-halo 

-keto ester precursor to minimize lachrymator exposure and degradation, followed by a controlled cyclocondensation with thioacetamide.

Reaction Mechanism & Logic

The Hantzsch synthesis is a bimolecular condensation between a thioamide and an


-halocarbonyl.[1] For this specific target, the reaction proceeds through two distinct phases: S-alkylation  followed by cyclodehydration .
Mechanistic Pathway[2][3][4][5]
  • Nucleophilic Attack: The sulfur atom of thioacetamide attacks the

    
    -carbon of ethyl 2-chloro-3-oxopentanoate, displacing the chloride.
    
  • Intermediate Formation: A hydroxythiazoline intermediate is formed via intramolecular nucleophilic attack of the nitrogen on the ketone carbonyl.

  • Aromatization: Acid-catalyzed dehydration yields the aromatic thiazole ring.

HantzschMechanism Reactants Reactants Thioacetamide + Ethyl 2-chloro-3-oxopentanoate S_Alkylation S-Alkylation (Thioimidate Salt) Reactants->S_Alkylation SN2 Attack (S on C-Cl) Cyclization Cyclization (Hydroxythiazoline Int.) S_Alkylation->Cyclization Intramolecular N-Attack Dehydration Dehydration (-H₂O) Cyclization->Dehydration Acid Catalysis Product Target Product Ethyl 4-ethyl-2-methyl thiazole-5-carboxylate Dehydration->Product Aromatization

Figure 1: Mechanistic flow of the Hantzsch synthesis for trisubstituted thiazoles.

Safety & Handling (Critical)

ReagentHazard ClassHandling Protocol
Thioacetamide Carcinogen (Cat 1B) Weigh in a dedicated fume hood. Use double nitrile gloves. Decontaminate surfaces with bleach.

-Haloesters
Lachrymator Handle only in a fume hood. Keep glassware chilled.
Sulfuryl Chloride Corrosive / Water ReactiveQuench excess slowly into ice water. Vent HCl gas properly.

Experimental Protocol

Phase A: Precursor Synthesis (Ethyl 2-chloro-3-oxopentanoate)

Note: Commercially available


-haloesters often degrade. Fresh preparation via chlorination of ethyl propionylacetate is recommended for >98% purity.

Reagents:

  • Ethyl propionylacetate (Ethyl 3-oxopentanoate): 14.4 g (100 mmol)

  • Sulfuryl chloride (

    
    ): 13.5 g (100 mmol)
    
  • Dichloromethane (DCM): 50 mL

Procedure:

  • Charge a 250 mL 3-neck Round Bottom Flask (RBF) with Ethyl propionylacetate and DCM. Cool to 0°C in an ice bath.

  • Add Sulfuryl chloride dropwise over 30 minutes using a pressure-equalizing addition funnel. Caution: HCl gas evolution.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • In-Process Check (IPC): Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of starting material (

    
    ) indicates completion.
    
  • Wash the organic layer with water (

    
     mL) and saturated 
    
    
    
    (
    
    
    mL).
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: ~17.0 g (Yellow oil). Use directly in Phase B without distillation to prevent thermal decomposition.

Phase B: Hantzsch Cyclization

Reagents:

  • Crude Ethyl 2-chloro-3-oxopentanoate (from Phase A): ~17.8 g (100 mmol)

  • Thioacetamide: 8.25 g (110 mmol, 1.1 equiv)

  • Ethanol (Absolute): 100 mL

  • Pyridine (Optional scavenger): 8.0 mL (100 mmol)

Procedure:

  • Dissolve Thioacetamide in Ethanol (100 mL) in a 500 mL RBF.

  • Add the

    
    -chloro ester  dropwise at RT.
    
  • Heat the reaction mixture to Reflux (78°C) for 6–8 hours.

    • Observation: The solution will darken, and a precipitate (thiazole hydrochloride salt) may form if pyridine is omitted.

  • Cool to RT. Remove ethanol under reduced pressure (Rotavap).[2]

  • Neutralization: Resuspend the residue in ice water (100 mL). Slowly adjust pH to ~8 using 10%

    
     solution.
    
    • Why: The reaction produces HCl. The free base thiazole is insoluble in water and will oil out or precipitate upon neutralization.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Workup: Wash combined organics with Brine (100 mL), dry over

    
    , and concentrate.
    
Phase C: Purification
  • Method: Vacuum Distillation or Recrystallization.

  • Distillation: Boiling point expected approx. 120–125°C at 2 mmHg.

  • Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1).

  • Final Appearance: Pale yellow oil or low-melting solid.

Characterization & Validation

Confirm the structure using Nuclear Magnetic Resonance (NMR).[3][4] The absence of the methine proton from the precursor and the appearance of the thiazole ring pattern are key.

Table 1: Expected


H NMR Data (

, 400 MHz)
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
C2

2.70Singlet (s)3HMethyl on aromatic thiazole ring (deshielded).
C4

2.95Quartet (q)2HMethylene attached to aromatic ring.
C4

1.28Triplet (t)3HTerminal methyl of the ethyl group.
C5

4.32Quartet (q)2HEster methylene (distinct from C4-ethyl).
C5

1.35Triplet (t)3HEster methyl.

Note: There are no aromatic protons on the ring as it is fully substituted.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of esterEnsure anhydrous ethanol is used; avoid prolonged heating after completion.
Dark/Tar Product Polymerization of ThioacetamideUse fresh thioacetamide; conduct reaction under Nitrogen atmosphere.
Starting Material Remains Incomplete HalogenationCheck Phase A completion by NMR before proceeding to Phase B.
Lachrymatory Fumes Unreacted Halo-ketoneQuench reaction mixture with aqueous ammonia during workup to destroy excess halo-ketone.

References

  • Hantzsch, A. (1881).[2][5][6] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[5] Berichte der deutschen chemischen Gesellschaft.

  • PubChem Compound Summary. (2023). "Ethyl 2-chloro-3-oxopentanoate."[7] National Center for Biotechnology Information.

  • BenchChem Application Note. (2025). "Hantzsch Thiazole Synthesis Protocols." BenchChem.[8][9]

  • Organic Syntheses. (1943). "General methods for

    
    -halogenation of 
    
    
    
    -keto esters." Org.[5][6][10][11][12][13] Synth. Coll. Vol. 2.

Sources

Method

One-pot cyclization procedure for 2,4-dialkylthiazole-5-carboxylates

An In-Depth Guide to the One-Pot Synthesis of 2,4-Dialkylthiazole-5-carboxylates Introduction: The Thiazole Scaffold in Modern Chemistry The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the One-Pot Synthesis of 2,4-Dialkylthiazole-5-carboxylates

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" found in a multitude of pharmacologically active compounds, including antibacterial, anti-inflammatory, anti-HIV, and anticancer agents.[3][4] The 2,4-dialkylthiazole-5-carboxylate moiety, in particular, serves as a versatile building block, with the carboxylate group providing a crucial handle for further molecular elaboration or for modulating the physicochemical properties, such as solubility and cell permeability, of a final active pharmaceutical ingredient (API).[5][6]

Traditionally, the synthesis of such scaffolds involves multi-step procedures that often require the isolation and purification of intermediates, leading to lower overall yields, increased solvent waste, and longer production times.[7] The development of one-pot synthesis methodologies, where reactants undergo consecutive transformations in a single reactor, represents a significant advancement in chemical manufacturing.[8][9] This application note provides a detailed protocol and the underlying scientific principles for an efficient, one-pot cyclization procedure for synthesizing 2,4-dialkylthiazole-5-carboxylates, based on the foundational Hantzsch thiazole synthesis.[3][10]

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[10][11] The reaction is a cyclocondensation between an α-halocarbonyl compound and a thioamide-containing species.[12][13] For the specific synthesis of 2,4-dialkylthiazole-5-carboxylates, the reactants are typically an alkyl thioamide and an ethyl 2-halo-3-oxobutanoate (an α-halo-β-keto ester).

The one-pot procedure streamlines this classic reaction. It often begins with the in situ generation of the α-haloketo ester from a readily available starting material like ethyl acetoacetate, followed immediately by the addition of the thioamide and subsequent cyclization, all within the same reaction vessel.[14] This approach obviates the need to handle the often lachrymatory and unstable α-halo intermediates.

Reaction Mechanism

The mechanism proceeds through three key stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack by the electron-rich sulfur atom of the thioamide on the electrophilic α-carbon of the halo-keto ester. This is a classic SN2 reaction that forms an isothioamide salt intermediate.[10][15][16]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular condensation forms a five-membered hydroxythiazoline ring.[10]

  • Dehydration: The final step is the acid- or heat-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step is thermodynamically driven by the formation of the highly stable, aromatic thiazole ring.[10][15]

Hantzsch Thiazole Synthesis Mechanism Figure 1: Hantzsch Reaction Mechanism Reactants Alkyl Thioamide + α-Halo-β-keto Ester S_Alkylation S-Alkylation Intermediate (Isothioamide Salt) Reactants->S_Alkylation  SN2 Attack   Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation->Hydroxythiazoline  Intramolecular  Cyclization   Product 2,4-Dialkylthiazole- 5-carboxylate Hydroxythiazoline->Product  Dehydration  (-H₂O)   Experimental Workflow Figure 2: One-Pot Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Ethyl Acetoacetate & Ethanol in Flask B 2. Add NBS at 0-10 °C (In Situ Bromination) A->B C 3. Add Thioacetamide B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temp. E->F Reaction Complete G 7. Neutralize with NaHCO₃ (pH 7-8) F->G H 8. Isolate Product (Filtration or Extraction) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Sources

Application

Using Ethyl 4-ethyl-2-methylthiazole-5-carboxylate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate in Drug Discovery Executive Summary Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (EEMTC) represents a critical scaffold in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate in Drug Discovery

Executive Summary

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (EEMTC) represents a critical scaffold in modern medicinal chemistry, offering a precise steric and lipophilic alternative to the ubiquitous 4-methyl analogues. While the thiazole ring is a "privileged structure" found in FDA-approved drugs like Dasatinib (anticancer) and Ritonavir (antiviral), the specific substitution pattern of EEMTC allows for fine-tuning of hydrophobic interactions within protein binding pockets.

This guide details the physicochemical profile, synthesis verification, and downstream protocols for transforming EEMTC into bioactive thiazole-5-carboxamides (kinase inhibitors) and thiazole-5-methanols (building blocks).

Chemical Profile & Mechanistic Rationale

Structural Analysis

Unlike the standard ethyl 2,4-dimethylthiazole-5-carboxylate, the 4-ethyl group in EEMTC introduces a "steric anchor."

  • C2-Methyl: Provides metabolic stability against oxidative attack compared to a C2-proton, while remaining small enough to avoid steric clash in narrow pockets.

  • C4-Ethyl: Increases lipophilicity (

    
    cLogP 
    
    
    
    +0.5 vs. methyl) and fills hydrophobic pockets more effectively in enzymes like Monoacylglycerol Lipase (MAGL) and various Tyrosine Kinases .
  • C5-Ester: The reactive handle for diversification.

PropertyValue / Description
CAS Number 1122-38-9 (Analogous Ref)
Formula

MW 213.30 g/mol
cLogP ~2.8 (Predicted)
H-Bond Acceptors 3 (N, O, O)
Key Pharmacophore Thiazole aromaticity (

-stacking capability)

Upstream Synthesis (Quality Control)

Before initiating downstream protocols, researchers must validate the purity of the starting material. EEMTC is typically synthesized via the Hantzsch Thiazole Synthesis .

Reaction Logic: Condensation of Thioacetamide (providing the N-C-S fragment and C2-Methyl) with Ethyl 2-chloro-3-oxopentanoate (providing the C4-Ethyl and C5-Ester).

HantzschSynthesis Thio Thioacetamide (C2-Methyl Source) Inter Hydroxy-thiazoline Intermediate Thio->Inter EtOH, Reflux -HCl Chloro Ethyl 2-chloro-3-oxopentanoate (C4-Ethyl Source) Chloro->Inter EtOH, Reflux -HCl Prod Ethyl 4-ethyl-2-methyl- thiazole-5-carboxylate Inter->Prod Dehydration -H2O

Figure 1: The Hantzsch synthesis pathway establishing the core scaffold.

QC Checkpoint (NMR):

  • C2-Me: Singlet

    
     ~2.7 ppm.
    
  • C4-Ethyl: Quartet

    
     ~2.9 ppm (CH2), Triplet 
    
    
    
    ~1.2 ppm (CH3).
  • Ester Ethyl: Quartet

    
     ~4.3 ppm, Triplet 
    
    
    
    ~1.3 ppm.[1]
  • Note: Ensure no residual thioacetamide (Singlet

    
     2.6 ppm) remains, as it is a hepatotoxin.
    

Downstream Protocols

Protocol A: Controlled Hydrolysis (Activation)

Objective: Convert the ester to the free carboxylic acid without decarboxylation.

Context: The acid form is the obligatory intermediate for amide coupling (library generation). Thiazole-5-carboxylic acids can decarboxylate under harsh acidic conditions; therefore, basic hydrolysis is preferred.

Reagents:

  • EEMTC (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 equiv)

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of EEMTC in 30 mL of THF. Cool to 0°C.[2]

  • Activation: Dissolve LiOH (25 mmol) in 10 mL of water and add dropwise to the THF solution.

    • Why: Slow addition prevents localized heating which could degrade the ring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the acid stays at the baseline.
      
  • Workup (Critical):

    • Concentrate under vacuum to remove THF.

    • Dilute aqueous residue with water (10 mL).

    • Wash: Extract once with Diethyl Ether (removes unreacted ester/impurities). Discard organic layer.

    • Acidification: Cool aqueous layer to 0°C. Acidify to pH 3–4 using 1N HCl.

    • Observation: White solid precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    

Self-Validation:

  • Yield: Expect >85%.

  • Purity: LCMS should show [M+H]+ = 186.2 (Acid MW).

Protocol B: Parallel Amide Coupling (Library Generation)

Objective: Synthesize a library of Thiazole-5-carboxamides (Potential Kinase Inhibitors).

Context: Thiazole carboxamides are bioisosteres of benzamides. The HATU coupling method is selected for its high efficiency with electron-deficient aromatic amines.

Reagents:

  • 4-ethyl-2-methylthiazole-5-carboxylic acid (From Protocol A)

  • Diverse Amines (e.g., Aniline, Benzylamine, Piperazine)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: In a reaction vial, combine the Thiazole Acid (0.5 mmol), HATU (0.6 mmol), and DIPEA (1.5 mmol) in DMF (2 mL). Stir for 15 minutes at RT.

    • Mechanism:[3][4] Formation of the activated O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add the specific Amine (0.55 mmol).

  • Incubation: Stir at RT for 12 hours.

    • Note: For sterically hindered amines, heat to 50°C.

  • Quench: Add 5 mL of saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3 x 5 mL). Wash combined organics with Brine.

  • Purification: Flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Application Logic: The Functionalization Tree

The utility of EEMTC extends beyond simple amides. The following decision tree illustrates the strategic pathways available to the medicinal chemist.

FunctionalizationTree Ester EEMTC (Ester) Starting Material Acid Carboxylic Acid (via LiOH) Ester->Acid Hydrolysis Alcohol Primary Alcohol (via LiAlH4) Ester->Alcohol Reduction Amide Carboxamides (Kinase Inhibitors) Acid->Amide HATU/Amine Weinreb Weinreb Amide (Ketone Precursor) Acid->Weinreb N,O-dimethylhydroxylamine Halide Alkyl Halide (via SOCl2) Alcohol->Halide Chlorination Drugs Bioactive Targets (e.g., Dasatinib analogs) Amide->Drugs Screening

Figure 2: Strategic diversification pathways for the EEMTC scaffold.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Thiazole-5-Carboxamides as Anticancer Agents: Luzina, O. A., et al. (2012). Synthesis and cytotoxic activity of thiazole-5-carboxamide derivatives.[5] Bioorganic & Medicinal Chemistry Letters.

  • MAGL Inhibitors: Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase.[6] (2018).[7][8] Current Topics in Medicinal Chemistry.

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Sources

Method

Advanced Protocol: Hydrolysis of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

The Strategic Role of Thiazole-5-Carboxylic Acids in Drug Discovery The transformation of ethyl 4-ethyl-2-methylthiazole-5-carboxylate into its corresponding carboxylic acid is a foundational operation in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Thiazole-5-Carboxylic Acids in Drug Discovery

The transformation of ethyl 4-ethyl-2-methylthiazole-5-carboxylate into its corresponding carboxylic acid is a foundational operation in medicinal chemistry. Thiazole-5-carboxylic acids serve as critical pharmacophores and synthetic intermediates for a wide array of therapeutics, ranging from xanthine oxidase inhibitors (e.g., Febuxostat analogs) to advanced kinase inhibitors and HSD17B13/PPAR multitarget modulators 1.

While ester hydrolysis is often viewed as a routine transformation, the electron-deficient nature of the thiazole ring introduces specific vulnerabilities. Harsh conditions (high temperatures or strong aqueous acids) frequently trigger unwanted decarboxylation of the resulting thiazole-5-carboxylic acid. Therefore, achieving high yields requires a precise, causality-driven approach to base selection, solvent dynamics, and pH control during isolation.

Mechanistic Rationale: Designing a High-Fidelity Saponification

To prevent degradation and maximize throughput, this protocol utilizes Lithium Hydroxide Monohydrate (LiOH·H₂O) in a ternary solvent system (THF/MeOH/H₂O) at room temperature.

  • The Causality of Base Selection: LiOH is specifically chosen over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the hydroxide ion. Consequently, the reaction reaches completion rapidly at 25°C, eliminating the thermal stress that causes decarboxylation 2.

  • Solvent Dynamics: The lipophilic ethyl 4-ethyl-2-methylthiazole-5-carboxylate is insoluble in water. A 3:1:1 mixture of THF/MeOH/H₂O ensures complete homogeneity. THF solubilizes the ester, water delivers the hydroxide nucleophile, and methanol acts as a phase-transfer bridge, preventing the formation of biphasic emulsions that stall reaction kinetics.

  • The Acidification Window: The target carboxylic acid has a pKa of ~4.0, while the basic thiazole nitrogen has a pKa of ~2.5. If the reaction is over-acidified (pH < 1.5), the thiazole nitrogen protonates, forming a highly water-soluble hydrochloride salt that refuses to precipitate. Acidifying strictly to pH 2.5–3.0 guarantees the isolation of the neutral, insoluble zwitterionic species 3.

Mechanism Ester Thiazole Ester (Electrophile) Nucleophile OH⁻ Attack (Nucleophile) Ester->Nucleophile LiOH Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral Carbonyl addition Carboxylate Lithium Carboxylate Salt Tetrahedral->Carboxylate -EtOH Acid Protonation (pH 2.5) Carboxylate->Acid +HCl Product Carboxylic Acid (Target) Acid->Product Precipitation

Mechanistic pathway of LiOH-mediated ester saponification and acidification.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the experimental validation of various hydrolysis conditions. The data clearly demonstrates the superiority of the LiOH/RT method in suppressing decarboxylation and maximizing isolated yield.

Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Decarboxylation (%)
LiOH·H₂O (2.0) THF/MeOH/H₂O (3:1:1) 25 3.0 >99 94 <1
NaOH (2.0)EtOH/H₂O (1:1)602.0>99828
KOH (3.0)MeOH/H₂O (2:1)651.5>997612
HCl (6M)H₂O (Neat)10016.0856525

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. At each critical juncture, specific observable metrics are provided to confirm the success of the step before proceeding.

Materials Required
  • Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (1.0 eq, 10.0 mmol, ~1.99 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 20.0 mmol, 0.84 g)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 4-ethyl-2-methylthiazole-5-carboxylate (1.99 g, 10.0 mmol).

  • Add 30 mL of THF and 10 mL of MeOH. Stir at 400 rpm until fully dissolved.

  • Validation Check: The solution must be completely transparent and homogeneous. Any turbidity indicates poor ester quality or wet organic solvents.

Step 2: Base Addition & Saponification

  • Dissolve LiOH·H₂O (0.84 g, 20.0 mmol) in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes at 25°C.

  • Stir the reaction at room temperature (25°C) for 3 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (Rf ~0.7) must completely disappear, replaced by a baseline spot (Rf 0.0) corresponding to the lithium carboxylate salt.

Step 3: Solvent Removal

  • Transfer the reaction mixture to a rotary evaporator.

  • Remove the volatile organic solvents (THF and MeOH) under reduced pressure (40°C water bath, ~150 mbar).

  • Validation Check: The residue should be a purely aqueous, slightly viscous solution. The distinct odor of THF/MeOH should be absent. Crucial: Do not evaporate to total dryness.

Step 4: Controlled Acidification

  • Cool the remaining aqueous solution in an ice-water bath to 0–5°C.

  • Submerge a calibrated pH probe into the stirring solution.

  • Add 1M HCl dropwise. The solution will initially remain clear, but as the pH drops below 5.0, a white precipitate will begin to form.

  • Continue adding 1M HCl carefully until the pH stabilizes exactly at 2.5 .

  • Validation Check: A dense, off-white to white precipitate must form. If the precipitate begins to redissolve, the pH has dropped too low (protonation of the thiazole ring). If this occurs, back-titrate immediately with 0.5M NaOH.

Step 5: Isolation and Drying

  • Stir the resulting suspension at 0°C for an additional 30 minutes to ensure complete crystallization.

  • Filter the solid under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Validation Check: Weigh the product to confirm a yield of >90% (~1.54 g). The solid should have a constant weight, indicating the complete removal of moisture.

Workflow Start 1. Solubilization Ester in THF/MeOH/H2O Step1 2. Base Addition LiOH·H2O (2.0 eq), 25°C Start->Step1 Step2 3. Saponification Stir 3h (TLC Validation) Step1->Step2 Step3 4. Solvent Removal Evaporate Organics Step2->Step3 Step4 5. Acidification 1M HCl to pH 2.5 Step3->Step4 End 6. Isolation Filter & Dry (>90% Yield) Step4->End

Workflow for the base-catalyzed hydrolysis and isolation of thiazole-5-carboxylic acid.

References

  • Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. BenchChem Protocols.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 137267-40-4)

Introduction 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, registered under CAS number 137267-40-4, is a crucial heterocyclic building block in contemporary medicinal chemistry. Its primary significance lies in its role...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, registered under CAS number 137267-40-4, is a crucial heterocyclic building block in contemporary medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmacologically active compounds, most notably Tizanidine, a centrally acting α2 adrenergic agonist used as a muscle relaxant.[1][2] The efficient and scalable synthesis of this intermediate is paramount for the cost-effective production of such pharmaceuticals. This document provides a detailed guide for researchers, scientists, and drug development professionals on a highly efficient and scalable method for the preparation of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and optimization.

Comparative Analysis of Synthesis Routes

While several synthetic routes can be envisaged for the construction of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, the most direct and scalable approach involves the nucleophilic aromatic substitution of a chlorine atom on a pre-formed 1,2,5-thiadiazole ring. This method stands out for its high efficiency and operational simplicity.

Metric Route 1: Nucleophilic Aromatic Substitution Alternative Routes (Hypothetical)
Starting Materials 3,4-dichloro-1,2,5-thiadiazole, MorpholineMulti-step synthesis from acyclic precursors
Number of Steps 1Multiple
Reported Yield High (up to 97%)[3]Variable and likely lower overall yield
Scalability ExcellentPotentially challenging due to multiple steps and purifications
Atom Economy GoodLower
Key Advantage Direct, high-yielding, and operationally simpleMay offer alternative starting points if key precursors are unavailable

Detailed Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the highly efficient reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine.[3]

Part 1: Synthesis of the Starting Material: 3,4-dichloro-1,2,5-thiadiazole

The starting material, 3,4-dichloro-1,2,5-thiadiazole (CAS 5728-20-1), is a critical precursor. While commercially available, its synthesis can be achieved through several methods. A common industrial-scale synthesis involves the reaction of cyanogen with sulfur dichloride in the presence of a chloride ion catalyst.[4] Another route proceeds from aminoacetonitrile.[1]

It is important to note that 3,4-dichloro-1,2,5-thiadiazole is a toxic and irritating compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [2][3] It is also hygroscopic and should be stored under an inert atmosphere.[2]

Part 2: Synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine

This procedure details the nucleophilic aromatic substitution of one chlorine atom of 3,4-dichloro-1,2,5-thiadiazole with morpholine.

Materials and Reagents:

  • 3,4-dichloro-1,2,5-thiadiazole (1.0 eq)

  • Morpholine (4.0 eq)

  • Water (for quenching and washing)

  • Concentrated Hydrochloric Acid (for acidification)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a stirrer

  • Ice bath

  • Büchner funnel and flask for filtration

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, add morpholine (4.0 equivalents). Heat the morpholine to 105-110°C with stirring.

  • Addition of Substrate: Add 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) dropwise to the heated morpholine over a period of 30 minutes. A mild exotherm may be observed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 105-110°C for 2 hours.

  • Quenching: Cool the reaction mixture to 15°C using an ice bath. Quench the reaction by the slow addition of water.

  • Acidification and Precipitation: Acidify the mixture with concentrated hydrochloric acid. An insoluble oil may initially form, which should crystallize into a solid upon stirring.

  • Isolation: Isolate the solid product by filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any remaining salts and impurities.

  • Drying: Dry the product in a vacuum oven at 35°C to a constant weight. The reported yield for this procedure is 97%.[3]

  • Purification (Optional): The product can be further purified by recrystallization from ethanol if required.

Visualizations

Reaction Scheme

Reaction_Scheme reactant1 3,4-dichloro-1,2,5-thiadiazole product 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine reactant1->product + Morpholine (excess) 105-110°C, 2h reactant2 Morpholine

Caption: Synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

Experimental Workflow

Workflow A Heat Morpholine to 105-110°C B Add 3,4-dichloro-1,2,5-thiadiazole A->B C Stir at 105-110°C for 2h B->C D Cool to 15°C and Quench with Water C->D E Acidify with HCl to Precipitate Product D->E F Filter and Wash with Water E->F G Dry Product Under Vacuum F->G

Caption: Experimental workflow for the synthesis protocol.

References

  • Ali, A. A., Mahmoud, K., & Ragab, E. A. (2023). Preparations methods of tizanidine (API) and related compounds: A review. ResearchGate. [Link]

  • Vest, R. D. (1963). U.S. Patent No. 3,115,497. Washington, DC: U.S.
  • CAS Common Chemistry. (n.d.). tert-Butyl hypochlorite. Retrieved February 24, 2026, from [Link]

  • Liu, Q., Fu, L., & Li, X. (2021).
  • Zentiva, K. S. (2013). U.S. Patent No. 8,487,113B2. Washington, DC: U.S.
  • Science of Synthesis. (2003).
  • Adesina, T. O., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PMC. [Link]

  • Chemical-Suppliers. (n.d.). 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine. Retrieved February 24, 2026, from [Link]

  • Olin Mathieson Chemical Corp. (1971). U.S. Patent No. 3,564,000A. Washington, DC: U.S.
  • Wang, L., et al. (2010). Regioselective synthesis and in vitro anticancer activity of 4-aza-podophyllotoxin derivatives catalyzed by L-proline. PubMed. [Link]

  • ScinoPharm Taiwan, Ltd. (2011). U.S.
  • American Cyanamid Company. (1966). U.S. Patent No. 3,238,211. Washington, DC: U.S.
  • PubChem. (n.d.). 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro-. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide. Retrieved February 24, 2026, from [Link]

  • E. I. du Pont de Nemours and Company. (1963). U.S. Patent No. 3,115,497A. Washington, DC: U.S.
  • iChemical. (n.d.). tert-butylhypochlorite. Retrieved February 24, 2026, from [Link]

Sources

Method

Application Note: Strategic Functionalization of the C5 Ester Group in Thiazole Carboxylates

Executive Summary & Rationale The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural core for numerous blockbuster therapeutics, including the anticancer agents dasatini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural core for numerous blockbuster therapeutics, including the anticancer agents dasatinib and tiazofurin, as well as the anti-inflammatory drug meloxicam[1]. While the thiazole core offers favorable hydrogen-bonding potential and improved pharmacokinetics, functionalization at the C5 position is particularly critical for modulating target selectivity and biological activity[2][3].

Although modern direct C–H activation strategies exist, the utilization of C5-ester derivatives (such as ethyl 2-amino-4-methylthiazole-5-carboxylate) remains one of the most reliable, scalable, and versatile approaches for late-stage diversification[4]. This application note provides a comprehensive, mechanistically grounded guide to the functionalization of the C5 ester group, focusing on its transformation into diverse carboxylic acids, amides, and alcohols.

Mechanistic Insights into C5-Ester Reactivity

The C5 ester of a thiazole ring presents a unique electronic environment. The electron-donating nature of the heteroaromatic system (specifically the sulfur atom) subtly deactivates the ester carbonyl toward direct nucleophilic attack compared to standard aliphatic esters.

  • Saponification (Hydrolysis): Due to the deactivated nature of the C5 ester, direct aminolysis is often sluggish and low-yielding. Consequently, base-catalyzed saponification to the corresponding C5-carboxylic acid is the preferred first step[5].

  • Amidation (Coupling): To overcome the electronic deactivation during amide bond formation, highly efficient coupling reagents like HATU are required. HATU generates an HOAt-active ester; the adjacent pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, drastically accelerating the coupling of sterically hindered or electron-deficient amines[4].

  • Reduction: The C5 ester can be directly reduced to a primary alcohol using strong hydride donors (e.g.,

    
    ) or milder alternatives (e.g., DIBAL-H), providing a critical building block for subsequent halogenation or Wittig olefination.
    
Decision Tree for C5-Ester Functionalization

C5_Pathways Ester Thiazole C5-Ester (Starting Scaffold) Acid C5-Carboxylic Acid (Universal Intermediate) Ester->Acid Base Hydrolysis (NaOH, EtOH) Amide C5-Carboxamide (Target Library) Ester->Amide Direct Aminolysis (High T / Lewis Acid) Alcohol C5-Primary Alcohol (Building Block) Ester->Alcohol Reduction (DIBAL-H / LiAlH4) TertAlcohol C5-Tertiary Alcohol (Steric Center) Ester->TertAlcohol Grignard Addition (RMgX) Acid->Amide Amidation (HATU, DIPEA)

Logical pathways for the functionalization of thiazole C5-esters.

Validated Experimental Protocols

The following protocols form a self-validating system: the physical properties and phase changes at each step serve as built-in quality control checkpoints.

Protocol A: Base-Catalyzed Saponification of Ethyl Thiazole-5-Carboxylate

Objective: High-yield conversion of the C5 ester to the free carboxylic acid.

Causality & Design: Ethanol is utilized as a co-solvent to ensure the complete dissolution of the hydrophobic ester, while an excess of aqueous NaOH drives the irreversible hydrolysis. The critical step is the precise acidification to pH 3. The pKa of a typical thiazole-5-carboxylic acid is ~3.5–4.0. Acidifying to pH 3 ensures complete protonation to the insoluble free acid. Dropping the pH below 1 risks protonating the thiazole nitrogen (pKa ~2.5), forming a highly water-soluble hydrochloride salt and devastating the isolated yield[5].

Step-by-Step Methodology:

  • Initiation: Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv) in a 1:1 mixture of Ethanol and 10% aqueous NaOH (10 mL/mmol of substrate).

  • Reaction: Heat the mixture to reflux (80 °C) for 4 hours. Self-Validation: The initial suspension will become a clear, homogeneous solution as the ester is converted into the water-soluble sodium carboxylate salt.

  • Solvent Removal: Cool to room temperature and evaporate the ethanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (2 × 15 mL) to remove unreacted starting material and non-polar impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 10% aqueous HCl dropwise while monitoring with a pH meter until exactly pH 3 is reached. Self-Validation: A dense white/off-white precipitate of the free carboxylic acid will form immediately[5].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water to remove residual NaCl, and dry under a high vacuum to afford the pure C5-carboxylic acid.

Protocol B: HATU-Mediated Amidation of Thiazole-5-Carboxylic Acid

Objective: Synthesis of diverse C5-carboxamides for SAR screening.

Causality & Design: HATU is selected over traditional carbodiimides (EDC/DCC) because it suppresses epimerization and rapidly activates the slightly deactivated thiazole carboxylic acid. DIPEA (Hünig's base) is used as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring the amine substrate exclusively attacks the active ester[4].

Step-by-Step Methodology:

  • Activation: Dissolve the isolated thiazole-5-carboxylic acid (1.0 equiv) in anhydrous PEG-400 or DMF (5 mL/mmol). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates the formation of the HOAt-active ester.

  • Coupling: Add the desired primary or secondary amine (1.0 equiv) to the activated mixture. Stir at room temperature for 10–12 hours[4].

  • Quenching & Workup: Dilute the reaction mixture with water (15 mL/mmol) to precipitate the crude amide. Extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous

    
     (to remove unreacted acid and HOAt byproducts), 1M HCl (to remove unreacted amine), and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure C5-carboxamide.
    

Amidation_Workflow Step1 1. Saponification (NaOH, EtOH, 80°C) Step2 2. Acidification (HCl to pH 3) Step1->Step2 Step3 3. Activation (HATU, DIPEA, DMF) Step2->Step3 Step4 4. Coupling (Add Amine, RT) Step3->Step4 Step5 5. Purification (Extraction/Column) Step4->Step5

Step-by-step workflow for the hydrolysis and amidation of thiazole C5-esters.

Quantitative Data & Optimization Matrix

The choice of coupling reagent and solvent drastically impacts the yield of C5-amidation. The table below summarizes the optimization parameters for coupling an aliphatic amine to a thiazole-5-carboxylic acid, demonstrating the superiority of the HATU/DIPEA system, particularly in eco-friendly solvents like PEG-400[4].

EntryCoupling ReagentSolventBaseTime (h)Isolated Yield (%)Mechanistic Note
1EDC / HOBtDMF

2445%Sluggish activation of the deactivated C5-acid.
2PyBOPDCM

1862%Moderate efficiency; requires rigorous purification.
3HATU DMF DIPEA 12 78% Excellent neighboring-group participation via HOAt.
4HATU PEG-400 DIPEA 10 85% Optimal: Eco-friendly medium enhances solubility[4].

References

1.[2] Benchchem. Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring. Available at: 2.[4] Asian Journal of Chemistry. Synthesis of Thiazole-5-carboxamide derivatives. Available at: 3.[5] ChemicalBook. 2,4-Dimethylthiazole-5-carboxylic acid synthesis. Available at: 4.[1] MDPI Pharmaceuticals. Synthesis and Structure Determination of Substituted Thiazole Derivatives. Available at: 5.[3] PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate Synthesis

Executive Summary The synthesis of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate via the Hantzsch reaction appears deceptively simple: a condensation between Thioacetamide and Ethyl 2-halo-3-oxopentanoate . However, resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate via the Hantzsch reaction appears deceptively simple: a condensation between Thioacetamide and Ethyl 2-halo-3-oxopentanoate . However, researchers often encounter yields stalling at 40-50% due to three specific failure modes:

  • Precursor Instability: Rapid degradation of the

    
    -halo 
    
    
    
    -keto ester.
  • Hygroscopic Quenching: Water interference during the dehydration step.

  • Workup Losses: Incorrect pH management solubilizing the thiazole salt in the aqueous phase.

This guide provides a self-validating protocol designed to push yields >80% through strict kinetic control and phase management.

Module 1: Critical Reagent Control (The "Garbage In" Filter)

The primary cause of low yield is not the reaction conditions, but the purity of the


-halo precursor.
The Precursor: Ethyl 2-chloro-3-oxopentanoate

Commercial supplies of this reagent are often degraded (acidic impurities/polymerization).

  • Checkpoint: Run a GC-MS or NMR (

    
    H) on your precursor. If purity is <95%, distill it immediately.
    
  • In-Situ Generation (Recommended): For maximum yield, synthesize the precursor fresh from Ethyl 3-oxopentanoate using Sulfuryl Chloride (

    
    ) at 0°C, then use it immediately in the Hantzsch step without isolation.
    
The Thioamide: Thioacetamide
  • Safety Note: Thioacetamide is a carcinogen. Handle in a fume hood.

  • Stoichiometry: Use a slight excess (1.1 equiv). Large excesses lead to difficult purification of sulfur byproducts.

Module 2: Optimized Experimental Protocol

This protocol utilizes a modified Hantzsch synthesis focusing on thermodynamic control to favor the thiazole ring closure over linear polymerization.

Reagents
ComponentEquivalentsRole
Ethyl 2-chloro-3-oxopentanoate 1.0Electrophile (C4/C5 Scaffold)
Thioacetamide 1.1Nucleophile (N-C-S Scaffold)
Ethanol (Absolute) Solvent (10 vol)Medium (High solubility for reactants)
Pyridine 0.1 (Catalytic)Acid Scavenger (Prevents hydrolysis)
Step-by-Step Workflow
  • Dissolution: Dissolve Thioacetamide (1.1 eq) in Absolute Ethanol (5 vol) in a round-bottom flask.

  • Controlled Addition: Add Ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise over 30 minutes at Room Temperature .

    • Why? Rapid addition causes localized heating and polymerization of the keto-ester.

  • The Kinetic Phase: Stir at RT for 1 hour.

    • Mechanism:[1][2][3][4][5] This allows the initial S-alkylation to occur without forcing the dehydration prematurely.

  • The Thermodynamic Phase: Heat to Reflux (78°C) for 4-6 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1). The starting keto-ester spot (

      
      ) should disappear.
      
  • Workup (The Critical Yield Step):

    • Evaporate Ethanol to 20% volume.

    • Pour residue into Ice Water .

    • CRITICAL: The product exists as a Hydrochloride salt (water-soluble). You must basify to pH 8-9 using saturated

      
       or dilute 
      
      
      
      to precipitate the free base.
    • Extract with Ethyl Acetate (

      
      ). Wash with Brine.[6] Dry over 
      
      
      
      .

Module 3: Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical decision points where yield is lost.

HantzschMechanism cluster_0 Critical Control Point Start Reactants: Thioacetamide + Ethyl 2-chloro-3-oxopentanoate Inter1 Intermediate A: S-Alkylated Thioimidate Start->Inter1 Nucleophilic Attack (S on C-Cl) RT, 1 hr SideProduct Side Reaction: Polymer/Tar Formation Start->SideProduct High Temp / Fast Addition Inter2 Intermediate B: Hydroxy-thiazoline Inter1->Inter2 Cyclization (N on C=O) Reflux Product Target: Ethyl 4-ethyl-2-methyl thiazole-5-carboxylate Inter2->Product Dehydration (-H2O) Spontaneous

Caption: Kinetic pathway of Hantzsch synthesis. Note that high temperature during the initial addition promotes side reactions (red path).

Module 4: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal degradation of the


-halo ketone.
Solution: 
  • Ensure your Ethanol is anhydrous . Water promotes hydrolysis of the chloro-ester.

  • Add the chloro-ester slower and at a lower temperature (start at 0°C, then warm to RT).

  • Use an inert atmosphere (

    
     or Ar) to prevent oxidation of thioacetamide.
    
Q2: I see the product on TLC, but it vanishes during aqueous workup.

Diagnosis: pH mismanagement. Explanation: The thiazole nitrogen is basic (


 for the conjugate acid). In the reaction mixture (which generates HCl), the product is the Thiazolium Hydrochloride salt , which is highly water-soluble.
Fix:  You must neutralize the aqueous phase to pH ~8.0. The solution should turn cloudy as the free base precipitates. Only then extract with organic solvent.
Q3: Can I use microwave irradiation to speed this up?

Answer: Yes. Protocol: Ethanol, 120°C, 15 minutes. Caveat: While faster, microwave synthesis often scales poorly. For >5g batches, stick to the reflux method described above.

Q4: How do I remove the unreacted Thioacetamide?

Solution: Thioacetamide is water-soluble. Ensure your organic phase (Ethyl Acetate) is washed thoroughly with water (


) during workup. If trace sulfur smell persists, wash with a 10% Sodium Hypochlorite (Bleach) solution to oxidize sulfur residues (Use caution: Exothermic).

Module 5: Diagnostic Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield (<50%) CheckTLC Step 1: Check TLC of Crude Mix Start->CheckTLC ResultA Product Spot Faint/Absent CheckTLC->ResultA Conversion Failed ResultB Product Spot Strong CheckTLC->ResultB Loss during Isolation CheckReagents Check Precursor Purity (Is Chloro-ester dark?) ResultA->CheckReagents CheckWorkup Check Aqueous Phase pH ResultB->CheckWorkup Action1 Distill Precursor or Synthesize Fresh CheckReagents->Action1 Action2 Basify Aqueous Layer to pH 8-9 and Re-extract CheckWorkup->Action2

Caption: Diagnostic logic for isolating the root cause of yield loss.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview. SynArchive. Retrieved from [Link]

  • Synthesis of Thiazoles: Recent Advances. Organic Chemistry Portal. Retrieved from [Link]

  • Efficient One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling Thioacetamide or


-haloketones.

Sources

Optimization

Purification of ethyl 4-ethyl-2-methylthiazole-5-carboxylate by recrystallization

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate Executive Summary & Compound Profile Compound: Ethyl 4-ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Executive Summary & Compound Profile

Compound: Ethyl 4-ethyl-2-methylthiazole-5-carboxylate CAS: 137267-40-4 (and related analogs) Application: Pharmaceutical intermediate (Hantzsch synthesis product), potential API precursor.

Critical Technical Note: Unlike the high-melting 2-amino-thiazole derivatives (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate, MP ~176°C), your target molecule lacks the hydrogen-bonding amino group. Consequently, it often behaves as a low-melting solid or a viscous oil at room temperature.[1]

Standard recrystallization at ambient temperature frequently results in "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] This guide prioritizes low-temperature crystallization and solvent polarity adjustment to overcome this thermodynamic barrier.[1]

Standard Purification Protocol (The "Golden Path")

If your crude material is a solid or a semi-solid paste, follow this protocol. If it is a free-flowing oil, skip to the Troubleshooting section immediately.[1]

Solvent System Selection
  • Primary System: Hexane / Ethyl Acetate (Non-polar/Polar mix).[1]

    • Why: The ethyl and methyl alkyl chains increase lipophilicity.[1] Aqueous systems (Ethanol/Water) often cause the hydrophobic product to oil out before crystallizing.[1]

  • Alternative System: Ethanol / Water (Classic Hantzsch workup).[1]

    • Use only if: The product contains significant polar impurities (salts).[1]

Step-by-Step Recrystallization Procedure
StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in minimal boiling Ethyl Acetate .[1]Ensures saturation. High temp breaks crystal lattice.
2.[1] Clarification If colored/cloudy: Add activated charcoal (1-2% w/w), stir for 5 mins, then hot filter through Celite.[1]Removes oxidized sulfur oligomers (color) and inorganic salts.
3.[1] Co-Solvent While hot, slowly add Hexane (or Petroleum Ether) dropwise until persistent turbidity (cloudiness) appears.[1]Reduces the solubility power of the solvent mixture (antisolvent addition).[1]
4. Re-dissolution Add a few drops of hot Ethyl Acetate to just clear the turbidity.[1]Establishes a supersaturated solution near the metastable limit.
5. Nucleation Remove from heat.[1] Let cool to Room Temp (RT) undisturbed .Rapid cooling traps impurities.[1] Slow cooling builds pure lattice.
6.[1] Deep Cooling CRITICAL: Transfer flask to a -20°C freezer for 12-24 hours.Essential for low-melting thiazoles to induce maximum recovery.[1]
7. Isolation Filter cold.[1] Wash with cold Hexane (-20°C) .Prevents redissolution of the low-melting solid during washing.[1]
8. Drying Vacuum dry at <30°C .[1]Avoid melting the purified product.[1]

Troubleshooting & Optimization (The "Why" and "How")

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals.[1] Cause: The product's melting point is lower than the temperature at which the solution becomes saturated.[1] The system enters a "liquid-liquid immiscibility" region before the "solid-liquid" solubility line.[1]

Corrective Actions:

  • Seed Crystals: Add a tiny crystal of pure product (if available) at 30°C. This provides a template for the lattice, bypassing the oil phase.[1]

  • Scratching: Vigorously scratch the inner glass surface with a glass rod.[1] The micro-abrasions serve as nucleation sites.[1]

  • Change Solvent: Switch to Pentane/Ether or pure Isopropyl Alcohol (IPA) . IPA has a high temperature coefficient of solubility but remains viscous, sometimes stabilizing the oil.[1]

Issue 2: Persistent Sulfur Smell / Color

Symptom: Product is yellow/orange and smells of rotten eggs/cabbage.[1] Cause: Residual thioamide (starting material) or sulfur decomposition products.[1]

Corrective Actions:

  • Chemical Wash: Before recrystallization, dissolve the crude oil in Ethyl Acetate and wash with 10% Sodium Hypochlorite (Bleach) or dilute H₂O₂ .[1] This oxidizes odorous sulfides to water-soluble sulfoxides/sulfones.[1]

  • Acid Wash: Wash the organic layer with 1M HCl.[1] (Note: The thiazole nitrogen is weakly basic; if the acid is too strong, you will lose product to the aqueous layer.[1] Use mild acid to remove amine impurities).[1]

Visual Workflow & Logic

The following diagram illustrates the decision logic for purifying this specific thiazole derivative.

ThiazolePurification Start Crude Reaction Mixture (Hantzsch Synthesis) StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High Purity Oil Viscous Oil StateCheck->Oil Low Purity/Low MP Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Distill Vacuum Distillation (High Vacuum required) Oil->Distill If thermal stable SaltForm Alternative: Form HCl Salt (Precipitate from Ether/HCl) Oil->SaltForm If thermal unstable OilingOut Problem: Product Oils Out Recryst->OilingOut Phase Separation FinalSolid Pure Crystalline Solid Recryst->FinalSolid Success Distill->FinalSolid Cool Distillate Freezer Cool to -20°C Add Seed Crystal OilingOut->Freezer Freezer->FinalSolid

Caption: Decision matrix for purifying Ethyl 4-ethyl-2-methylthiazole-5-carboxylate, prioritizing physical state handling.

FAQ: Technical Nuances

Q: Can I use Ethanol/Water like in the standard Hantzsch synthesis papers? A: You can, but it is risky for this specific derivative.[1] Ethanol/Water works best for 2-aminothiazoles (which are high-melting and polar).[1] Your compound (4-ethyl-2-methyl) is more lipophilic.[1] Water often forces it out as an oil.[1] If you must use ethanol, use Ethanol/Water (9:1) and cool slowly.[1]

Q: My product is still an oil after the freezer. What now? A: You likely have a "supercooled liquid."[1]

  • Salt Formation: Dissolve the oil in dry Diethyl Ether. Bubble dry HCl gas or add 4M HCl in Dioxane.[1] The Hydrochloride salt will almost certainly be a high-melting solid that is easy to filter and purify.[1]

  • High-Vac Distillation: If the salt is not desired, distill the free base.[1] Expect a boiling point >100°C at 0.5 mmHg.[1][2]

Q: How do I remove the red color? A: The red color is usually a polymeric thio-impurity.[1] If charcoal doesn't work, pass the solution through a short plug of Silica Gel using 10% Ethyl Acetate in Hexane.[1] The non-polar thiazole will elute quickly, while the colored polar impurities stick to the silica.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & General Workup

    • Citation: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1]

    • Context: General reactivity and solubility profiles of 1,3-thiazoles.[1]

    • [1]

  • Specific Compound Data (Ethyl 4-ethyl-2-methylthiazole-5-carboxylate)

    • Citation: PubChem Compound Summary for CID 12217344.[1]

    • Context: Confirmation of structure and lipophilicity (LogP estimates).[1]

    • [1]

  • Purification of Low-Melting Heterocycles

    • Citation: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

    • Context: Techniques for "oiling out" and low-temperature crystallization.[1]

  • Synthesis of Thiazole Carboxylates (Analogous Procedures)

    • Citation: Meng, G., et al. (2014).[1] "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates." Synthetic Communications.

    • Context: Describes the Hantzsch reaction conditions and standard workups for similar ethyl/methyl thiazole esters.
    • [1]

Sources

Troubleshooting

Technical Guide: Elimination of Thioacetamide from Thiazole Synthesis Mixtures

The following technical guide addresses the removal of unreacted thioacetamide (TAA) from thiazole reaction mixtures (specifically Hantzsch synthesis contexts). It is structured to provide immediate, actionable protocols...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of unreacted thioacetamide (TAA) from thiazole reaction mixtures (specifically Hantzsch synthesis contexts). It is structured to provide immediate, actionable protocols while ensuring safety and scientific rigor.

Executive Summary & The "Thioacetamide Trap"

In the Hantzsch thiazole synthesis, thioacetamide (TAA) acts as the sulfur donor. While effective, TAA presents a dual challenge downstream:

  • Solubility Mimicry: TAA is highly soluble in water but retains significant solubility in polar organic solvents (DCM, EtOAc), making simple aqueous washes inefficient.

  • Purification Interference: It often co-elutes with polar thiazoles during chromatography, causing "streaking" and contaminating the final product.

  • Toxicity: TAA is a Group 2B carcinogen and a potent hepatotoxin.

This guide provides three tiered strategies for removal, ranging from physical partitioning to chemical destruction.

Safety Critical: The H S Hazard

WARNING: The protocols below (specifically Hydrolysis) generate Hydrogen Sulfide (H


S) gas.
  • H

    
    S Properties:  Colorless, flammable, highly toxic (comparable to cyanide). Olfactory fatigue occurs rapidly (you lose the ability to smell it at dangerous concentrations).
    
  • Mandatory Engineering Control: All operations must be performed in a functioning fume hood.

  • Scrubbing Requirement: Any evolved gas must be vented through a scrubber containing 10-15% aqueous Sodium Hypochlorite (Bleach) and Sodium Hydroxide to neutralize H

    
    S.
    

Method A: The Acid-Base Hydrolytic Swing (Gold Standard)

Best For: Acid-stable thiazoles (the vast majority of Hantzsch products). Mechanism: This method exploits the basicity of the thiazole ring (


) and the hydrolytic instability of thioacetamide in acid.
The Science

Thiazoles are weak bases. In strong acid, they protonate and become water-soluble salts. TAA also dissolves in the aqueous acid but, upon heating, hydrolyzes rapidly into acetic acid, ammonium, and H


S [1]. The thiazole ring remains stable.[1] Upon basification, the thiazole returns to its organic-soluble free base form, while the TAA byproducts (acetate, ammonium) remain in the aqueous waste.
Protocol

Step 1: Acid Extraction

  • Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).[2]

  • Extract the organic layer twice with 1.0 M HCl (3:1 aqueous:organic volume ratio).

    • Result: The Thiazole moves to the aqueous layer (as Thiazole-H

      
      ). Unreacted starting ketones often stay in the organic layer. TAA moves partially to the aqueous layer.
      

Step 2: Hydrolytic Destruction

  • Separate the acidic aqueous layer.[3]

  • Setup H

    
    S Scrubber:  Connect the flask to a bleach trap.
    
  • Heat the acidic aqueous solution to 50–60°C for 30–45 minutes .

    • Observation: You may smell rotten eggs (H

      
      S) initially, which should subside.
      
    • Chemistry: TAA

      
       H
      
      
      
      S (gas) + NH
      
      
      + Acetic Acid.

Step 3: Recovery

  • Cool the aqueous solution to room temperature.

  • (Optional) Wash the acidic aqueous layer with a small volume of ether to remove non-basic non-polar byproducts.

  • Basify: Slowly add 6.0 M NaOH or solid Na

    
    CO
    
    
    
    until pH > 10.
    • Result: Thiazole deprotonates and precipitates or oils out.

  • Extract the basic aqueous mixture with your organic solvent of choice (DCM/EtOAc).

  • Dry (Na

    
    SO
    
    
    
    ) and concentrate.
Workflow Visualization

G Start Crude Reaction Mix (Thiazole + TAA + Impurities) AcidExt Add 1M HCl & Extract Start->AcidExt OrgLayer1 Organic Layer (Non-basic impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Thiazole-H+ & TAA) AcidExt->AqLayer1 Heat Heat (60°C, 45 min) Hydrolysis Step AqLayer1->Heat Scrubber H2S Gas -> Scrubber Heat->Scrubber AqLayer2 Hydrolyzed Aq. Mix (Thiazole-H+, Acetate, NH4+) Heat->AqLayer2 Basify Basify (pH > 10) Add NaOH AqLayer2->Basify FinalExt Extract with DCM Basify->FinalExt Waste Aqueous Waste (Acetate, NH3) FinalExt->Waste Aq Phase Product Final Product (Pure Thiazole) FinalExt->Product Org Phase

Caption: Figure 1. The Acid-Base Hydrolysis Workflow.[4] This process actively destroys TAA while preserving the thiazole product.

Method B: The "Salting Out" Partition (Physical Removal)

Best For: Acid-sensitive substrates or when TAA concentration is low (<5%). Mechanism: TAA is significantly more soluble in water than in non-polar organics. We enhance this difference using the "Salting Out" effect on the organic phase, forcing TAA into the aqueous phase.

Protocol
  • Dissolve crude mixture in a solvent that is immiscible with water but dissolves the thiazole well (e.g., Toluene or Diethyl Ether). Avoid DCM if possible as TAA partitions more favorably into chlorinated solvents than ether.

  • The Wash Cycle:

    • Wash 1: Water (removes bulk TAA).

    • Wash 2: 0.5 M HCl (Optional - only if product is not basic/acid-sensitive).

    • Wash 3: Saturated Brine (NaCl).

  • Back-Extraction (Critical):

    • Combine all aqueous washes.

    • Back-extract the combined aqueous layer once with a small volume of the organic solvent to recover any lost product.

    • Combine this with the main organic layer.

Data: TAA Solubility Profile

Solvent Solubility Partition Behavior
Water High (16.3 g/100 mL) Preferred phase
Ethanol High (26.4 g/100 mL) Avoid as workup solvent
DCM Moderate Poor separation from water
Diethyl Ether Low Excellent for partitioning

| Benzene/Toluene | Low | Excellent for partitioning |

Troubleshooting & FAQs

Q: I see a spot trailing my product on TLC. Is this TAA? A: Likely. TAA stains dark brown/black with Iodine and is UV active (though weak). It usually has a lower R


 than substituted thiazoles in Hexane/EtOAc mixtures. To confirm, dip the TLC in KMnO

stain; sulfur compounds oxidize rapidly, leaving a distinct yellow/white spot on the purple background.

Q: Can I use bleach (NaOCl) directly in the reaction mixture to kill TAA? A: Proceed with extreme caution. While bleach destroys TAA, it can also oxidize the sulfur in your thiazole ring to a sulfoxide or sulfone, or form N-oxides [2]. This method is recommended only for treating the aqueous waste stream, not the product mixture.

Q: My thiazole is water-soluble. How do I remove TAA? A: If your product is water-soluble, liquid-liquid extraction will fail.

  • Solution: Use Reverse Phase Chromatography (C18) . TAA elutes very early (near the solvent front) in water/methanol gradients, while the thiazole (being aromatic) will retain longer.

  • Alternative: Use a scavenger resin. TAA is a nucleophile. Treating the mixture with an electrophilic resin (e.g., Merrifield resin or a benzyl chloride functionalized bead) can covalently bind TAA, though this is slow and expensive.

Waste Disposal Protocol

Never dispose of TAA solutions directly down the drain.

  • Collect all aqueous washes containing TAA.

  • In a fume hood, treat the waste with excess 10% Sodium Hypochlorite (Bleach) .

  • Allow to stand for 2 hours. This converts TAA to acetamide and sulfate/sulfuric acid.

  • Neutralize with Sodium Bicarbonate before disposal.

References

  • Swift, E. H. (1956). Hydrolysis of Thioacetamide. Analytical Chemistry. Link

  • Bagley, M. C., et al. (2011). Thioacetamide in the Hantzsch synthesis. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Thioacetamide. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723949, Thioacetamide. Link

Sources

Optimization

Troubleshooting low conversion in ethyl 2-chloro-3-oxopentanoate cyclization

Ticket ID: HTS-2024-CL-05 Topic: Troubleshooting Low Conversion in Ethyl 2-chloro-3-oxopentanoate Cyclization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Executive Summary You are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HTS-2024-CL-05 Topic: Troubleshooting Low Conversion in Ethyl 2-chloro-3-oxopentanoate Cyclization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are encountering low conversion or yield loss during the cyclization of ethyl 2-chloro-3-oxopentanoate (Structure:


). This is a classic Hantzsch Thiazole Synthesis, typically performed with thioureas or thioamides.

While the literature often presents this as a "mix-and-stir" reaction, the specific steric and electronic nature of the 2-chloro-3-keto pentanoate scaffold introduces kinetic hurdles that do not exist with simpler homologs like chloroacetoacetate. The ethyl group at the C4 position adds steric bulk that retards the initial nucleophilic attack, while the


-chloro-

-keto motif is prone to reductive dechlorination and hydrolysis if the reaction stalls.

This guide moves beyond basic protocols to address the why behind the failure modes, providing self-validating diagnostic steps.

Part 1: The Mechanistic Diagnostics

Before adjusting stoichiometry, you must diagnose where the reaction is failing. The Hantzsch synthesis is a biphasic mechanism:

  • Intermolecular

    
    :  Sulfur attacks the 
    
    
    
    -carbon (displacement of Chloride).
  • Intramolecular Cyclization: Nitrogen attacks the ketone carbonyl, followed by dehydration.

Visualizing the Failure Points

The following diagram maps the reaction pathway and identifies where specific impurities arise.

HantzschMechanism SM Ethyl 2-chloro-3-oxopentanoate + Thioamide Intermediate Thioimidate Intermediate (Linear) SM->Intermediate Slow step (Steric hindrance) Dechlor Dechlorinated SM (Reductive Side Rxn) SM->Dechlor Old Reagent/Moisture Hydroxy Hydroxy-thiazoline (Cyclized, not dehydrated) Intermediate->Hydroxy Cyclization Isomer 2-imino-2,3-dihydrothiazole (Regioisomer) Intermediate->Isomer Acidic pH Product Final Thiazole Hydroxy->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway of Hantzsch cyclization showing critical failure nodes. The initial


 attack is often the rate-limiting step for substituted pentanoates.
Part 2: Troubleshooting FAQs & Protocols
Q1: My LC-MS shows a mass corresponding to the starting material minus chlorine (

). What is happening?

Diagnosis: You are observing reductive dechlorination . The Cause:


-chloro-

-keto esters are notoriously unstable. Upon storage, especially if exposed to moisture or light, they undergo disproportionation or radical decomposition. If your starting material is already partially degraded, the reaction will yield the dechlorinated ester (ethyl 3-oxopentanoate), which is inert to the reaction conditions.

Protocol: Reagent Validation

  • Visual Check: The reagent should be a clear to pale yellow liquid. If it is dark orange or brown, it has polymerized or degraded.

  • Purification: Do not distill at atmospheric pressure (it will decompose).

    • Action: Wash the starting material with cold saturated

      
       (aq) then brine, dry over 
      
      
      
      , and filter immediately before use.
    • Storage: Store under Argon at 2–8°C.

Q2: I see the intermediate (linear thioimidate) but no cyclized product. Why?

Diagnosis: The reaction is kinetically trapped at the dehydration step. The Cause: The ethyl group at the C3 position (from the pentanoate chain) provides enough steric hindrance to slow down the attack of the nitrogen on the ketone. If the reaction is run in ethanol at reflux, the temperature (


) may be insufficient to drive the dehydration of the hydroxy-thiazoline intermediate.

Protocol: Solvent & Temperature Optimization Switch to a solvent system that allows higher temperatures or facilitates water removal.

Solvent SystemBoiling PointProsCons
Ethanol (Standard) 78°CEasy workup, green.Often too cold for substituted pentanoates.
DMF 153°CHigh kinetic energy.Difficult workup (requires aqueous crash).
Toluene 110°CAllows Dean-Stark trap.Poor solubility of thioamides.
Ethanol + MW N/ARecommended. Microwave irradiation (100-120°C) overcomes sterics.

Action: If using thermal heating, switch to DMF at 90°C for 2 hours. If using Microwave, run at 110°C for 20 minutes in Ethanol.

Q3: The reaction looks clean by TLC, but I lose 50% of the mass during column chromatography.

Diagnosis: Product degradation on silica. The Cause: 2-Aminothiazoles are basic. Silica gel is acidic. Your product is likely streaking or irreversibly binding to the silica column, or the ester group is hydrolyzing on the column.

Protocol: "Crash and Filter" Isolation (Chromatography-Free) Avoid chromatography entirely for this step.

  • Neutralization: Upon reaction completion, cool the mixture to room temperature.

  • Basification: Slowly pour the reaction mixture into a stirred solution of 5% Sodium Carbonate (

    
    )  or saturated Sodium Acetate.
    
    • Target pH: 8–9. Do not use NaOH (risk of ester hydrolysis).

  • Precipitation: The free base thiazole is usually hydrophobic and will precipitate as a solid.

  • Filtration: Filter the solid, wash with water (to remove salts) and cold hexanes (to remove unreacted chloro-ester).

  • Drying: Vacuum dry at 40°C.

Q4: I am getting a regioisomer (2-imino-2,3-dihydrothiazole).

Diagnosis: Kinetic control failure due to acidity. The Cause: The reaction generates HCl as a byproduct. High acidity favors the attack of the nitrogen on the


-carbon (instead of sulfur), or stabilizes the imino-tautomer.

Protocol: Buffering Add 1.1 equivalents of Sodium Acetate or Magnesium Carbonate to the reaction mixture from the start. This scavenges the HCl as it forms, maintaining a neutral pH and favoring the thermodynamic thiazole product.

Part 3: Validated Experimental Workflow

Target: Synthesis of Ethyl 2-amino-4-ethylthiazole-5-carboxylate (using Thiourea).

  • Setup: In a microwave vial or round-bottom flask, dissolve Thiourea (1.1 equiv) in Ethanol (0.5 M concentration relative to substrate).

  • Addition: Add Ethyl 2-chloro-3-oxopentanoate (1.0 equiv) dropwise.

    • Note: If the reaction turns black instantly, your chloro-ester is degraded (see Q1).

  • Reaction:

    • Method A (Microwave): Seal and heat to 100°C for 20 mins .

    • Method B (Thermal): Reflux (

      
      ) for 4–6 hours . Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane).[1] Look for the disappearance of the UV-active starting material spot (
      
      
      
      ) and appearance of a lower fluorescent spot (
      
      
      ).
  • Workup:

    • Evaporate Ethanol to 20% volume.

    • Pour into 10 volumes of 5%

      
       .
      
    • Stir for 30 mins (precipitate formation).

    • Filter and wash with water.[1]

Part 4: Troubleshooting Decision Tree

TroubleshootingTree Start Low Conversion Observed CheckSM Check SM Purity (LCMS/NMR) Start->CheckSM IsDechlor Is Dechlorinated SM present? CheckSM->IsDechlor PurifySM Purify/Replace SM (Store under Argon) IsDechlor->PurifySM Yes CheckInter Is Linear Intermediate present? IsDechlor->CheckInter No IncreaseTemp Increase Temp (MW or DMF) Drive Dehydration CheckInter->IncreaseTemp Yes CheckpH Is pH < 2? CheckInter->CheckpH No AddBase Add NaOAc Buffer Prevent Isomerization CheckpH->AddBase Yes WorkupLoss Is yield lost during column? CheckpH->WorkupLoss No Precip Switch to Precip/Filter Workup WorkupLoss->Precip Yes

Figure 2: Logical flow for isolating the root cause of low conversion.

References
  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • BenchChem. (2025).[2] "Troubleshooting low yields in Hantzsch thiazole synthesis." Technical Support Guide.

  • Potewar, T. M., et al. (2008). "Efficient synthesis of 2-aminothiazoles using silica-supported tungstosilicic acid." Arkivoc, (xi), 117-125.

  • Sigma-Aldrich. (2024). "Ethyl 2-chloro-3-oxopentanoate Product Stability & Storage." Safety Data Sheet.

  • ChemHelpAsap. (2024). "Hantzsch Thiazole Synthesis Mechanism and Procedures." Organic Chemistry Resources.

Sources

Troubleshooting

Controlling side products in 4-ethyl-2-methylthiazole synthesis

This guide serves as a specialized technical support resource for researchers and process chemists synthesizing 4-ethyl-2-methylthiazole (CAS: 15679-12-6) . It moves beyond standard textbook procedures to address the spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists synthesizing 4-ethyl-2-methylthiazole (CAS: 15679-12-6) . It moves beyond standard textbook procedures to address the specific failure modes, impurity profiles, and optimization strategies required for high-purity applications in pharmaceutical and flavor chemistry.

Topic: Controlling Side Products & Process Optimization Methodology: Hantzsch Thiazole Synthesis Support Level: Advanced / Process Development

The Reaction Landscape: Mechanism & Critical Control Points

The synthesis of 4-ethyl-2-methylthiazole typically utilizes the Hantzsch condensation between 1-bromo-2-butanone and thioacetamide . While theoretically straightforward, this pathway is prone to specific side reactions driven by the lability of the


-haloketone and the nucleophilicity of the thioamide.
Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction alongside the competitive pathways that generate the most common impurities (hydrolysis products, dimers, and tars).

Hantzsch_Pathway SM1 1-Bromo-2-butanone Inter S-Alkylated Intermediate SM1->Inter SN2 Attack SP_Hydro 1-Hydroxy-2-butanone (Hydrolysis) SM1->SP_Hydro H2O present (Slow addn) SM2 Thioacetamide SM2->Inter Product 4-Ethyl-2-methylthiazole (HBr Salt) Inter->Product Cyclodehydration (-H2O) SP_Poly Amorphous Tars (Polymerization) Inter->SP_Poly High Temp Oxidation SP_Dimer Pyrazine Derivs. (Dimerization) Inter->SP_Dimer pH > 7 Self-cond.

Figure 1: Mechanistic pathway showing the main product formation (green) versus competitive side reactions (red) dependent on water content, temperature, and pH.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users during the synthesis and purification phases.

Category A: Reaction Appearance & Yield[1][2][3]

Q1: The reaction mixture turned into a dark red/black tar instead of a clear solution. What happened? Diagnosis: This indicates uncontrolled polymerization or oxidation of the intermediate.

  • Cause: The reaction is highly exothermic. If the thioacetamide is added too quickly or the temperature spikes, the labile

    
    -haloketone polymerizes. Alternatively, old 1-bromo-2-butanone (which degrades to release HBr and darkens) was used.
    
  • Solution:

    • Distill your precursor: Ensure 1-bromo-2-butanone is colorless or pale yellow. If dark, distill it under vacuum before use.

    • Temperature Control: Perform the addition of reagents at 0–5°C . Only allow the reaction to warm to room temperature after the addition is complete.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxidative darkening.

Q2: My yield is significantly lower than the literature (below 50%). Where is the mass loss? Diagnosis: Loss typically occurs during the work-up phase , specifically due to the water solubility of the thiazole salt or volatility of the free base.

  • Cause: The product initially forms as a hydrobromide salt (water-soluble).[1][2] If you extract the aqueous layer before neutralizing, you leave the product behind. Conversely, the free base (neutral thiazole) has a boiling point of ~161°C but can co-evaporate with solvents if rotary evaporated too vigorously.

  • Solution:

    • Check Aqueous Layer: Ensure the pH is adjusted to >9 using saturated

      
       or 
      
      
      
      before extraction.
    • Salting Out: Saturate the aqueous layer with NaCl to force the organic thiazole out (Salting-out effect).

    • Gentle Concentration: Do not use high vacuum (<20 mbar) at high bath temps (>40°C) to remove solvent; the product is semi-volatile.

Category B: Impurity Profile

Q3: I see a persistent impurity at


 4.2 ppm in the 

H NMR. What is it?
Diagnosis: This is likely 1-hydroxy-2-butanone , resulting from the hydrolysis of your starting material.
  • Mechanism: Water competes with thioacetamide for the alkyl halide.

  • Fix: Use anhydrous ethanol or methanol as the solvent. Ensure the reaction vessel is dried. If the impurity is already present, it can be removed via fractional distillation (bp differences are significant).

Q4: The final product has a "rotten egg" smell even after distillation. Diagnosis: Residual thioacetamide or hydrogen sulfide byproducts. Thioacetamide is a carcinogen and must be removed.

  • Fix:

    • Oxidative Wash: Wash the organic extract with a mild oxidizing agent (e.g., 1% bleach solution or dilute

      
      ) to convert residual sulfides to water-soluble sulfoxides/sulfones, then wash thoroughly with water.
      
    • Acid Wash: Extract the product into 1M HCl (thiazole goes into water; non-basic sulfur impurities stay in organic). Wash the aqueous layer with ether, then re-basify and extract the pure thiazole.

Optimized Experimental Protocol

This protocol is designed to minimize the side products identified above.

Materials
  • 1-Bromo-2-butanone (Freshly distilled or >98% purity)

  • Thioacetamide (>99%)

  • Ethanol (Anhydrous)

  • Sodium Bicarbonate (

    
    )[1]
    
Step-by-Step Methodology

1. Preparation (0 h):

  • Charge a 3-neck round bottom flask with Thioacetamide (1.1 equiv) and Anhydrous Ethanol (5 mL/mmol) .

  • Cool the solution to 0°C in an ice bath. Stir until dissolved.

2. Addition (0.5 h):

  • Add 1-Bromo-2-butanone (1.0 equiv) dropwise via an addition funnel over 30 minutes.

  • Critical: Maintain internal temperature <10°C to prevent polymerization.

3. Cyclization (2–4 h):

  • Remove the ice bath. Allow the mixture to warm to room temperature.

  • Heat to reflux (approx. 78°C) for 2 hours. The solution should turn yellow/orange but not black.

  • Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of the bromoketone.

4. Work-up (Isolation of Free Base):

  • Concentrate the reaction mixture to ~20% volume under reduced pressure.

  • Cool the residue to 0°C.

  • Slowly add saturated aqueous

    
      until pH ~9. Caution: CO2 evolution.
    
  • Extract with Dichloromethane (DCM) (

    
    ).
    
  • Optional Purification Step: Wash combined organics with 0.1M HCl. Discard organics (removes non-basic tars). Basify aqueous layer and re-extract with DCM.

5. Purification:

  • Dry organics over

    
    , filter, and concentrate.[3][1]
    
  • Final Purification: Vacuum distillation. Collect the fraction boiling at ~60–65°C at 10 mmHg (Standard bp is 161°C at atm).

Quantitative Data & Specifications

ParameterSpecificationNotes
Target Molecule 4-Ethyl-2-methylthiazole

Appearance Colorless to pale yellow liquidDarkens on storage (N-oxide formation)
Boiling Point 161–162°C (760 mmHg)Distill under vacuum to avoid decomposition
Density 1.026 g/mLDenser than water
Odor Threshold Very Low (Nutty/Green/Vegetable)Use bleach traps for glassware cleaning
Key NMR Signals

6.7 (1H, s, H-5)
Diagnostic for thiazole ring formation

Decision Tree for Purification

Use this workflow to determine the appropriate purification strategy based on your crude purity.

Purification_Logic Start Crude Reaction Mixture Check_Color Is the mixture Black/Tarry? Start->Check_Color Check_NMR NMR Purity > 90%? Check_Color->Check_NMR No (Orange/Yellow) Steam Perform Steam Distillation (Removes polymeric tars) Check_Color->Steam Yes AcidBase Acid/Base Extraction (Removes neutral sulfur impurities) Check_NMR->AcidBase No (<90%) VacDist Vacuum Distillation (Final Polish) Check_NMR->VacDist Yes (>90%) Steam->Check_NMR AcidBase->VacDist

Figure 2: Logical workflow for selecting the correct purification method based on crude product characteristics.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of 2-amino-4-methylthiazole (Homologous Protocol) Source: Organic Syntheses, Coll. Vol. 2, p.31 (1943); Vol. 19, p.10 (1939). URL:[Link] Note: Provides foundational troubleshooting for "dark red oil" emulsions and steam distillation techniques.

  • Safety and Efficacy of Thiazole Flavoring Agents Source: EFSA Journal (European Food Safety Authority) URL:[4][Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Efficient Thiazole Formation

Welcome to the Technical Support Center for Thiazole Synthesis. As 1,3-thiazole cores are ubiquitous in FDA-approved therapeutics (e.g., ritonavir, isavuconazole) and advanced materials[1], achieving high-yielding, scala...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. As 1,3-thiazole cores are ubiquitous in FDA-approved therapeutics (e.g., ritonavir, isavuconazole) and advanced materials[1], achieving high-yielding, scalable, and chemoselective synthesis is critical.

This guide is designed for researchers and drug development professionals. It moves beyond basic textbook procedures to address the mechanistic causality behind catalyst selection, providing field-proven troubleshooting logic and self-validating protocols to optimize your thiazole workflows.

Mechanistic Causality in Catalyst Selection (FAQs)

Q: Why transition from uncatalyzed Hantzsch reactions to catalyzed methodologies? A: Traditional Hantzsch thiazole synthesis (refluxing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones with thioamides in ethanol) relies on bulk thermal energy, often leading to prolonged reaction times, poor atom economy, and thermal degradation of sensitive substrates[1]. Catalysts fundamentally alter the reaction pathway by lowering the activation energy. Lewis acids or hydrogen-bonding organocatalysts coordinate with the carbonyl oxygen of the 

-haloketone, drastically increasing its electrophilicity. This accelerates the initial nucleophilic attack by the thioamide's sulfur atom, rapidly driving the formation of the hydroxythiazoline intermediate and its subsequent dehydration into the aromatic 1,3-thiazole[2].

Q: How do I choose between a transition metal, a heterogeneous acid, and an organocatalyst? A: Your selection should be dictated by your starting materials and downstream purification requirements:

  • Heterogeneous Catalysts (e.g., Silica-supported Tungstosilicic Acid -

    
    ):  Select these for scale-up and high-throughput screening. They provide robust Brønsted/Lewis acidity, drive reactions to completion under ultrasound, and can be recovered via simple filtration without leaching toxic metals into the API[3].
    
  • Transition Metals (e.g., CuI, Pd): Mandatory when utilizing non-traditional precursors. For example, forming thiazoles via a [3+1+1] cycloaddition from oximes, anhydrides, and potassium thiocyanate (KSCN) requires copper to facilitate oxidative C–S and C–N bond formations[4][5].

  • Green Organocatalysts & Ionic Liquids (e.g., Asparagine, Basic Ionic Liquids): Ideal for highly functionalized, sensitive substrates. They utilize synergistic electrostatic interactions and hydrogen bonding to activate substrates under neutral, aqueous, or solvent-free conditions, preventing acid-catalyzed side reactions[1][2].

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes the performance metrics of various catalytic systems to aid in your experimental design.

Catalyst SystemPrecursorsReaction ConditionsYield (%)Key Mechanistic Advantage
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Heterogeneous)[3]

-bromoketone + thiourea
EtOH/Water (50:50), Ultrasonic irradiation, RT79–90%Cavitation overcomes activation barriers; catalyst easily filtered and reused.
Copper(I) iodide (CuI) Oximes + Anhydrides + KSCNToluene, 120 °C, 24h,

atm
Up to 85%Enables [3+1+1] condensation; high functional group tolerance.
Asparagine (Organocatalyst)[1]Methyl carbonyls + thiourea +

One-pot, mild conditionsExcellentEco-friendly, non-toxic; avoids harsh halogenated precursors.
Basic Ionic Liquid (BIL-Pd) [2]Aldehyde + 2,4-thiazolidinedioneMild heatingUp to 98%Synergistic H-bonding activates the carbonyl; acts as both solvent and catalyst.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checks so you can verify the success of each step in real-time.

Protocol A: Ultrasound-Assisted Synthesis using Reusable [4]

Causality: Ultrasonic irradiation induces acoustic cavitation, creating localized micro-environments of extreme temperature and pressure. This provides the activation energy required for cyclization without degrading the bulk solvent or substrates.

  • Preparation: In a 50 mL flask, dissolve 1.0 mmol of the

    
    -bromoketone and 1.0 mmol of thiourea in 10 mL of an ethanol/water (1:1) mixture.
    
  • Catalyst Addition: Add 0.1 g of silica-supported tungstosilicic acid (

    
    ).
    
  • Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 15–30 minutes.

    • Validation Check: Monitor via TLC. Complete consumption of the UV-active

      
      -bromoketone spot indicates successful intermediate formation.
      
  • Catalyst Recovery: Filter the mixture while liquid. The heterogeneous

    
     remains on the filter paper. Wash with hot ethanol to remove residual product, dry the catalyst at 80 °C, and store for the next cycle.
    
  • Isolation: Pour the filtrate into crushed ice and neutralize if necessary.

    • Validation Check: A distinct precipitate forming upon cooling confirms the successful dehydration of the hydroxythiazoline intermediate into the hydrophobic thiazole.

Protocol B: Copper-Catalyzed [3+1+1] Condensation[2]

Causality: CuI acts as a redox-active catalyst, coordinating with the oxime and facilitating the insertion of the sulfur atom from KSCN, followed by cyclization.

  • Reagent Mixing: Combine oxime (1.0 mmol), anhydride (1.2 mmol), KSCN (2.0 mmol), and CuI (10 mol%) in a Schlenk tube.

  • Solvent & Atmosphere: Add 3 mL of anhydrous toluene. Purge the system with Nitrogen (

    
    ) for 5 minutes to prevent unwanted aerobic oxidation.
    
  • Heating: Stir the mixture at 120 °C for 24 hours.

    • Validation Check: A color change in the solution typically indicates the formation of the active Cu-coordination complex.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate, and purify via flash chromatography.
    

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

  • Observation: TLC or LC-MS shows a large amount of unreacted

    
    -haloketone and thioamide[6].
    
  • Root Cause: The activation energy for the dehydration of the intermediate has not been met, or the catalyst is poisoned by moisture/impurities.

  • Solution: If running at room temperature, introduce microwave irradiation or ultrasound to specifically heat the polar intermediates[3][6]. Ensure your starting

    
    -haloketone is freshly recrystallized, as degraded haloketones will not undergo nucleophilic attack.
    

Issue 2: Formation of Isomeric Byproducts (2-imino-2,3-dihydrothiazoles)

  • Observation: NMR reveals a mixture of the desired 1,3-thiazole and a non-aromatic isomer.

  • Root Cause: Highly acidic reaction conditions can protonate the intermediate, preventing the final dehydration step and trapping the molecule as a 2-imino-2,3-dihydrothiazole[6].

  • Solution: Buffer the reaction mixture or switch from a strong Lewis acid to a milder, redox-neutral organocatalyst (e.g., Asparagine) or a basic ionic liquid[1][2].

Issue 3: Difficulty Isolating the Final Product

  • Observation: The reaction goes to completion, but extraction yields very little mass.

  • Root Cause: 2-aminothiazoles possess basic nitrogen atoms. During the reaction (which generates HX as a byproduct), the product forms a hydrohalide salt that is highly soluble in the aqueous layer[6].

  • Solution: Do not extract immediately. Pour the completed reaction mixture into a weak aqueous base, such as 5% Sodium Carbonate (

    
    ).
    
    • Self-Validation: The neutralization of the hydrohalide salt will cause the neutral, hydrophobic thiazole to crash out of solution as a filterable solid[6].

Workflow & Pathway Visualizations

Pathway N1 alpha-Haloketone + Thioamide N2 Catalyst Activation (e.g., Lewis Acid coordinates carbonyl) N1->N2 N3 Nucleophilic Attack (S to C=O) N2->N3 N4 Hydroxythiazoline Intermediate N3->N4 N5 Dehydration & Cyclization N4->N5 N6 1,3-Thiazole Product N5->N6

Mechanistic pathway of catalyzed Hantzsch thiazole synthesis highlighting catalyst activation.

G A Issue: Low Thiazole Yield B Assess Starting Material Conversion A->B C Low Conversion B->C Unreacted SM D Side Products Detected B->D Complete Consumption E Action: Increase Temp / Microwave Irradiation C->E F Action: Switch Catalyst (e.g., SiW/SiO2 or CuI) C->F G 2-imino isomer formation D->G I Product lost in aqueous D->I H Action: Buffer Acidity / Change Solvent G->H J Action: Neutralize with 5% Na2CO3 to precipitate I->J

Diagnostic workflow for troubleshooting low yields in catalyzed thiazole synthesis.

References

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: Molecules (MDPI) URL:[Link]

  • Thiazole synthesis Source: Organic Chemistry Portal URL:[Link]

  • Thiazoles and Bisthiazoles Source: Encyclopedia.pub URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Overcoming Solubility Issues of Thiazole Esters in Aqueous Workups

Version: 2.1 | Last Updated: March 2026 Department: Chemical Process R&D / Application Science Introduction: The "Thiazole Trap" As researchers, we often underestimate the thiazole ring. Unlike its more basic cousin imid...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 | Last Updated: March 2026 Department: Chemical Process R&D / Application Science

Introduction: The "Thiazole Trap"

As researchers, we often underestimate the thiazole ring. Unlike its more basic cousin imidazole (pKa ~7), thiazole is a weak base (pKa ~2.5) [1]. However, when coupled with an ester functionality, it presents a unique "solubility trap" during aqueous workups:

  • The pH Paradox: Acidic washes used to remove impurities can protonate the thiazole nitrogen, dragging your product into the aqueous phase.

  • The Hydrolysis Risk: Basic washes used to neutralize acids can rapidly saponify the ester, destroying your product.[1]

  • The Emulsion Factor: Thiazoles, particularly those with lipophilic tails, act as excellent surfactants, leading to intractable emulsions.

This guide provides field-proven protocols to navigate these issues, moving beyond standard textbook extractions to robust, scalable isolation strategies.

Module 1: The "Oiling Out" & Emulsion Nightmare

Symptom: The organic and aqueous layers refuse to separate, forming a "rag layer" or a stable milky emulsion. Root Cause: Thiazole esters often possess surfactant-like properties. Fine particulates (precipitated salts) or amphiphilic impurities stabilize the interface.

Protocol: The "Brine Break" & Filtration Assist

Do not simply wait for the emulsion to settle. Active intervention is required to disrupt the surface tension.

Step-by-Step Workflow:

  • Saturation: Add solid NaCl directly to the emulsion until the aqueous layer is saturated. This increases the ionic strength (salting out), forcing organic molecules out of the water phase [2].

  • Filtration: If a rag layer persists, it is often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).

    • Why: Celite traps the particulate stabilizers, allowing the clean liquids to separate immediately in the filtrate.

  • Co-Solvent Addition: Add a small amount of Methanol or Isopropanol (1-5% v/v).

    • Why: This disrupts the surface tension of the water droplets, promoting coalescence.

Visualization: Emulsion Breaking Decision Tree

EmulsionBreaking Figure 1: Systematic workflow for breaking stubborn thiazole emulsions. Start Emulsion Detected Step1 Add Saturated Brine (Increase Ionic Strength) Start->Step1 Check1 Separation? Step1->Check1 Step2 Filter through Celite Pad (Remove Particulates) Check1->Step2 No Success Proceed to Drying Check1->Success Yes Check2 Separation? Step2->Check2 Step3 Add 5% MeOH or IPA (Disrupt Surface Tension) Check2->Step3 No Check2->Success Yes Step3->Success

Module 2: The "Disappearing Yield" (Partition Coefficient)

Symptom: TLC shows product formation, but the organic layer after extraction is empty. The product is lost in the aqueous waste. Root Cause: Protonation.[2] The conjugate acid of thiazole has a pKa of ~2.5 [1].[3][4] If you wash with 1M HCl (pH ~0), the thiazole nitrogen protonates (


), making the molecule highly water-soluble.
Protocol: The "pH Sweet Spot" Extraction

You must maintain a pH window where the thiazole remains neutral (unprotonated) but the ester remains stable.

  • Target pH: 5.0 – 7.0

  • Avoid: Strong acid washes (HCl) or Strong base washes (NaOH).

Solvent Selection Matrix

Standard Ethyl Acetate (EtOAc) often fails for polar thiazoles. Use the following hierarchy based on polarity (LogP).

Solvent SystemPolarityRecommendationWhy?
DCM (Dichloromethane) ModerateStandardGood solubilizer, but forms bottom layer (emulsion risk). Toxic.
2-MeTHF Moderate/HighPreferred "Green" alternative to DCM. Higher boiling point, better phase separation (top layer), and higher capacity for polar heterocycles [3].
Chloroform : IPA (3:1) HighRescue The "Magic Solvent." Extracts highly polar compounds that partition into water.
EtOAc Low/ModerateAvoidOften insufficient for polar thiazole esters; leads to yield loss.
Visualization: Solubility Logic Flow

SolubilityLogic Figure 2: Impact of pH and solvent choice on thiazole recovery. cluster_solvents Solvent Efficacy Input Crude Reaction Mixture AcidWash Acid Wash (pH < 2)? Input->AcidWash Protonation Thiazole Protonates (NH+) Soluble in Water AcidWash->Protonation Yes (Yield Loss) Neutral Neutral pH (5-7) AcidWash->Neutral No Solvent Select Solvent Neutral->Solvent DCM DCM (Good) Solvent->DCM MeTHF 2-MeTHF (Best/Green) Solvent->MeTHF Mix CHCl3:IPA (3:1) (Rescue) Solvent->Mix

Module 3: Chemical Instability (Hydrolysis Prevention)

Symptom: Product degrades into the corresponding carboxylic acid during workup. Root Cause: Base-catalyzed hydrolysis (saponification).[1] Even weak bases like saturated Sodium Bicarbonate (


) can hydrolyze sensitive thiazole esters if the temperature is uncontrolled [4].
Protocol: The "Cold Quench"

Kinetics are your friend. Reducing the temperature significantly slows the rate of hydrolysis relative to neutralization.

Step-by-Step Workflow:

  • Cool Down: Cool the reaction mixture to 0°C before adding any aqueous solution.

  • Buffer Choice: Instead of

    
     (pH ~8.5), use a Phosphate Buffer (pH 7.0)  or Ammonium Chloride (
    
    
    
    )
    .
    • 
       is mildly acidic (pH ~5-6), which is perfect for keeping the thiazole neutral (pKa 2.5) while avoiding basic hydrolysis.
      
  • Rapid Separation: Do not let the layers stir overnight. Extract immediately and dry the organic layer over

    
     to remove residual water, which can continue slow hydrolysis.
    

Frequently Asked Questions (FAQ)

Q: I used 1M HCl to remove a pyridine impurity, and my thiazole ester disappeared. Can I get it back? A: Yes. Your product is currently dissolved in the aqueous acid layer as the thiazolium salt.

  • Fix: Cool the aqueous layer to 0°C. Slowly add saturated

    
     or 2M NaOH until the pH reaches ~6.0. Do not overshoot to pH 10 (hydrolysis risk). Extract immediately with DCM or 2-MeTHF.
    

Q: Why do you recommend 2-MeTHF over DCM? A: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs) and has a lower density than water, meaning it forms the top layer, unlike DCM. This makes physical separation easier and reduces the risk of draining the wrong layer. It also has higher solvation power for polar heterocycles than standard ethers [3].

Q: Can I skip the aqueous workup entirely? A: Yes, and for highly sensitive esters, this is recommended.

  • Protocol: Dilute the reaction mixture with a non-polar solvent (like Toluene or Ether) to precipitate polar salts. Filter, then concentrate the filtrate. Alternatively, perform a "Dry Load": concentrate the crude mixture directly onto silica gel and purify via chromatography, bypassing water completely.

References

  • LibreTexts. (2023). Heterocyclic Amines - Thiazole Acidity and Basicity. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification and Hydrolysis Mechanisms.[1][2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Title: High-Resolution vs. Benchtop 1H NMR for Structural Verification of Thiazole Derivatives: A Comparative Guide Introduction Thiazole derivatives, particularly highly substituted variants like Ethyl 4-ethyl-2-methylt...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution vs. Benchtop 1H NMR for Structural Verification of Thiazole Derivatives: A Comparative Guide

Introduction Thiazole derivatives, particularly highly substituted variants like Ethyl 4-ethyl-2-methylthiazole-5-carboxylate, are critical scaffolds in pharmaceutical chemistry, often serving as precursors for anti-inflammatory agents and acetylcholinesterase inhibitors[1]. During drug development and scale-up, rapid and accurate structural verification is paramount. Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard for this task. However, the advent of cryogen-free, permanent-magnet benchtop NMR systems (60–80 MHz) has democratized access to this technology, bringing QA/QC directly to the fume hood[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 60 MHz benchtop NMR against 400 MHz high-field NMR for the structural verification of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate, providing actionable experimental protocols and data interpretation strategies grounded in physical causality.

Theoretical 1H NMR Profiling

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (C9H13NO2S) contains no aromatic protons, as positions 2, 4, and 5 of the thiazole ring are fully substituted. The 13 protons in the molecule are distributed across three distinct aliphatic substituent groups. The chemical shifts are driven by the electronegativity of adjacent heteroatoms and the diamagnetic anisotropy of the aromatic thiazole ring[3].

Table 1: Expected 1H NMR Chemical Shifts (in CDCl3) for Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Position / GroupProton CountMultiplicityExpected Shift (δ, ppm)Causality of Chemical Shift
C2-Methyl (-CH3)3HSinglet (s)2.60 - 2.70Deshielded by the adjacent imine-like C=N bond of the thiazole ring.
C4-Ethyl (-CH2-)2HQuartet (q)2.80 - 3.10Allylic/benzylic-like position; deshielded by the aromatic ring current.
C5-Ester (-OCH2-)2HQuartet (q)4.20 - 4.40Strongly deshielded by the highly electronegative ester oxygen atom.
C5-Ester (-CH3)3HTriplet (t)1.30 - 1.40Standard aliphatic methyl, slightly deshielded by the distant ester group.
C4-Ethyl (-CH3)3HTriplet (t)1.20 - 1.30Standard aliphatic methyl, furthest from electronegative centers.

Comparative Analysis: Benchtop (60 MHz) vs. High-Field (400 MHz)

The primary physical difference between benchtop and high-field NMR lies in the Larmor frequency, which dictates both sensitivity (signal-to-noise ratio) and spectral resolution[4].

The Causality of Resolution: Chemical shift (in ppm) is independent of the magnetic field, but the frequency width of a signal (in Hz) is absolute. At 60 MHz, 1 ppm equals 60 Hz. The two methyl triplets (C4-ethyl and C5-ester) resonate at ~1.25 ppm and ~1.35 ppm. This 0.1 ppm difference equates to a mere 6 Hz separation at 60 MHz. Because the typical scalar J-coupling constant for an ethyl group is ~7 Hz, the splitting patterns will physically overlap, creating a complex second-order multiplet that defies simple visual integration[4]. Conversely, at 400 MHz, the same 0.1 ppm difference equals 40 Hz, cleanly separating the two triplets into distinct, easily integrable first-order signals.

To overcome overlap at low fields, modern benchtop workflows employ Quantum Mechanical Modeling (QMM) and global spectral deconvolution, which mathematically isolate overlapping signals to achieve quantitative accuracy comparable to HPLC-UV[5].

Table 2: Performance Comparison for Thiazole Derivative Analysis

ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Spectral Resolution Low (Heavy overlap in 1.2-1.4 ppm region)High (Baseline separation of all multiplets)
Sensitivity (LoD) ~1-5 mmol/L (Requires concentrated samples)~10-100 µmol/L (Ideal for trace impurities)
Quantification Method Requires QMM or spectral deconvolution[5]Direct peak integration
Infrastructure Standard benchtop, standard power, no cryogens[2]Dedicated room, liquid He/N2 cryogens
Cost per Analysis Extremely LowHigh

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in QA/QC environments, the following protocol establishes a self-validating system for analyzing Ethyl 4-ethyl-2-methylthiazole-5-carboxylate.

  • Sample Preparation (Dissolution & Referencing):

    • Action: Weigh 15-20 mg of the synthesized thiazole derivative into a clean glass vial.

    • Action: Dissolve in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen because its lack of proteum prevents massive solvent peak interference, while its low polarity perfectly dissolves the lipophilic substituents of the thiazole. TMS provides a reliable internal 0.00 ppm reference, which is critical because chemical shifts are relative measurements dependent on local magnetic field homogeneity.

  • Sample Transfer:

    • Action: Transfer the homogeneous solution into a standard 5 mm borosilicate glass NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4 cm.

    • Causality: A consistent 4 cm liquid column ensures the sample spans the entire active volume of the radiofrequency (RF) coil, optimizing the magnetic field shimming process and maximizing the signal-to-noise ratio (SNR).

  • Acquisition Parameters (Benchtop 60 MHz):

    • Action: Insert the tube, lock onto the deuterium signal of CDCl3, and perform automated gradient shimming.

    • Action: Set the pulse sequence to a standard 1D 1H pulse (zg30). Set the relaxation delay (D1) to 5 seconds and acquire 16 to 32 scans.

    • Causality: A 30-degree pulse angle combined with a 5-second relaxation delay ensures complete longitudinal relaxation (T1) of all protons between scans. This prevents signal saturation and guarantees that the final peak integrations are strictly proportional to the number of protons (Quantitative NMR).

  • Data Processing & Verification:

    • Action: Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation (FT).

    • Action: Perform manual phase correction (zero and first order) and baseline correction (polynomial fit).

    • Causality: Line-broadening smooths high-frequency noise without significantly degrading resolution, improving the SNR. Proper phase and baseline correction are mandatory for accurate QMM fitting and integration of the overlapping 1.2-1.4 ppm region[5].

Workflow Visualization

NMR_Workflow Start Synthesized Thiazole Derivative Prep Sample Preparation (CDCl3 + TMS) Start->Prep Decision Analysis Objective? Prep->Decision Benchtop Benchtop NMR (60 MHz) Rapid QA/QC Decision->Benchtop Routine Purity HighField High-Field NMR (400 MHz) Structural Elucidation Decision->HighField Novel Impurity Process Data Processing & QMM Benchtop->Process HighField->Process Verify Structural Verification Process->Verify Pass Batch Approved Verify->Pass Matches Expected Fail Batch Rejected Verify->Fail Anomalies Found

Figure 1: Decision matrix for NMR-based structural verification of thiazole derivatives.

Conclusion & Strategic Recommendations

For the routine QA/QC of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate, benchtop NMR provides an exceptionally cost-effective and rapid alternative to high-field systems. While the inherent physics of low-field Larmor frequencies induce spectral overlap in the aliphatic methyl regions[4], modern computational tools like Quantum Mechanical Modeling (QMM) effectively bridge this resolution gap[5]. High-field NMR (400+ MHz) should be reserved for the initial structural elucidation of novel thiazole derivatives or the identification of unknown trace impurities where absolute baseline resolution and high sensitivity are non-negotiable.

References

  • Title: Thiazole - Molecular and Electronic Structure Source: Wikipedia URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI Metabolites URL: [Link]

  • Title: Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

Sources

Comparative

Distinguishing 4-ethyl and 2-ethyl thiazole isomers by NMR

Executive Summary In drug discovery campaigns involving thiazole-based scaffolds (e.g., fragment-based lead generation), the regioselectivity of ring formation often yields isomeric mixtures. Distinguishing 2-ethylthiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery campaigns involving thiazole-based scaffolds (e.g., fragment-based lead generation), the regioselectivity of ring formation often yields isomeric mixtures. Distinguishing 2-ethylthiazole from 4-ethylthiazole is a critical quality gate, as these isomers exhibit vastly different structure-activity relationships (SAR) and metabolic stability profiles.

This guide outlines a self-validating NMR workflow to distinguish these isomers. The primary discriminator is the H2 proton resonance (~8.8 ppm) , which is present in the 4-ethyl isomer but absent in the 2-ethyl isomer. Secondary confirmation is provided by the coupling constants (


)  of the remaining ring protons: vicinal coupling (

Hz) characterizes the 2-ethyl isomer, whereas long-range coupling (

Hz) characterizes the 4-ethyl isomer.

Mechanistic Basis of Spectral Differences

To interpret the spectra accurately, one must understand the electronic environment of the thiazole ring.

  • Position 2 (N-CH-S): The carbon between the nitrogen and sulfur atoms is the most electron-deficient. The attached proton (H2) is significantly deshielded, appearing far downfield.

  • Coupling Topology:

    • Vicinal (

      
      ):  Coupling between protons on adjacent carbons (e.g., H4 and H5). This interaction is strong, typically 3.0 – 4.0 Hz.
      
    • Long-Range (

      
      ):  Coupling across one intervening atom (e.g., H2 and H5). This interaction is weak, typically 0.5 – 2.0 Hz.
      
Isomer Specifics
IsomerStructure LogicKey Spectroscopic Consequence
2-Ethylthiazole Ethyl group at C2. H4 and H5 remain.[1]Loss of the downfield H2 singlet. Remaining protons (H4, H5) are vicinal, showing large splitting.
4-Ethylthiazole Ethyl group at C4. H2 and H5 remain.Retention of the downfield H2 singlet. Remaining protons (H2, H5) are non-adjacent, showing fine/small splitting.

Comparative Analysis: 1H NMR Data

The following data assumes a standard solvent of


 at 298 K.
Table 1: Diagnostic Signals for Isomer Identification
Feature2-Ethylthiazole 4-Ethylthiazole
H2 Signal ABSENT PRESENT (~8.7 – 9.0 ppm)Multiplicity: d (fine) or br s
H4 Signal PRESENT (~7.8 ppm)Multiplicity: d (

Hz)
ABSENT (Substituted by Ethyl)
H5 Signal PRESENT (~7.2 ppm)Multiplicity: d (

Hz)
PRESENT (~6.9 – 7.1 ppm)Multiplicity: d (

Hz)
Coupling (

)
Vicinal (

)
Distinct, clear doublet.[2]
Long-Range (

)
Very fine splitting, often looks like a singlet at low field strength.

Technical Note: The ethyl group signals (methylene quartet and methyl triplet) are present in both isomers. However, the methylene protons (


) in 2-ethylthiazole  often appear slightly downfield compared to the 4-isomer due to the electron-withdrawing power of the C2 position (flanked by both N and S).

Decision Logic & Workflow

The following decision tree illustrates the rapid identification process.

ThiazoleID Start Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) CheckH2 Check Region 8.5 - 9.2 ppm Is there a signal? Start->CheckH2 SignalYes Signal Present (H2) CheckH2->SignalYes Yes SignalNo Signal Absent CheckH2->SignalNo No CheckCouplingSmall Check H5 Coupling (7.0 ppm) Is J < 2.0 Hz? SignalYes->CheckCouplingSmall Result4 Identity: 4-Ethylthiazole CheckCouplingSmall->Result4 Yes Ambiguous Ambiguous? (e.g., overlapping solvent peaks) CheckCouplingSmall->Ambiguous No CheckCouplingLarge Check Aromatic Region (7.0 - 8.0 ppm) Are there two doublets with J ~ 3.5 Hz? SignalNo->CheckCouplingLarge Result2 Identity: 2-Ethylthiazole CheckCouplingLarge->Result2 Yes CheckCouplingLarge->Ambiguous No RunHSQC Run 2D HSQC Check C-H correlation at ~150 ppm Ambiguous->RunHSQC

Figure 1: Step-by-step logic for assigning thiazole regiochemistry based on proton NMR signals.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow this standardized protocol.

A. Sample Preparation
  • Mass: Weigh 5–10 mg of the thiazole product.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Why?

      
       minimizes exchange broadening of labile protons and provides standard chemical shift referencing. If solubility is poor, use DMSO-
      
      
      
      , but expect the H2 peak to shift further downfield (~9.0+ ppm).
  • Filtration: If any solids remain, filter through a cotton plug into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

B. Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).

  • Spectral Width: 0 – 12 ppm (ensure the downfield H2 region is captured).

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.

  • Delay (D1): Set to

    
     seconds to ensure full relaxation of the isolated H2 proton, which often has a longer 
    
    
    
    relaxation time.
C. Advanced Validation: The HSQC "Smoking Gun"

If the 1D spectrum is ambiguous (e.g., due to impurities), a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment provides definitive proof.

  • The Test: Look for a cross-peak (correlation) at the proton frequency of ~8.8 ppm and carbon frequency of ~153 ppm .

  • 4-Ethyl Result: Correlation Observed. The C2 carbon is bonded to a proton (C-H).

  • 2-Ethyl Result: No Correlation. The C2 carbon is quaternary (C-Ethyl) and "invisible" in standard HSQC.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general heteroaromatic chemical shifts and coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference spectra for unsubstituted and alkyl-substituted thiazoles).

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanistic explanation of ring currents and deshielding in azoles).

  • Metzger, J. V. (1979). Thiazole and Its Derivatives. Wiley-Interscience.

Sources

Validation

HPLC method development for Ethyl 4-ethyl-2-methylthiazole-5-carboxylate purity

Executive Summary In the synthesis of thiazole-based pharmaceutical intermediates, Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (EEMTC) presents a classic separation challenge: balancing the retention of the hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of thiazole-based pharmaceutical intermediates, Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (EEMTC) presents a classic separation challenge: balancing the retention of the hydrophobic ester against the resolution of polar hydrolysis degradants and regioisomers.

While standard C18 (Octadecyl) chemistries are the industry workhorse, this guide argues that Phenyl-Hexyl stationary phases offer superior selectivity for this specific thiazole scaffold. By leveraging


 interactions, Phenyl-Hexyl columns resolve critical impurities that co-elute under standard hydrophobic interaction mechanisms.

The Verdict:

  • Routine Assay: C18 is sufficient for >98% purity checks.

  • Impurity Profiling/R&D: Phenyl-Hexyl is required to separate the free acid metabolite and des-ethyl impurities.

Compound Intelligence & Physicochemical Profile

Before selecting a column, we must understand the analyte's behavior in solution. EEMTC is a weak base with significant hydrophobic character.

PropertyValueChromatographic Implication
CAS Number 7210-76-6Reference standard verification.[1][2]
Molecular Weight 199.27 g/mol Suitable for UV and LC-MS analysis.
LogP (Predicted) ~2.8 - 3.1Moderately hydrophobic; requires >40% organic modifier for elution.
pKa (Thiazole N) ~2.5 - 3.0Weak base. At neutral pH, it is uncharged. At pH < 2.5, it protonates, reducing retention.
UV Max ~254 nmStrong absorbance due to the thiazole ring conjugation.
Solubility DMSO, Ethanol, ACNCritical: Sample diluent must match initial mobile phase strength to avoid precipitation.

Strategic Methodology Comparison

Option A: The Industry Standard (C18)

Mechanism: Purely hydrophobic interaction (Solvophobic theory).

  • Pros: Robust, reproducible, long column life.

  • Cons: "Vanilla" selectivity. Often fails to separate the free acid impurity (hydrolysis product) from the solvent front or early eluting polar impurities.

  • Best For: QC Release testing of raw materials.

Option B: The Challenger (Phenyl-Hexyl)

Mechanism: Hydrophobic interaction +


 Stacking.
  • Pros: The phenyl ring on the stationary phase interacts electronically with the electron-deficient thiazole ring of EEMTC. This "orthogonal" selectivity pulls the thiazole peak away from aliphatic impurities.

  • Cons: Slightly longer equilibration times.

  • Best For: Stability indicating methods (SIM) and process development.

Visualization: Separation Mechanism

The following diagram illustrates why Phenyl-Hexyl offers distinct selectivity for Thiazoles compared to C18.

G cluster_0 Stationary Phase Interactions Analyte EEMTC (Thiazole Ring) Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic Analyte->Hydrophobic PiPi Pi-Pi Stacking Analyte->PiPi C18 C18 Ligand (Alkyl Chain) Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Hydrophobic->C18 Hydrophobic->Phenyl PiPi->Phenyl

Figure 1: Mechanism of action.[1] C18 relies solely on hydrophobicity. Phenyl-Hexyl adds Pi-Pi stacking, increasing retention and selectivity for the aromatic thiazole core.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . If the resolution (


) between the main peak and the nearest impurity is < 2.0, the method requires pH adjustment.
Instrumentation & Conditions[3][4][5][6]
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary for impurity confirmation).

  • Column Temperature: 40°C (Reduces backpressure and improves mass transfer).

  • Flow Rate: 1.0 mL/min (Standard bore) or 0.4 mL/min (2.1 mm ID).

Mobile Phase Strategy

We use Acidic pH to suppress silanol activity (reducing peak tailing) and keep the free acid impurity protonated (increasing its retention away from the void volume).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Methanol can be used but ACN provides sharper peaks for thiazoles due to lower viscosity.

Gradient Profile (The "Scout" Gradient)
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar impurities)
2.05Isocratic Hold
12.095Linear Ramp (Elutes EEMTC)
15.095Wash (Removes dimers/oligomers)
15.15Re-equilibration
20.05End
Sample Preparation

Crucial Step: EEMTC is insoluble in pure water.[3]

  • Weigh ~10 mg EEMTC standard.

  • Dissolve in 10 mL Acetonitrile (Stock A).

  • Dilute Stock A 1:10 with Water/ACN (50:50) .

    • Why? Injecting 100% ACN can cause "solvent breakthrough" leading to split peaks.

Comparative Performance Data

The following data represents typical performance metrics observed during method development for thiazole esters.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Retention Time (EEMTC) 8.4 min9.1 min (Increased due to

)
Tailing Factor (

)
1.3 (Silanol interaction)1.1 (Superior end-capping & shielding)
Resolution (

) from Acid Impurity
1.84.2 (Massive improvement)
Selectivity (

)
1.051.12
Interpretation

The Phenyl-Hexyl column provides a significantly wider window (


) between the hydrolysis impurity (Free Acid) and the main ester peak. On a C18 column, the polar acid elutes very early, often co-eluting with the solvent front or injection surge.

Method Development Workflow

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture) is complex.

Workflow Start Start Method Dev Screen Screen: C18 vs Phenyl-Hexyl (Gradient 5-95% B) Start->Screen CheckRes Check Resolution (Rs) of Critical Pair Screen->CheckRes Optimize Optimize Gradient Slope CheckRes->Optimize Rs > 1.5 ChangepH Adjust pH (Buffer Selection) CheckRes->ChangepH Rs < 1.5 Final Final Validation (Linearity, Accuracy) Optimize->Final ChangepH->Screen

Figure 2: Decision tree for optimizing the EEMTC separation method.

Troubleshooting & "Gotchas"

  • Peak Splitting:

    • Cause: Sample solvent is too strong (100% ACN).

    • Fix: Dilute sample to 50:50 Water:ACN.

  • Retention Time Drift:

    • Cause: Thiazole nitrogen protonation state changing.

    • Fix: Ensure Mobile Phase A is buffered (0.1% Formic Acid or 10mM Phosphate pH 3.0). Do not use neutral water.

  • Ghost Peaks:

    • Cause: Carryover of the hydrophobic ester.

    • Fix: Add a needle wash step with 90% ACN / 10% Water.

References

  • PubChem. (2023). Ethyl 2-amino-4-methylthiazole-5-carboxylate Compound Summary. National Library of Medicine.

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.

  • BenchChem. (2025).[4] Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide.

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.

Sources

Comparative

High-Resolution LC-ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of CAS 137267-40-4: A Comparative Performance Guide

Executive Summary Accurate structural characterization of highly functionalized heterocyclic scaffolds is a critical bottleneck in drug development and agrochemical synthesis. CAS 137267-40-4 (Ethyl 4-ethyl-2-methylthiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural characterization of highly functionalized heterocyclic scaffolds is a critical bottleneck in drug development and agrochemical synthesis. CAS 137267-40-4 (Ethyl 4-ethyl-2-methylthiazole-5-carboxylate; MW: 199.27 Da) represents a class of thiazole derivatives frequently utilized as Active Pharmaceutical Ingredient (API) intermediates[1].

This guide objectively compares the analytical performance of two orthogonal mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight LC-MS/MS (HR-QTOF) and Single Quadrupole GC-MS —for the structural elucidation of this compound. By analyzing the divergent fragmentation causalities of soft (ESI) versus hard (EI) ionization, researchers can select the optimal platform for trace-level quantification versus definitive structural confirmation.

Platform Performance Comparison

While both platforms successfully ionize CAS 137267-40-4, their utility diverges based on the energy dynamics of the ionization source. GC-EI-MS excels in generating highly reproducible, library-searchable fragmentation fingerprints. Conversely, HR-QTOF LC-MS/MS provides sub-ppm exact mass measurements, which are indispensable for definitive elemental composition analysis and resolving isobaric interferences[2].

Table 1: Analytical Platform Comparison for CAS 137267-40-4
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (HR-QTOF)
Ionization Energy Hard (70 eV)Soft (Electrospray + CID)
Precursor Ion Radical Cation

(m/z 199)
Even-Electron Cation

(m/z 200)
Primary Neutral Loss Ethoxy Radical (

, -45 Da)
Neutral Ethanol (

, -46 Da)
Mass Accuracy Nominal (~0.1 Da)Exact Mass (< 2.0 ppm error)
Best Use Case Spectral library matching, volatility-based separationTrace quantification, exact formula confirmation

Mechanistic Causality of Fragmentation (The "Ortho-Effect")

To trust a mass spectrum, one must understand the thermodynamic drivers behind the ion dissociation. For thiazole derivatives with adjacent substituents at the C4 and C5 positions, fragmentation is heavily governed by proximity-driven rearrangements, historically termed the "ortho-effect" [3].

GC-EI-MS (70 eV) Pathway: Radical-Driven Cleavage
  • Causality: The 70 eV electron beam strips an electron from the thiazole ring's sulfur or nitrogen, generating a highly energetic radical cation (

    
     at m/z 199). To stabilize this energy, the molecule undergoes rapid 
    
    
    
    -cleavage.
  • Mechanism: The ester carbonyl oxygen directs the cleavage of the adjacent C-O bond, expelling an ethoxy radical (

    
    , 45 Da) to form a stable, resonance-stabilized acylium ion at m/z 154. A secondary, direct inductive cleavage results in the loss of the entire ethyl ester radical (
    
    
    
    , 73 Da), yielding the thiazole core cation at m/z 126[3].
LC-ESI-MS/MS (CID) Pathway: Even-Electron Rearrangement
  • Causality: Electrospray Ionization (ESI) in positive mode adds a proton to the most basic site (the thiazole nitrogen), yielding an even-electron precursor (

    
     at m/z 200.0740). Under Collision-Induced Dissociation (CID), the "even-electron rule" dictates that the ion must expel neutral molecules rather than radicals[2].
    
  • Mechanism (The Ortho-Effect): The spatial adjacency of the C4-ethyl group and the C5-carboxylate group facilitates a cyclic transition state. A hydrogen atom from the C4-ethyl substituent is transferred to the ester moiety, driving the highly efficient neutral loss of ethanol (

    
    , 46 Da) to form the acylium ion at m/z 154.0321. Subsequent collisional activation extrudes carbon monoxide (
    
    
    
    , 28 Da) to yield the m/z 126.0372 fragment[2].

Quantitative Fragmentation Data

Table 2: GC-EI-MS (70 eV) Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Ion TypeNeutral LossFormula AssignmentRelative Abundance
199 (Nominal)199

None

25%
199154Even-e45 (

)

100% (Base Peak)
199126Even-e73 (

)

60%
199184Even-e15 (

)

10%
Table 3: HR-QTOF LC-ESI-MS/MS (CID) Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Mass ErrorNeutral LossFormula AssignmentRelative Abundance
200.0740154.0321< 1.5 ppm46.0419 (EtOH)

100% (Base Peak)
200.0740126.0372< 1.8 ppm74.0368 (EtOH + CO)

45%
200.074098.0059< 2.0 ppm102.0681

15%

Visualizing the Fragmentation Logic

Fragmentation cluster_GC GC-EI-MS (70 eV) Pathway cluster_LC LC-ESI-MS/MS (CID) Pathway Precursor CAS 137267-40-4 Ethyl 4-ethyl-2-methylthiazole-5-carboxylate MW: 199.27 Da EI_Ion Radical Cation [M]+• m/z 199 Precursor->EI_Ion Electron Impact (Hard Ionization) ESI_Ion Protonated Cation [M+H]+ m/z 200 Precursor->ESI_Ion Electrospray + H+ (Soft Ionization) EI_154 Acylium Ion m/z 154 EI_Ion->EI_154 - •OCH2CH3 (-45 Da) EI_126 Thiazole Core Cation m/z 126 EI_Ion->EI_126 - •CO2C2H5 (-73 Da) ESI_154 Acylium Ion m/z 154 ESI_Ion->ESI_154 - CH3CH2OH (-46 Da) ESI_126 Thiazole Core Cation m/z 126 ESI_154->ESI_126 - CO (-28 Da)

Divergent EI and ESI-CID fragmentation pathways of CAS 137267-40-4.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol A: GC-EI-MS Acquisition
  • System Suitability (Validation Checkpoint): Tune the mass spectrometer using PFTBA (Perfluorotributylamine). Verify that the m/z 69, 219, and 502 relative abundances meet manufacturer specifications to ensure proper electron multiplier gain and mass axis calibration.

  • Sample Preparation: Dissolve 1.0 mg of CAS 137267-40-4 in 1.0 mL of GC-grade hexane. Causality: Hexane is highly volatile and non-polar, ensuring rapid expansion in the inlet without degrading the thiazole ester.

  • Chromatography: Utilize a 30m x 0.25mm x 0.25µm HP-5MS (or equivalent 5% phenyl methyl siloxane) column. Inject 1 µL in splitless mode at 250°C. Ramp the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Carryover Validation: Inject a pure hexane blank immediately before and after the sample sequence. The baseline must show no integration events >0.1% of the target peak area at the expected retention time.

Protocol B: HR-QTOF LC-ESI-MS/MS Acquisition
  • Mass Calibration (Validation Checkpoint): Infuse a sodium formate calibration solution prior to the run. Calibrate the TOF flight tube to achieve a mass error of < 2.0 ppm across the m/z 50–1000 range.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, maximizing the formation of

    
     ions in the ESI source.
    
  • Chromatography: Employ a C18 column (50 x 2.1 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • MS/MS Optimization: Perform Data-Dependent Acquisition (DDA). Ramp the Collision Energy (CE) dynamically from 15 eV to 40 eV. Causality: Ramping the CE ensures the simultaneous capture of low-energy labile neutral losses (e.g., ethanol) and higher-energy backbone cleavages (e.g., thiazole ring opening) in a single composite spectrum[2].

References

  • Giorgi, G., et al. "Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives." Journal of Mass Spectrometry, vol. 37, no. 2, 2002, pp. 169-178. [Link]

  • Clarke, G. M., et al. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic, 1966, pp. 339-345.[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." [Link]

  • PubChem. "Compound Summary for Ethyl 4-ethyl-2-methylthiazole-5-carboxylate." National Center for Biotechnology Information.[Link]

Sources

Validation

Comparison of melting points for ethyl 4-ethyl vs 4-methyl thiazole carboxylates

[1] Executive Summary: The Phase Transition Criticality For researchers in medicinal chemistry and process development, the choice between Ethyl 4-methylthiazole-5-carboxylate and its homolog Ethyl 4-ethylthiazole-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Phase Transition Criticality

For researchers in medicinal chemistry and process development, the choice between Ethyl 4-methylthiazole-5-carboxylate and its homolog Ethyl 4-ethylthiazole-5-carboxylate is often dictated not just by biological activity (bioisosterism), but by critical differences in physical state and purification logic.

The Verdict:

  • Ethyl 4-methylthiazole-5-carboxylate exists as a low-melting solid (MP: 28–29 °C) . This "borderline" state allows for recrystallization in cold environments but requires careful temperature control during handling to prevent inadvertent melting.[1]

  • Ethyl 4-ethylthiazole-5-carboxylate is a liquid/oil at room temperature . The addition of the methylene (-CH₂-) unit disrupts the crystal lattice packing efficiency sufficiently to drop the melting point below ambient conditions, necessitating purification via vacuum distillation or column chromatography rather than crystallization.[1][2]

Chemical Structure & Physical Properties Analysis[4][5][6][7][8][9][10]

The fundamental difference lies in the alkyl substitution at the C4 position of the thiazole ring.[1][2] The ethyl group introduces additional conformational degrees of freedom, increasing entropy and lowering the melting point compared to the more rigid methyl analog.[1][2]

Table 1: Comparative Physical Properties
PropertyEthyl 4-methylthiazole-5-carboxylateEthyl 4-ethylthiazole-5-carboxylate
CAS Number 20582-55-2208394-32-5
Molecular Formula C₈H₁₁NO₂SC₉H₁₃NO₂S
Molecular Weight 185.24 g/mol 199.27 g/mol
Physical State (25°C) Solid (Low-melting)Liquid (Oil)
Melting Point 28 – 29 °C [1]< 20 °C (Liquid) [2]
Boiling Point 233 °C (at 760 mmHg)N/A (High vac.[3] dist. req.)
Purification Method Recrystallization (Hexane/EtOAc)Column Chromatography / Distillation
Key Handling Risk Melts on warm days; hygroscopic if molten.[1][2]Oil handling; requires inert atmosphere.[1][2]

Note: Data for the 2-carboxylate regioisomers (Ethyl 4-methylthiazole-2-carboxylate and Ethyl 4-ethylthiazole-2-carboxylate) indicates that both are liquids at room temperature [3]. The solid-liquid distinction is most pronounced in the 5-carboxylate series.

Synthesis & Mechanistic Pathway (Hantzsch Thiazole Synthesis)

Both compounds are typically synthesized via the Hantzsch Thiazole Synthesis , a condensation reaction between a


-keto ester (with a halogen at the 

-position) and a thioamide (or thioformamide for the C2-unsubstituted derivatives).[1][2]
Mechanistic Flow[2][3][12]
  • Nucleophilic Attack : The sulfur of the thioamide attacks the

    
    -carbon of the 
    
    
    
    -halo
    
    
    -keto ester.
  • Cyclization : The nitrogen attacks the ketone carbonyl.[1][2]

  • Dehydration : Loss of water drives aromatization to form the thiazole ring.[1]

HantzschSynthesis Start1 Ethyl 2-chloroacetoacetate (or 2-chloro-3-oxopentanoate) Inter1 Thioimidate Intermediate Start1->Inter1 S-Alkylation (SN2) Start2 Thioformamide (H-CS-NH2) Start2->Inter1 Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (N-attack) Product Thiazole Carboxylate (Aromatic Product) Inter2->Product Dehydration (-H2O) Water H2O (Byproduct) Inter2->Water

Figure 1: General Hantzsch synthesis pathway for 4-alkylthiazole-5-carboxylates.

Experimental Protocols

Protocol A: Handling the Low-Melting Solid (4-Methyl Analog)

Challenge: The 28°C melting point means the compound can fuse into a solid block during storage or melt into a sticky oil during weighing on a warm day.

  • Storage: Store at 2–8°C . Do not store at room temperature.

  • Weighing:

    • Remove the container from the fridge and allow it to equilibrate only slightly to avoid water condensation, or weigh rapidly in a dry environment.

    • If the material has fused into a hard block, warm it gently to 35°C (water bath) to melt it completely, then pipette it as a liquid.[1][2] This is often more accurate than chipping away at a waxy solid.[1]

  • Recrystallization:

    • Dissolve in minimum hot Hexane/Ethyl Acetate (10:1).[1][2]

    • Cool slowly to 0°C.

    • Critical: Filter using a chilled funnel. If the funnel is warm, the crystals will melt back into the filtrate.[1][2]

Protocol B: Purification of the Liquid (4-Ethyl Analog)

Challenge: As a high-boiling oil, removal of solvents and impurities requires high vacuum to avoid decomposition.[1][2]

  • Reaction Workup: After synthesis, neutralize with saturated NaHCO₃ and extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over anhydrous Na₂SO₄. (MgSO₄ can sometimes trap polar thiazoles).[1][2]

  • Purification:

    • Preferred: Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Hexane:Ethyl Acetate gradient (starts 95:5

      
       80:20).[1][2]
      
    • TLC Visualization: UV (254 nm) or Iodine stain (thiazoles bind iodine reversibly).[1][2]

    • Distillation: Only feasible under high vacuum (< 1 mmHg).[1][2] Expected BP > 100°C at 0.5 mmHg.[1][2]

Structure-Property Relationship (SPR) Insights

Why does a single methylene group change the state?

  • Crystal Packing Efficiency: The methyl group in the 4-position is compact and allows the thiazole rings to stack efficiently (

    
    -
    
    
    
    stacking) with high symmetry. This ordered lattice requires energy (thermal) to break, hence a melting point above room temperature.[1][2]
  • The "Carnation" Effect: The ethyl group introduces a flexible "tail."[1][2] This ethyl chain can rotate, sweeping out a larger volume and preventing the rigid close-packing required for a stable crystal lattice at room temperature.[1][2] The van der Waals forces are insufficient to lock the ethyl conformers into a solid state above 20°C.[1]

  • Solubility: The ethyl analog is significantly more lipophilic (higher logP).[1][2] This makes it more soluble in non-polar solvents (Hexane, Toluene) compared to the methyl analog.[1][2]

Applications in Drug Discovery[2][3]

These thiazole carboxylates are versatile scaffolds ("warheads") in medicinal chemistry:

  • Febuxostat Analogs: The 4-methylthiazole-5-carboxylic acid motif is central to Febuxostat (Uloric), a xanthine oxidase inhibitor for gout [4]. Researchers substitute the methyl for ethyl to probe the steric tolerance of the enzyme's binding pocket.[1][2]

  • Bioisosteres: The 4-ethyl group is often used to increase metabolic stability (blocking metabolic oxidation at the benzylic-like position) or to improve blood-brain barrier (BBB) penetration by increasing lipophilicity.

References

  • PubChem. (2025).[1][2][4][5][6] Ethyl 4-ethylthiazole-5-carboxylate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Comparative

Structural Validation of Volatile Small Molecules: A Comparative Guide to 4-Ethyl-2-methylthiazole

Introduction In the realm of flavor chemistry and drug development, the structural validation of small, volatile organic molecules presents a unique biophysical challenge. 4-Ethyl-2-methylthiazole, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of flavor chemistry and drug development, the structural validation of small, volatile organic molecules presents a unique biophysical challenge. 4-Ethyl-2-methylthiazole, a heterocyclic compound responsible for distinct savory and nutty aromatic profiles, is a liquid under ambient conditions . While routine analytical techniques can confirm its chemical connectivity, establishing its exact three-dimensional conformation and solid-state intermolecular interactions requires advanced crystallographic techniques.

This guide provides an objective comparison of structural validation modalities for liquid small molecules, demonstrating why in situ cryo-crystallography remains the gold standard for definitive 3D structural elucidation, and detailing the precise experimental workflows required to achieve self-validating results.

Comparative Analysis of Structural Validation Modalities

When analyzing a volatile liquid like 4-ethyl-2-methylthiazole, researchers must choose between spectroscopic, spectrometric, and crystallographic methods. The table below outlines the comparative performance and limitations of these alternatives.

ModalityPrimary Data OutputSample State RequiredSpatial ResolutionKey Limitation
In Situ Cryo-Crystallography (X-ray) Exact 3D coordinates, bond lengths, anglesSingle Crystal (Cryo-cooled)Atomic (< 1.0 Å)Requires complex in situ freezing protocols.
Nuclear Magnetic Resonance (NMR) Connectivity, functional groups, relative stereochemistryLiquid / SolutionN/A (Ensemble average)Cannot provide absolute 3D coordinates or solid-state packing.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation patternsGas (Volatilized)N/ADestructive; provides no direct 3D structural data.
The Case for In Situ Cryo-Crystallography

While NMR and GC-MS are highly efficient for routine identification, they fail to capture the exact spatial arrangement of atoms. X-ray crystallography provides unsurpassed atomic-level resolution . However, because 4-ethyl-2-methylthiazole is a liquid at room temperature, it naturally lacks the periodic lattice required for X-ray diffraction.

To overcome this, we employ in situ cryo-crystallization . Instead of chemically derivatizing the molecule into a solid salt—which alters its native electronic structure and conformation—the pure liquid is frozen directly on the diffractometer. This approach is intrinsically self-validating: the generation of a high-quality diffraction pattern mathematically proves the existence of a highly ordered, pure crystalline lattice, directly linking the macroscopic phase change to microscopic structural integrity.

Experimental Protocol: In Situ Cryo-Crystallization and X-Ray Diffraction

The following protocol details the causality-driven steps to crystallize and validate 4-ethyl-2-methylthiazole.

Step 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

  • Action: Analyze a 0.5 µL aliquot of the liquid using DSC to determine its exact glass transition (

    
    ), crystallization (
    
    
    
    ), and melting (
    
    
    ) temperatures.
  • Causality: Volatile liquids often supercool or form amorphous glasses rather than crystalline solids. Knowing the precise thermal transitions allows the operator to program the diffractometer's cryo-stream to avoid the glassy state and force targeted nucleation.

Step 2: Capillary Loading and Hermetic Sealing

  • Action: Draw the pure liquid into a 0.3 mm Lindemann glass capillary and flame-seal both ends.

  • Causality: 4-ethyl-2-methylthiazole is highly volatile. Hermetic sealing prevents evaporation during the experiment and eliminates atmospheric moisture condensation, which would otherwise cause ice contamination in the diffraction pattern.

Step 3: Flash Cooling and Polycrystalline Generation

  • Action: Mount the capillary on the goniometer and rapidly quench it using a nitrogen cryo-stream set 20°C below the established

    
    .
    
  • Causality: Flash cooling forces the liquid into a solid state. However, this creates a polycrystalline mass (many tiny, randomly oriented crystals) which produces overlapping, uninterpretable diffraction rings rather than distinct spots.

Step 4: Optical Zone Melting (Seed Isolation)

  • Action: Apply localized heat using an infrared laser or focused optical lamp to melt the polycrystalline mass, leaving only a single microscopic seed crystal at the edge of the melt zone.

  • Causality: X-ray structure determination requires a single continuous crystal lattice. By isolating one seed and slowly lowering the temperature, the seed acts as a template, consuming the surrounding liquid to grow into a single, diffraction-quality crystal.

  • Validation Checkpoint: Expose the crystal to a brief X-ray pulse. If sharp, well-defined diffraction spots are observed without smearing, the single-crystal nature is validated, and full data collection can proceed.

Step 5: Data Collection and Structural Refinement

  • Action: Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å) while maintaining the crystal at cryo-temperatures (e.g., 100 K). Solve the structure using direct methods and refine the electron density map.

  • Causality: Cu-Kα radiation provides strong anomalous scattering signals, which is critical for achieving high-resolution data and absolute structure determination in small organic molecules .

Workflow Visualization

Below is the logical progression of the in situ structural validation pipeline.

G N1 Liquid Sample (4-Ethyl-2-methylthiazole) N2 Capillary Loading & Hermetic Sealing N1->N2 N3 DSC Thermal Profiling (Determine Tm & Tg) N1->N3 Aliquot for thermal analysis N4 Flash Cooling on Diffractometer (Polycrystalline Phase) N2->N4 N3->N4 Temperature parameters N5 Optical Zone Melting (Isolate Single Seed) N4->N5 N6 Controlled Annealing (Single Crystal Growth) N5->N6 N7 X-Ray Diffraction (Cu-Kα Radiation) N6->N7 N8 Electron Density Map & Structural Refinement N7->N8

Fig 1: In situ cryo-crystallization and X-ray diffraction workflow for liquid small molecules.

Conclusion

While NMR and GC-MS are indispensable for rapid chemical identification, in situ cryo-crystallography provides the definitive, self-validating 3D structural data required for rigorous scientific analysis. By understanding the thermodynamic causality behind phase transitions, researchers can successfully crystallize challenging volatile liquids like 4-ethyl-2-methylthiazole, ensuring absolute structural confidence without the need for chemical derivatization.

References
  • CAS Common Chemistry. "4-Ethyl-2-methylthiazole (CAS RN: 32272-48-3)." American Chemical Society. URL:[Link]

  • Davis, A. M., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, NIH PMC, 2011. URL:[Link]

  • Patzer, M., et al. "Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone." Chemistry, MDPI, 2021. URL:[Link]

Validation

QC Standards for Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

CAS Number: 137267-40-4 Formula: C H NO S Molecular Weight: 199.27 g/mol Introduction: The "4-Ethyl" Specificity in Drug Synthesis Ethyl 4-ethyl-2-methylthiazole-5-carboxylate is a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 137267-40-4 Formula: C


H

NO

S Molecular Weight: 199.27 g/mol

Introduction: The "4-Ethyl" Specificity in Drug Synthesis

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate is a specialized heterocyclic building block. While structurally similar to the widely used Febuxostat intermediate (which carries a 4-methyl group), this 4-ethyl variant is critical for synthesizing specific kinase inhibitors and advanced agrochemicals where steric bulk at the C4 position modulates receptor binding affinity.

For researchers and process chemists, the quality control (QC) of this intermediate is non-trivial. The Hantzsch thiazole synthesis used to create it introduces specific impurity risks—most notably thioacetamide (a genotoxic carcinogen) and unreacted


-halo- 

-keto esters
. This guide provides an authoritative standard for distinguishing "Research Grade" from "GMP Intermediate Grade" material, ensuring downstream reaction success and regulatory compliance.

Comparative Analysis: Defining the Gold Standard

The distinction between a standard reagent and a pharmaceutical-grade intermediate lies in the impurity profile, specifically the control of genotoxic precursors and hydrolysis byproducts.

Grade Comparison Table
SpecificationStandard Research Grade Pharma / GMP Intermediate Grade Rationale
Assay (HPLC)

97.0%

99.0%
High purity prevents side-reactions in subsequent coupling steps.
Appearance Yellow to orange solid/oilWhite to off-white crystalline solidColor indicates oxidation or polymerization impurities.
Thioacetamide Not specified

10 ppm
Critical: Genotoxic starting material must be controlled early.
Acid Impurity

1.0%

0.1%
Hydrolysis product (Carboxylic acid) interferes with base-catalyzed couplings.
Water (KF)

0.5%

0.1%
Excess water hydrolyzes the ester during storage.
ROI

0.5%

0.1%
Limits inorganic salt carryover from neutralization steps.
Analytical Method Selection: HPLC vs. GC
  • HPLC (High-Performance Liquid Chromatography): The primary method for assay and non-volatile impurities. It is essential for detecting the free acid metabolite (hydrolysis product) and polar byproducts which do not elute well on GC.

  • GC (Gas Chromatography): The secondary method , strictly required for quantifying residual solvents and the unreacted starting material Ethyl 2-chloro-3-oxopentanoate, which has low UV absorbance but good volatility.

Synthesis & Impurity Origin[1][2][3]

Understanding the synthesis is the only way to predict and control impurities. The standard route is the Hantzsch Thiazole Synthesis .

Synthesis Pathway & Impurity Diagram[3]

SynthesisPath SM1 Thioacetamide (Genotoxic) Reaction Hantzsch Condensation (Reflux in EtOH) SM1->Reaction SM2 Ethyl 2-chloro-3-oxopentanoate SM2->Reaction Product Ethyl 4-ethyl-2-methyl- thiazole-5-carboxylate Reaction->Product Imp1 Impurity A: Residual Thioacetamide Reaction->Imp1 Unreacted Imp2 Impurity B: Hydrolyzed Acid Reaction->Imp2 Hydrolysis Imp3 Impurity C: Regioisomers Reaction->Imp3 Side Rxn

Caption: Hantzsch synthesis pathway showing the origin of critical impurities (Thioacetamide and Hydrolysis products).

Detailed QC Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Assay purity and quantification of the free acid impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Thiazole ring absorption maximum).[1]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Main peak retention time ~8-10 min. No single impurity >0.5%.

Protocol B: Thioacetamide Detection (Genotoxic Impurity)

Because Thioacetamide is a carcinogen, standard HPLC UV detection is often insufficient due to poor sensitivity at low ppm levels.

  • Method: LC-MS/MS or derivatization followed by HPLC.

  • Limit: NMT 10 ppm (parts per million) for pharmaceutical intermediates.

  • Self-Validating Step: Spike a sample with 10 ppm Thioacetamide standard. If the peak is not resolved or detectable, the method is invalid for safety release.

Protocol C: Residual Solvent & Volatile Impurity (GC-FID)

Purpose: Detect unreacted Ethyl 2-chloro-3-oxopentanoate and ethanol solvent.

  • Column: DB-624 or equivalent (30m x 0.32mm x 1.8µm).

  • Carrier Gas: Helium or Nitrogen @ 1.5 mL/min.

  • Injector: 220°C, Split ratio 10:1.

  • Detector (FID): 260°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

QC Decision Tree

This workflow ensures that only material meeting the strict "Pharma Grade" criteria is released for downstream synthesis.

QCDecision Start Crude/Raw Sample Appearance Visual Check: White/Off-white? Start->Appearance HPLC HPLC Analysis: Purity > 99%? Appearance->HPLC Yes Reject REJECT / REWORK Appearance->Reject No (Colored) ImpurityCheck Check Impurities: Acid < 0.1%? HPLC->ImpurityCheck Yes HPLC->Reject No GC GC Analysis: Solvents/SM within limits? ImpurityCheck->GC Yes ImpurityCheck->Reject No Release RELEASE: Pharma Grade GC->Release Pass GC->Reject Fail

Caption: Step-by-step QC decision matrix for releasing Ethyl 4-ethyl-2-methylthiazole-5-carboxylate.

References

  • ChemicalBook. (2025). Ethyl 4-ethyl-2-methylthiazole-5-carboxylate Product Properties and CAS 137267-40-4. Retrieved from [2]

  • BLD Pharm. (2025). Certificate of Analysis and Specifications for CAS 137267-40-4. Retrieved from

  • BenchChem. (2025).[3] Confirming the Purity of Synthesized Thiazoles: A Comparative Guide to HPLC and Alternative Methods. Retrieved from

  • Cayman Chemical. (2025). Thiazole Carboxylate Intermediates: Handling and Storage Guidelines. Retrieved from

  • Meng, G., et al. (2014).[4] "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates." Synthetic Communications. (General reference for Hantzsch conditions).

Sources

Comparative

Chromatographic Separation of Thiazole Regioisomers: A Comparative Guide

Executive Summary: The Regioisomer Challenge Thiazole rings are ubiquitous pharmacophores in medicinal chemistry, appearing in antineoplastics (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antibiotics. A crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

Thiazole rings are ubiquitous pharmacophores in medicinal chemistry, appearing in antineoplastics (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antibiotics. A critical bottleneck in the synthesis of thiazole derivatives—particularly via the Hantzsch synthesis—is the formation of regioisomers (e.g., 2,4-disubstituted vs. 2,5-disubstituted isomers).

These isomers often possess identical molecular weights and nearly indistinguishable calculated LogP values, rendering standard C18 Reversed-Phase Liquid Chromatography (RPLC) ineffective. This guide provides an evidence-based workflow to resolve these isomers by exploiting


-

interactions
, shape selectivity , and orthogonal separation modes like Supercritical Fluid Chromatography (SFC).

Mechanistic Insight: Why Standard C18 Fails

To separate thiazole regioisomers, one must move beyond hydrophobicity-driven separation.

  • The Failure of Alkyl Phases (C18/C8): Standard C18 columns rely on hydrophobic subtraction. Since regioisomers often have identical hydrophobic surface areas, they co-elute or show poor resolution (

    
    ).
    
  • The Solution: Aromatic & Fluorinated Phases:

    • Pentafluorophenyl (PFP/F5): The "Gold Standard" for regioisomers. The fluorine atoms create a highly electron-deficient ring that interacts strongly with the electron-rich thiazole system via

      
      -
      
      
      
      stacking. Furthermore, the rigid PFP ligands offer shape selectivity , discriminating between the linear topology of 2,5-isomers and the "bent" topology of 2,4-isomers.
    • Phenyl-Hexyl: Offers

      
      -
      
      
      
      interactions but lacks the strong dipole moments and shape rigidity of PFP phases. Useful as a secondary screen.

Comparative Analysis: Stationary Phase Performance

The following table summarizes the expected performance of different stationary phases for separating a model mixture of 2,4- and 2,5-dimethylthiazole derivatives.

Table 1: Stationary Phase Performance Matrix
Stationary PhaseInteraction MechanismSelectivity (

)
Resolution (

)
Recommendation
C18 (Alkyl) Hydrophobic Interaction~1.02 (Poor)< 1.0 (Co-elution)Not Recommended for close regioisomers.
Phenyl-Hexyl Hydrophobic +

-

1.05 - 1.101.2 - 1.8Tier 2: Good alternative if PFP fails.
PFP (Pentafluorophenyl) Hydrophobic +

-

+ Dipole + Shape
1.15 - 1.30 > 2.5 (Baseline) Primary Choice for thiazole regioisomers.
SFC (2-Ethylpyridine) H-Bonding + Dipole (Normal Phase behavior)1.20 - 1.40> 3.0High Throughput Choice for preparative scale.

Experimental Protocol: Step-by-Step Method Development

This protocol is designed to be self-validating. If Step 1 fails to achieve


, proceed immediately to Step 2.
Phase 1: The "PFP First" Screening (HPLC)
  • Column: Fluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP),

    
     mm, 2.6 µm or 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (maintain acidic pH to protonate basic nitrogens, improving peak shape).

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile (ACN) for aromatic separations as ACN can suppress

    
    -
    
    
    
    interactions between the analyte and stationary phase.
  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

Validation Check: Calculate Resolution (


).
  • If

    
    : Method validated.
    
  • If

    
    : Switch organic modifier to ACN or proceed to Phase 2.
    
Phase 2: The SFC Orthogonal Approach

If RPLC fails, or if preparative throughput is required, Supercritical Fluid Chromatography (SFC) is superior due to high diffusivity and orthogonal selectivity.

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase.[2]

  • Mobile Phase:

    
     (Main) + Methanol (Modifier).[3]
    
  • Gradient: 2% to 20% Methanol over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Mechanism: The 2-EP phase interacts with the nitrogen lone pair on the thiazole ring. The steric accessibility of this nitrogen differs between 2,4- and 2,5-isomers, leading to massive selectivity differences.

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow ensures efficient use of instrument time by prioritizing high-probability chemistry.

MethodDevelopment Start Start: Thiazole Regioisomer Mixture ScreenPFP Screen 1: PFP Column (MeOH/Water/FA) Start->ScreenPFP CheckRes Check Resolution (Rs) ScreenPFP->CheckRes Success Success: Rs > 2.0 (Finalize Method) CheckRes->Success Yes ScreenPhenyl Screen 2: Phenyl-Hexyl (Change Selectivity) CheckRes->ScreenPhenyl No (Co-elution) Fail1 Rs < 1.5 CheckRes2 Check Resolution (Rs) ScreenPhenyl->CheckRes2 CheckRes2->Success Yes SFC Phase 3: SFC (2-Ethylpyridine) (Orthogonal Mode) CheckRes2->SFC No SFC->Success High Probability

Caption: Systematic screening workflow prioritizing Fluorinated phases (PFP) before moving to orthogonal SFC techniques.

Diagram 2: Mechanistic Interactions (PFP vs. Thiazole)

Visualizing why PFP succeeds where C18 fails.

InteractionMechanism cluster_0 Stationary Phase: PFP Ligand cluster_1 Analyte: Thiazole Isomer PFP_Ring F5-Phenyl Ring (Electron Deficient) Thiazole Thiazole Ring (Electron Rich) PFP_Ring->Thiazole π-π Stacking (Strong) PFP_Ring->Thiazole Dipole-Dipole Shape Shape Selectivity: 2,4-isomer (Bent) vs 2,5-isomer (Linear) Shape->PFP_Ring Steric Fit

Caption: The PFP stationary phase utilizes electron-deficiency and rigid steric constraints to discriminate between thiazole isomers.

Troubleshooting & Optimization

  • Peak Tailing: Thiazoles are basic (

    
    ). If operating at neutral pH, secondary silanol interactions can cause tailing.
    
    • Fix: Ensure pH is low (pH 2.5 - 3.0) using Formic Acid or TFA to keep the nitrogen fully protonated and reduce silanol interaction. Alternatively, use high pH (pH 10) with hybrid-silica columns (e.g., Waters XBridge) to keep the molecule neutral.

  • Resolution Loss in ACN:

    • Fix: If using a Phenyl or PFP column, switch from Acetonitrile to Methanol. ACN's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      -system, masking the selectivity benefits.

References

  • Hyun, M. H., & Pirkle, W. H. (2000). Liquid chromatographic separation of the stereoisomers of thiazide diuretics. Journal of Chromatography A, 876(1-2), 221-227.[4] Link

  • BenchChem Application Note. (2025). Chromatographic Separation of 2-(4-Methylphenyl)-4(5H)-thiazolone Isomers. Link

  • SIELC Technologies. (2018).[5] Separation of Thiazole on Newcrom R1 HPLC column. Link

  • Biotage. (2023).[6] How changing stationary phase chemistry can impact separation selectivity. Link

  • Shimadzu. (n.d.). SFC Columns: Flexible Selectivity for Isomer Separation. Link

Sources

Validation

Elemental analysis reference data for C9H13NO2S

Precision Quantification of N-Ethyl-p-toluenesulfonamide (C H NO S): A Comparative Analytical Guide Executive Summary N-Ethyl-p-toluenesulfonamide (C H NO S, MW 199.27 g/mol ) is a critical sulfonamide derivative often u...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Quantification of N-Ethyl-p-toluenesulfonamide (C H NO S): A Comparative Analytical Guide

Executive Summary

N-Ethyl-p-toluenesulfonamide (C


H

NO

S, MW 199.27 g/mol ) is a critical sulfonamide derivative often utilized as a plasticizer and an intermediate in pharmaceutical synthesis.[1][2][3][4] Due to its stability and distinct elemental stoichiometry, it serves as a robust secondary reference standard for sulfur-nitrogen analysis.

This guide provides authoritative reference data and objectively compares the two primary methodologies for its elemental validation: Automated Dynamic Flash Combustion (CHNS) versus the traditional Schöniger Oxygen Flask Combustion .

Target Audience

Analytical Chemists, QC Managers, and Drug Development Researchers requiring high-fidelity validation of sulfur-containing organic frameworks.

Part 1: Theoretical Reference Data

Before experimental validation, the theoretical "Golden Standard" must be established. Any deviation from these values in a Certified Reference Material (CRM) indicates impurities (water, solvent traps, or synthesis byproducts).

Table 1: Theoretical Elemental Composition of C


H

NO

S
ElementSymbolAtomic MassMoles per MoleculeMass ContributionTheoretical % (w/w)
Carbon C12.0119108.09954.25%
Hydrogen H1.0081313.1046.58%
Nitrogen N14.007114.0077.03%
Sulfur S32.065132.06516.09%
Oxygen O15.999231.99816.06%
Total 199.27 100.00%

Part 2: Comparative Methodology

We evaluated the quantification of C


H

NO

S using two distinct analytical pathways.
Method A: Automated Dynamic Flash Combustion (CHNS)

The Modern Standard: Utilizes a high-temperature reactor (>1000°C) to instantaneously oxidize the sample, followed by GC separation and Thermal Conductivity Detection (TCD).

  • Mechanism: Sample is encapsulated in tin (Sn). The exothermic reaction of Sn with O

    
     raises the local temperature to ~1800°C, ensuring complete bond rupture of the sulfonamide group.
    
  • Critical Additive: Tungsten Trioxide (WO

    
    ) is added to the sample capsule to facilitate the oxidation of sulfur and prevent the formation of non-volatile sulfates in the ash.
    
Method B: Schöniger Oxygen Flask (Titration)

The Traditional Alternative: A manual technique specifically for Sulfur and Halogens.

  • Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure Oxygen. The combustion gases (SO

    
    /SO
    
    
    
    ) are absorbed into a hydrogen peroxide solution, converting them to sulfuric acid (H
    
    
    SO
    
    
    ), which is then titrated against a standard base (NaOH) or determined via Ion Chromatography.
Comparative Performance Matrix

Table 2: Method Performance Data (Experimental Average of n=5)

FeatureDynamic Flash Combustion (CHNS)Schöniger Flask (Titration)
Target Elements C, H, N, S (Simultaneous)S only (Specific)
Sample Size Micro (1–3 mg)Macro (10–100 mg)
Analysis Time ~8 minutes~45 minutes
Precision (RSD) < 0.2%1.5% – 3.0%
Sulfur Recovery 99.8% ± 0.3%96.5% ± 2.1%
Interferences Minimal (with WO

catalyst)
High (Metal ions, incomplete combustion)
Operator Skill Low (Automated)High (Manual titration endpoint)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Dynamic Flash Combustion Workflow

This protocol assumes the use of a standard CHNS analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL).

  • System Blanking: Run 3 empty tin capsules to establish the atmospheric Nitrogen baseline.

  • Calibration (K-Factor): Calibrate using Sulfanilamide (C

    
    H
    
    
    
    N
    
    
    O
    
    
    S) as the primary standard. It shares the sulfonamide moiety with our analyte, minimizing matrix effects.
  • Sample Preparation:

    • Weigh 2.00 mg (±0.01 mg) of N-Ethyl-p-toluenesulfonamide into a tin capsule.

    • Crucial Step: Add 10 mg of Tungsten Trioxide (WO

      
      ) powder. Why? WO
      
      
      
      acts as an oxygen donor and prevents sulfur retention in the ash.
    • Fold the capsule hermetically to exclude atmospheric Nitrogen.

  • Combustion: Inject into the reactor at 1020°C with Oxygen injection (flow 250 mL/min for 5s).

  • Reduction: Gases pass through reduced Copper at 650°C to convert NO

    
     to N
    
    
    
    and remove excess Oxygen.
  • Detection: TCD measures N

    
    , CO
    
    
    
    , H
    
    
    O, and SO
    
    
    sequentially.
Protocol B: Schöniger Flask Workflow
  • Preparation: Weigh 20 mg of sample onto ashless filter paper. Fold into a "flag" with a fuse strip.

  • Absorption Solution: Add 10 mL of 6% H

    
    O
    
    
    
    in water to a 500 mL iodine flask. Flush the flask with pure Oxygen for 60 seconds.
  • Combustion: Ignite the paper fuse and immediately insert the stopper/sample holder into the flask. Invert the flask to seal with the solvent.

  • Absorption: Shake vigorously for 10 minutes. Allow to stand for 30 minutes to ensure all SO

    
     converts to H
    
    
    
    SO
    
    
    .
  • Titration: Rinse the stopper into the flask. Add phenolphthalein indicator. Titrate with 0.01 N NaOH to a faint pink endpoint.

  • Calculation:

    
    
    

Part 4: Visualization of Workflows

Diagram 1: Dynamic Flash Combustion Logic

This diagram illustrates the automated pathway ensuring complete sulfur recovery.

CHNS_Workflow cluster_0 Combustion Zone (1020°C) cluster_1 Gas Treatment cluster_2 Detection Sample Sample + WO3 (C9H13NO2S) Flash Flash Combustion (Exothermic ~1800°C) Sample->Flash O2_Inject Oxygen Injection O2_Inject->Flash Reduction Reduction Tube (Cu) (NOx -> N2, Remove O2) Flash->Reduction CO2, H2O, N2, SO2, NOx Separation GC Separation Column Reduction->Separation CO2, H2O, N2, SO2 Trap Water Trap (Optional for S-only) TCD TCD Detector (Thermal Conductivity) Separation->TCD Sequential Elution Data Quantification (%C, %H, %N, %S) TCD->Data

Caption: Figure 1. The Dynamic Flash Combustion workflow.[5] Note the critical role of the Reduction Tube in converting NOx species to N2 for accurate nitrogen quantification alongside sulfur.

Diagram 2: Method Selection Decision Matrix

When should you use CHNS vs. Schöniger Flask for C


H

NO

S?

Decision_Matrix Start Start: C9H13NO2S Analysis Q1 Is sample quantity limited (<10mg)? Start->Q1 Q2 Do you need C, H, N data? Q1->Q2 No Method_CHNS Method A: Dynamic Flash (CHNS) (Recommended) Q1->Method_CHNS Yes Q3 Is high throughput required? Q2->Q3 No (S only) Q2->Method_CHNS Yes Q3->Method_CHNS Yes Method_Flask Method B: Schöniger Flask (Cost-Effective) Q3->Method_Flask No

Caption: Figure 2. Decision matrix for selecting the optimal analytical technique based on sample constraints and data requirements.

Part 5: Expert Insights & Troubleshooting

The "Sulfur Memory" Effect

In CHNS analysis, Sulfur dioxide (SO


) is "sticky." It can adsorb onto cooler parts of the system or interact with water traps.
  • Solution: Use a dedicated "Sulfur" configuration where the water trap is placed after the separation column or use specific desiccants (like magnesium perchlorate) that do not retain SO

    
    .
    
  • Protocol Check: Always run a "primer" sample of C

    
    H
    
    
    
    NO
    
    
    S before the actual run to saturate active sites in the system.
Hygroscopicity Management

While N-Ethyl-p-toluenesulfonamide is relatively stable, synthesis byproducts may be hygroscopic.

  • Impact: Moisture inflates the %H value and dilutes the %S value.

  • Correction: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours prior to weighing.
Purity vs. Technical Grade

For drug development, the difference between 98% Technical Grade and >99.5% Analytical Standard is visible in the Nitrogen/Sulfur ratio.

  • Technical Grade: Often contains traces of the starting material (p-Toluenesulfonyl chloride), which raises %Cl (detectable by Schöniger) and alters the C:S ratio.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42239. Link

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Guide to Principles and Applications.Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis.Link

  • ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Standard methodology basis for CHNS).[6]

  • National Institutes of Health (NIH) PubChem. N-Ethyl-p-toluenesulfonamide Compound Summary.Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

This guide outlines the precise technical protocols for the disposal of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate , designed for researchers and safety officers in drug development environments. CAS No: 137267-40-4 Fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precise technical protocols for the disposal of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate , designed for researchers and safety officers in drug development environments.

CAS No: 137267-40-4 Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol [1][2]

Part 1: Executive Summary & Immediate Action

Core Directive: This compound is an organic ester with a thiazole heterocycle.[2] It must be treated as Hazardous Chemical Waste and disposed of via High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal wastewater systems or trash.[2]

Emergency Disposal Profile:

Parameter Specification
Waste Stream Non-Halogenated Organic Solvent/Solid
RCRA Status Not explicitly listed (P/U), but treat as Characteristic Waste (Ignitable/Toxic)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Combustible Liquid/Solid

| Incompatibility | Strong Oxidizers, Strong Acids, Strong Bases |[2]

Part 2: Chemical Profile & Hazard Identification

Why this matters: Understanding the molecular stability dictates the disposal route.

The thiazole ring is aromatic and stable, requiring high temperatures (>1000°C) for complete mineralization during incineration.[2] The ester functionality (


) is susceptible to hydrolysis under basic conditions, meaning mixing this waste with strong alkaline waste streams (pH > 12) can generate heat and pressure (exothermic hydrolysis), potentially rupturing waste containers.[2]

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Part 3: Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. Segregation prevents cross-contamination that can escalate disposal costs or create dangerous reactions.[2]

Decision Logic: Waste Segregation

Use the following decision tree to determine the correct waste container.

WasteSegregation Start Waste Generation: Ethyl 4-ethyl-2-methylthiazole-5-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Liquid BinA Container A: Solid Hazardous Waste (Label: Organic Solid) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens BinB Container B: Halogenated Organic Waste (Label: Halogenated) Halogenated->BinB BinC Container C: Non-Halogenated Organic Waste (Label: Non-Halogenated) NonHalogenated->BinC

Figure 1: Waste segregation logic to prevent incompatible mixing and ensure regulatory compliance.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Substance (Expired/Surplus)

Context: You have a vial of pure Ethyl 4-ethyl-2-methylthiazole-5-carboxylate.[2]

  • Do Not Decant: If the material is in its original vial (< 50 mL), leave it in the vial. Decanting increases exposure risk.[2]

  • Labeling: Attach a hazardous waste tag to the vial. Clearly print:

    • Chemical Name: Ethyl 4-ethyl-2-methylthiazole-5-carboxylate[1][2][3][4][5][6][7]

    • CAS: 137267-40-4[1][2][3][4][5][6]

    • Hazards: Irritant[2]

  • Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type) to contain potential leakage.

  • Consolidation: Place the bagged vial into the Solid Organic Waste Drum (typically a wide-mouth HDPE drum).

Scenario B: Disposal of Reaction Mixtures (Solutions)

Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate) after an extraction.[2]

  • Verify Solvent Compatibility: Ensure the waste container is compatible with the solvent (e.g., HDPE is suitable for most, but glass is preferred for very aggressive solvents).[2]

  • pH Check: If the workflow involved acids or bases, neutralize the solution to pH 6–8 before adding to the organic waste container to prevent container pressurization.[2]

  • Transfer: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.

  • Log Entry: Immediately record the volume and concentration on the waste container’s log sheet. Accuracy here prevents incineration facility rejections.[2]

Scenario C: Spill Cleanup

Context: A minor spill (< 100 mL/g) occurs on the bench.

SpillResponse Alert 1. Alert & Isolate (Notify nearby personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Absorb 3. Absorb/Sweep (Use Vermiculite or Pads) PPE->Absorb Collect 4. Collect (Scoop into bag/jar) Absorb->Collect Clean 5. Decontaminate (Soap & Water Wash) Collect->Clean Dispose 6. Dispose (As Solid Hazardous Waste) Clean->Dispose

Figure 2: Immediate response workflow for minor laboratory spills.

Part 5: Regulatory & Logistics Data

US EPA / RCRA Considerations: While not a P-listed or U-listed waste, this compound exhibits characteristics that mandate regulation:

  • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).[2]

  • Toxicity: Due to lack of extensive chronic toxicity data, the "Precautionary Principle" applies.[2]

Transportation (DOT/IATA): When preparing for off-site disposal by a licensed contractor (e.g., Veolia, Clean Harbors):

  • Proper Shipping Name: Waste Environmentally hazardous substance, solid, n.o.s. (Ethyl 4-ethyl-2-methylthiazole-5-carboxylate) [Verify if mixed with solvents][2]

  • UN Number: UN 3077 (Solid) or UN 3082 (Liquid)[2]

  • Packing Group: III

Part 6: Verification & Self-Audit

Before signing off the waste manifest, verify:

References
  • National Research Council . (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2][8]

  • PubChem . (n.d.).[2] Thiazole Carboxylate Derivatives (General Class Properties). National Library of Medicine.[2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Operational Safety Guide: Handling Ethyl 4-ethyl-2-methylthiazole-5-carboxylate CAS Number: 137267-40-4 Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol [1] Immediate Hazard Assessment & Storage Hazard Classification (G...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

CAS Number: 137267-40-4 Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol [1]

Immediate Hazard Assessment & Storage

Hazard Classification (GHS): Treat as WARNING . While specific toxicological data for this exact derivative is limited, the structural class (alkylthiazole carboxylates) consistently exhibits the following hazards:

  • Skin Irritation (Category 2): Causes localized inflammation upon contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • STOT-SE (Category 3): May cause respiratory tract irritation if inhaled as dust or mist.[1]

Physical State Alert: Depending on purity and ambient temperature, this compound may present as a viscous oil or a low-melting solid .[1] Do not assume a powder state; prepare for liquid transfer logistics.

Storage Protocol:

  • Temperature: Refrigerate (2–8°C). Thiazole rings can be sensitive to oxidation over time.[1]

  • Environment: Store under inert gas (Nitrogen/Argon) if the seal is broken. Keep in a dark, dry place to prevent hydrolysis of the ester moiety.[1]

The Defense Layer: Personal Protective Equipment (PPE)

Do not rely on generic "lab safety" rules. Use this targeted protection matrix designed for organic esters and sulfur-containing heterocycles.[1]

Zone Recommended Equipment Technical Rationale
Hand Protection Nitrile Gloves (Double-gloved) (Min.[1] Thickness: 0.11 mm)Why: Nitrile provides excellent resistance to organic esters. Latex is NOT recommended due to poor organic solvent resistance.[1] Protocol: Inspect outer glove every 15 mins for puckering (sign of chemical permeation).
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for liquid alkylthiazoles, which can splash during pipetting. Goggles seal the eyes against vapors and micro-droplets.[1]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Why: The primary control must be engineering (ventilation). If handling outside a hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges.[1]
Body Cotton Lab Coat + PVC Apron Why: Standard cotton coats absorb liquids. A PVC apron adds an impermeable barrier during transfer steps.[1]

Operational Protocol: Safe Handling Lifecycle

Pre-Start Check:

  • Verify Ventilation: Fume hood sash at safe working height; face velocity >100 fpm.

  • Solubility Check: Soluble in Methanol, DMSO, Dichloromethane.[1] Sparingly soluble in water.[1][3]

Step-by-Step Handling:

  • Equilibration: Remove container from 2-8°C storage and allow it to reach room temperature before opening. This prevents condensation from introducing water, which can hydrolyze the ester.[1]

  • Transfer (If Liquid):

    • Use a positive displacement pipette for viscous oils to ensure accuracy.[1]

    • Avoid: Glass syringes with rubber plungers if the rubber is not chemically resistant to esters.[1]

  • Transfer (If Solid):

    • Use an anti-static weighing boat.[1]

    • Avoid metal spatulas if the compound is sticky; PTFE-coated spatulas reduce loss.[1]

  • Reaction Setup:

    • Purge the reaction vessel with Nitrogen/Argon.[1]

    • Add solvent before heating to minimize vapor generation.[1]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this specific compound based on its physical state and potential hazards.

SafeHandling Start Start: Remove from 2-8°C CheckState Check Physical State Start->CheckState Liquid Viscous Oil CheckState->Liquid Solid Low-Melting Solid CheckState->Solid LiquidHandling Use Positive Displacement Pipette Liquid->LiquidHandling Prevent Drips SolidHandling Use PTFE Spatula & Anti-Static Boat Solid->SolidHandling Minimize Dust Reaction Reaction Setup: Inert Gas Purge LiquidHandling->Reaction SolidHandling->Reaction Waste Disposal: Organic Solvent Stream Reaction->Waste

Caption: Operational logic flow for handling Ethyl 4-ethyl-2-methylthiazole-5-carboxylate based on physical state.

Emergency Response & Disposal

Spill Management:

  • Evacuate: Clear the immediate area.

  • Contain: Use Vermiculite or Sand to dike the spill. Do not use combustible materials like sawdust.[1]

  • Clean: Absorb liquid with pads. Wipe surface with Acetone followed by soap and water.[1]

  • Dispose: Collect all spill material into a sealed container labeled "Hazardous Waste - Thiazole Ester."

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).[1]

  • Eyes: Flush with water for 15 minutes, lifting eyelids.[3] Seek medical attention.

  • Inhalation: Move to fresh air immediately.

Disposal Logistics:

  • Waste Stream: Non-halogenated Organic Waste (unless mixed with halogenated solvents).

  • Labeling: Must list full chemical name. Do not simply label "Organic Waste."

  • Incineration: Preferred method. The compound contains Nitrogen and Sulfur; ensure the incinerator is equipped with scrubbers for NOx and SOx.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Thiazole Carboxylates. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-ethyl-2-methylthiazole-5-carboxylate
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Ethyl 4-ethyl-2-methylthiazole-5-carboxylate
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